molecular formula C6H10OS B077631 Diallyl sulfoxide CAS No. 14180-63-3

Diallyl sulfoxide

Cat. No.: B077631
CAS No.: 14180-63-3
M. Wt: 130.21 g/mol
InChI Key: XYGIHYNABFJESU-UHFFFAOYSA-N
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Description

Diallyl sulfoxide is a versatile organosulfur compound of significant interest in chemical and biochemical research. Its primary research value lies in its role as a key synthetic intermediate and a precursor for studying the chemistry and biology of sulfur-containing molecules, particularly those related to allicin and other bioactive constituents of garlic (Allium sativum). Researchers utilize diallyl sulfoxide to explore pathways in organic synthesis, including controlled oxidations and the generation of more complex sulfur-based scaffolds. Its mechanism of action in biological studies is often linked to its potential as a metabolic precursor or its ability to modulate redox processes within experimental cellular systems. This high-purity reagent is essential for investigators in medicinal chemistry and pharmacology aiming to elucidate the structure-activity relationships of organosulfur compounds and their potential interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enylsulfinylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGIHYNABFJESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931203
Record name 3-(Prop-2-ene-1-sulfinyl)prop-1-ene
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URL https://comptox.epa.gov/dashboard/DTXSID40931203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14180-63-3
Record name Diallyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Prop-2-ene-1-sulfinyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIALLYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CL103XH2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Diallyl Sulfoxide: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of diallyl sulfoxide, a key organosulfur compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, properties, synthesis, and biological relevance of diallyl sulfoxide, positioning it within the broader context of garlic-derived organosulfur compounds.

Introduction: The Place of Diallyl Sulfoxide in Organosulfur Chemistry

The organosulfur compounds derived from garlic (Allium sativum) are a subject of intense scientific scrutiny due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] While diallyl sulfide (DAS) and diallyl disulfide (DADS) are among the most studied of these compounds, their metabolites are increasingly recognized as significant contributors to their overall pharmacological effects. Diallyl sulfoxide (DASO) is a primary metabolite of diallyl sulfide, representing a critical intermediate in the biotransformation of this potent molecule.[3] Understanding the chemical and biological characteristics of diallyl sulfoxide is therefore essential for a complete picture of the mechanism of action of garlic's therapeutic benefits. This guide will focus specifically on diallyl sulfoxide, providing a detailed examination of its chemical nature and its role as a biologically active metabolite.

Chemical Structure and Identification

Diallyl sulfoxide is a sulfoxide compound featuring two allyl groups attached to a sulfinyl group. The presence of the sulfoxide functional group introduces chirality at the sulfur atom, meaning that diallyl sulfoxide can exist as a racemic mixture of (R)- and (S)-enantiomers.

  • IUPAC Name: 3-prop-2-enylsulfinylprop-1-ene[4]

  • Molecular Formula: C₆H₁₀OS[4]

  • CAS Number: 14180-63-3[4]

The structure of diallyl sulfoxide is depicted in the diagram below.

Caption: Chemical structure of diallyl sulfoxide.

Synthesis of Diallyl Sulfoxide

Diallyl sulfoxide is not commonly available commercially and is typically synthesized in a laboratory setting via the oxidation of its precursor, diallyl sulfide. A common and effective method for this transformation is the use of hydrogen peroxide as a "green" oxidant, which selectively oxidizes the sulfide to a sulfoxide without significant over-oxidation to the corresponding sulfone when the reaction conditions are carefully controlled.[5]

Experimental Protocol: Oxidation of Diallyl Sulfide to Diallyl Sulfoxide

This protocol is based on a general method for the selective oxidation of sulfides to sulfoxides.[5]

Materials:

  • Diallyl sulfide (DAS)

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • 4M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve diallyl sulfide (1 equivalent) in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% solution, 2-4 equivalents) to the stirred solution at room temperature. The addition should be dropwise to control the exothermic reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting sulfide), carefully neutralize the reaction mixture with a 4M aqueous solution of sodium hydroxide.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude diallyl sulfoxide.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as a solvent and a catalyst for the oxidation reaction with hydrogen peroxide.

  • Controlled Addition of H₂O₂: The slow, dropwise addition is crucial to manage the exothermicity of the reaction and to prevent over-oxidation to diallyl sulfone.

  • TLC Monitoring: Essential for determining the endpoint of the reaction to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct.

  • Neutralization and Extraction: Standard workup procedure to isolate the organic product from the acidic reaction medium and aqueous components.

G start Start: Diallyl Sulfide in Glacial Acetic Acid add_h2o2 Slowly add H2O2 (30%) at room temperature start->add_h2o2 stir Stir and monitor reaction by TLC add_h2o2->stir workup Neutralize with NaOH and extract with CH2Cl2 stir->workup dry Dry organic layer over Na2SO4 workup->dry concentrate Concentrate under reduced pressure dry->concentrate end End: Diallyl Sulfoxide concentrate->end

Caption: Workflow for the synthesis of diallyl sulfoxide.

Physical and Chemical Properties

Table 1: Physicochemical Properties of Diallyl Sulfoxide and Related Compounds

PropertyDiallyl SulfoxideDiallyl SulfideDiallyl Disulfide
Molecular Formula C₆H₁₀OS[4]C₆H₁₀S[5]C₆H₁₀S₂[6]
Molar Mass ( g/mol ) 130.21114.21[5]146.27[6]
Appearance Data not availableColorless to pale yellow liquid[7]Clear, yellowish liquid[6]
Odor Data not availableStrong, garlic-like[7]Strong, garlic-like[6]
Boiling Point (°C) Data not available138-139[8]138-139 (80% purity)[6]
Melting Point (°C) Data not available-85[8]Data not available
Density (g/mL) Data not available~0.888[8]~1.0[6]
Solubility in Water Expected to be slightly solubleInsoluble[8]Insoluble[6]

Spectroscopic Data:

Detailed experimental spectroscopic data (NMR, IR, MS) for diallyl sulfoxide are not widely reported. For research purposes, it would be necessary to synthesize the compound and perform these analyses. The expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the allyl protons, with chemical shifts influenced by the adjacent sulfoxide group.

  • ¹³C NMR: Resonances for the sp² and sp³ hybridized carbons of the allyl groups.

  • IR: A strong absorption band characteristic of the S=O stretch, typically in the range of 1030-1070 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of diallyl sulfoxide, along with characteristic fragmentation patterns.

Biological Activity and Mechanism of Action

The biological effects of diallyl sulfoxide are intrinsically linked to its role as a metabolite of diallyl sulfide. Diallyl sulfide itself exhibits a broad range of therapeutic properties, including chemopreventive, neuroprotective, anti-inflammatory, and antioxidant activities.[6]

Metabolic Pathway

Diallyl sulfide is metabolized in vivo primarily by cytochrome P450 enzymes, particularly CYP2E1.[3] This enzyme catalyzes the S-oxidation of diallyl sulfide to form diallyl sulfoxide, which can be further oxidized to diallyl sulfone (DASO₂).[3]

DAS Diallyl Sulfide (DAS) DASO Diallyl Sulfoxide (DASO) DAS->DASO CYP2E1 (S-oxidation) DASO2 Diallyl Sulfone (DASO2) DASO->DASO2 CYP2E1 (S-oxidation)

Caption: Metabolic activation of diallyl sulfide.

Putative Biological Role of Diallyl Sulfoxide

While direct studies on the biological activities of isolated diallyl sulfoxide are scarce, its formation as a metabolite suggests it may play a significant role in the overall pharmacological effects of diallyl sulfide. It is plausible that diallyl sulfoxide, being more polar than its parent compound, may have different pharmacokinetic properties and target interactions.

The further metabolite, diallyl sulfone, has been shown to be a potent inhibitor of CYP2E1 and to protect against acetaminophen-induced hepatotoxicity.[3] This provides strong evidence that the metabolites of diallyl sulfide are biologically active and may contribute to its protective effects.

The potential mechanisms of action of diallyl sulfoxide are likely to overlap with those of its precursor, which include:

  • Modulation of Drug-Metabolizing Enzymes: As a substrate and potential inhibitor of CYP2E1, diallyl sulfoxide may influence the metabolism of various xenobiotics.

  • Antioxidant Effects: It may contribute to the antioxidant properties of garlic compounds by scavenging reactive oxygen species or by inducing the expression of antioxidant enzymes.

  • Anti-inflammatory Action: Diallyl sulfide has been shown to suppress inflammatory pathways, and its metabolites may share this activity.[3]

Further research is needed to isolate diallyl sulfoxide and investigate its specific biological activities and mechanisms of action. Such studies would provide a more complete understanding of the therapeutic potential of garlic-derived organosulfur compounds.

Conclusion and Future Directions

Diallyl sulfoxide is a key, yet understudied, metabolite of diallyl sulfide. While its chemical structure is known, a comprehensive characterization of its physical, chemical, and biological properties is still lacking. The development of robust synthetic protocols and the isolation of pure diallyl sulfoxide are critical next steps for enabling detailed investigations into its pharmacological effects. For researchers in drug development, understanding the contribution of metabolites like diallyl sulfoxide to the overall activity of a parent compound is crucial for predicting efficacy and potential drug-drug interactions. Future research should focus on elucidating the specific roles of diallyl sulfoxide in the anti-inflammatory, antioxidant, and chemopreventive effects attributed to garlic and its extracts.

References

  • Diallyl disulfide. In: Wikipedia. ; 2023. Accessed January 20, 2024. [Link]

  • Diallyl Disulfide and Related Sulfides.
  • Ji, X., Tan, H., Qiao, X., & Zhang, Q. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Oxidative Medicine and Cellular Longevity, 2021, 1-15.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11617, Diallyl sulfide. [Link]. Accessed Jan. 20, 2024.

  • Shang, A., Cao, S. Y., Xu, X. Y., Gan, R. Y., Tang, G. Y., Corke, H., ... & Li, H. B. (2019).
  • Lakshman, M. K., & Singh, M. K. (2012). Effective oxidation of sulfides to sulfoxides with hydrogen peroxide under transition-metal-free conditions. Tetrahedron Letters, 53(1), 119-122.
  • Diallyl sulfide. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]. Accessed January 20, 2024.

  • Anwar, M. M., & El-Sherif, G. H. (2018). Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. Journal of Medicinal Chemistry, 61(23), 10447-10465.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 161032, Diallyl sulfoxide. [Link]. Accessed Jan. 20, 2024.

  • Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology. [Link]. Accessed January 20, 2024.

  • A comprehensive understanding about the pharmacological effect of diallyl disulfide other than its anti-carcinogenic activities. ResearchGate. [Link]. Accessed January 20, 2024.

  • Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. MDPI. [Link]. Accessed January 20, 2024.

Sources

Technical Deep Dive: Diallyl Sulfoxide (DASO) as a Metabolite of Diallyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diallyl sulfoxide (DASO) represents a critical intermediate in the metabolic bioactivation of diallyl sulfide (DAS), a major organosulfur component of garlic (Allium sativum).[1] While DAS itself exhibits chemopreventive properties, its pharmacological potency is largely driven by its sequential oxidation to DASO and subsequently to diallyl sulfone (DASO


).

This guide details the metabolic trajectory of DAS, focusing on the pivotal role of Cytochrome P450 2E1 (CYP2E1).[1] Unlike simple substrates, DAS and its sulfoxide metabolite function as suicide inhibitors (mechanism-based inactivators) of CYP2E1.[2] This unique mechanism underpins their ability to mitigate chemically induced hepatotoxicity and carcinogenesis. This document provides researchers with validated protocols for the synthesis, detection, and kinetic characterization of DASO.

Metabolic Pathway & Mechanism[1][2][3]

The metabolism of DAS is a sequential S-oxidation process primarily catalyzed by the hepatic monooxygenase CYP2E1.

The Oxidative Cascade
  • Thioether Oxidation: DAS is first oxidized at the sulfur atom to form Diallyl Sulfoxide (DASO) . This reaction is reversible but generally favors formation in oxidative environments.

  • Sulfone Formation: DASO is further oxidized to Diallyl Sulfone (DASO

    
    ) . This step is critical because DASO
    
    
    
    is the ultimate suicide inhibitor.
  • Terminal Epoxidation: Both DASO and DASO

    
     can undergo oxidation at the terminal double bonds to form epoxides, which are reactive electrophiles capable of conjugating with glutathione (GSH) or alkylating cellular proteins.
    
Mechanism of CYP2E1 Inactivation

DASO and DASO


 do not merely block the active site; they destroy it.
  • Competitive Inhibition: DAS and DASO compete with other substrates (e.g., ethanol, acetaminophen) for the CYP2E1 active site.

  • Mechanism-Based Inactivation (Suicide Inhibition): DASO

    
     is processed by CYP2E1 into a reactive intermediate (likely an atomic sulfur species or a reactive epoxide) that covalently binds to the heme moiety or the apoprotein. This results in the irreversible loss of enzyme activity, following pseudo-first-order kinetics.
    
Visualization: Metabolic Pathway

DAS_Metabolism DAS Diallyl Sulfide (DAS) CYP1 CYP2E1 (S-Oxidation) DAS->CYP1 DASO Diallyl Sulfoxide (DASO) CYP1->DASO Bioactivation CYP2 CYP2E1 (S-Oxidation) DASO->CYP2 DASO2 Diallyl Sulfone (DASO2) CYP2->DASO2 Bioactivation Inactivation Heme Alkylation (Enzyme Destruction) DASO2->Inactivation Suicide Inhibition

Figure 1: Sequential oxidation of DAS to DASO and DASO2, leading to irreversible CYP2E1 inactivation.

Chemical Synthesis of Diallyl Sulfoxide[4][5][6][7]

For pharmacokinetic studies, pure DASO is often required as a standard. Commercial availability can be sporadic; therefore, in-house synthesis via controlled oxidation is a reliable alternative.

Protocol: Selective S-Oxidation

Objective: Synthesize DASO from DAS without over-oxidation to DASO


.
Principle:  Stoichiometric control using Hydrogen Peroxide (

) in a glacial acetic acid medium.[3]
Materials
  • Diallyl Sulfide (DAS) (>97% purity)

  • Hydrogen Peroxide (30% w/v)[3]

  • Glacial Acetic Acid[3]

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) pellets (for neutralization)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Preparation: Dissolve 2.0 mmol of DAS (~228 mg) in 2.0 mL of glacial acetic acid in a round-bottom flask. Cool to 0°C in an ice bath to suppress over-oxidation.

  • Oxidant Addition: Slowly add 2.2 mmol of 30%

    
     dropwise over 10 minutes.
    
    • Critical Note: Do not use excess oxidant (e.g., 4 equivalents) as this will push the reaction to the sulfone (DASO

      
      ).
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). DAS is non-polar (high

    
    ), DASO is more polar (mid 
    
    
    
    ).
  • Quenching: Once DAS is consumed, neutralize the acid carefully with 4M NaOH solution (exothermic reaction; keep on ice). Adjust pH to ~7.0.

  • Extraction: Extract the aqueous mixture with DCM (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation: Confirm structure via GC-MS or

    
    H-NMR. DASO will show a characteristic shift in the allylic protons compared to DAS.
    

Experimental Protocols: Detection & Kinetics

HPLC-UV Analytical Method

This reverse-phase gradient method separates the sulfide, sulfoxide, and sulfone based on polarity.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 5

m,

mm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 210 nm (secondary)
Temperature 25°C

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold for polar metabolites)

  • 2-15 min: 10%

    
     90% B (Linear gradient)
    
  • 15-20 min: 90% B (Wash)

  • 20-25 min: 10% B (Re-equilibration)

In Vitro Microsomal Incubation (Kinetic Assay)

To determine the rate of DASO formation or CYP2E1 inhibition.

Workflow Visualization

Microsomal_Assay Step1 Pre-Incubation (37°C, 5 min) Start Initiation: Add NADPH (1 mM) Step1->Start Mix Reaction Mix: Microsomes (0.5 mg/mL) + DAS (Substrate) + Buffer (pH 7.4) Mix->Step1 Incubate Incubation (37°C, 10-30 min) Start->Incubate Stop Termination: Add Ice-cold ACN or TCA Incubate->Stop Analyze Centrifuge & HPLC Analysis Stop->Analyze

Figure 2: Standard workflow for microsomal metabolic stability and inhibition assays.

Protocol Details
  • System: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: DAS (range 1 – 500

    
    M).
    
  • Control: Use a known CYP2E1 inhibitor (e.g., Diethyldithiocarbamate) as a positive control for inhibition studies.

  • Termination: Add equal volume of ice-cold acetonitrile containing an internal standard (e.g., Dipropyl Sulfide).

Quantitative Data Summary

The following kinetic constants highlight the potency of DAS and its metabolites against CYP2E1.

CompoundRoleParameterValueReference
Diallyl Sulfide (DAS) Competitive Inhibitor

(CYP2E1)
6.3

M
[1, 2]
Diallyl Sulfide (DAS) Competitive Inhibitor

17.3

M
[2]
Diallyl Sulfone (DASO

)
Suicide Inhibitor

(Inactivation Constant)
188

M
[3]
Diallyl Sulfone (DASO

)
Suicide Inhibitor

(Max rate)
0.32 min

[3]
Diallyl Sulfone (DASO

)
Inhibitor

110

M
[4]

Note:


 refers to the binding affinity for competitive inhibition, while 

in the context of DASO

refers to the concentration required for half-maximal inactivation rate.

References

  • Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors. Source: NIH / PubMed Central URL:[Link]

  • Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. Source:[1][4][5] NIH / PubMed Central URL:[Link]

  • Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites. Source: PubMed URL:[Link]

  • Diallyl sulfide protects against dilated cardiomyopathy via inhibition of oxidative stress and apoptosis in mice. Source:[4] NIH / PubMed Central URL:[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Source: NIH / PubMed Central URL:[Link]

Sources

The Architect of Redox: A Technical Guide to Organosulfur Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfur is the "chameleon" of the periodic table.[1] Its ability to expand its valency shell (from -2 to +6 oxidation states) allows it to serve as both a nucleophilic anchor and an electrophilic warhead. For the medicinal chemist, organosulfur compounds are not merely functional groups; they are critical levers for modulating lipophilicity, metabolic stability, and redox homeostasis.

This guide moves beyond basic textbook definitions to address the application of organosulfur chemistry in modern drug discovery. We focus on three critical pillars:

  • Structural Diversity: Navigating the oxidation state ladder.

  • Synthetic Precision: Transition-metal catalyzed C–S bond formation.

  • Chemical Biology: Exploiting the "soft" electrophilicity of sulfur for covalent inhibition and Nrf2 activation.

Part 1: The Structural Toolkit & Pharmacophores

Sulfur’s utility lies in its oxidation states.[1][2] A subtle shift from a sulfide to a sulfoxide can dramatically alter a drug's solubility and chiral environment.

Table 1: Oxidation States and Medicinal Utility
ClassOxidation StateGeometryKey Physicochemical PropertyDrug Development Utility
Thiol / Thioether -2BentHigh Nucleophilicity, LipophilicRedox Scavengers: Precursors to disulfides; metabolic "soft spots" (S-oxidation).
Disulfide -1DihedralReversible Covalent BondProdrug Linkers: Cleavable in the reducing cytosolic environment (GSH-mediated).
Sulfoxide +4PyramidalChiral Center, H-Bond AcceptorChiral Switch: Introduces polarity/solubility without ionization (e.g., Esomeprazole).
Sulfone +6TetrahedralStrong Electron WithdrawingMetabolic Blocker: Stabilizes adjacent carbanions; highly stable to oxidative metabolism.
Sulfonamide +6TetrahedralH-Bond Donor/AcceptorBioisostere: Mimics transition states; classic antibacterial and diuretic scaffold.

Part 2: Synthetic Methodologies (The "How-To")

The historical reliance on nucleophilic substitution (SN2/SNAr) is limiting due to harsh conditions and poor tolerance of functional groups. The modern standard is Transition-Metal Catalyzed Cross-Coupling .

Decision Matrix: C–S Bond Formation

Use this logic flow to select the optimal synthetic route.

CS_Bond_Formation Start Target: C(sp2)–S Bond Halide Substrate: Aryl Halide (Ar-X) Start->Halide Thiol Partner: Thiol (R-SH) Halide->Thiol Catalyst Catalyst Selection Thiol->Catalyst Pd_Route Pd-Catalyzed (Buchwald-Hartwig Type) High efficiency, broad scope Catalyst->Pd_Route Sterically hindered / Chlorides Cu_Route Cu-Catalyzed (Chan-Lam/Ullmann) Cheaper, good for N-heterocycles Catalyst->Cu_Route Cost-sensitive / Iodides Photo Photoredox Catalysis Mild, RT, no metal waste Catalyst->Photo Late-stage functionalization Ligand: DiPPF or Xantphos\nBase: LiHMDS or NaOtBu Ligand: DiPPF or Xantphos Base: LiHMDS or NaOtBu Pd_Route->Ligand: DiPPF or Xantphos\nBase: LiHMDS or NaOtBu Ligand: Phenanthroline/DMEDA\nBase: K2CO3, Heat Ligand: Phenanthroline/DMEDA Base: K2CO3, Heat Cu_Route->Ligand: Phenanthroline/DMEDA\nBase: K2CO3, Heat

Figure 1: Strategic decision tree for selecting C–S bond formation methodologies based on substrate constraints.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Palladium-Catalyzed C–S Cross-Coupling

Objective: Synthesis of a diaryl thioether from an aryl chloride and an aryl thiol. Context: This protocol utilizes the Pd(OAc)₂ / DiPPF system, which is superior for coupling hindered substrates and prevents catalyst poisoning by the sulfur atom (a common failure mode in Pd-catalysis).

1. Reagents & Stoichiometry
  • Aryl Chloride (1.0 equiv): The electrophile.

  • Aryl Thiol (1.2 equiv): The nucleophile (slight excess drives conversion).

  • Pd(OAc)₂ (1-2 mol%): Pre-catalyst.

  • DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) (2-4 mol%): The ligand. Crucial: The P:Pd ratio must be ≥ 2:1 to ensure active species formation.

  • NaOtBu (1.5 equiv): Base.

  • Toluene or Dioxane: Solvent (0.2 M concentration).

2. Step-by-Step Workflow
  • Inert Environment (Critical): Flame-dry a Schlenk tube or vial. Backfill with Argon 3x. Why? Oxygen oxidizes thiols to disulfides, killing the stoichiometry.

  • Solids Addition: Add Pd(OAc)₂, DiPPF, NaOtBu, and the Aryl Chloride (if solid) to the vessel.

  • Degassing: Add the solvent. Sparge with Argon for 10 minutes. Why? Dissolved O₂ is the primary cause of catalyst death in C–S coupling.

  • Thiol Addition: Add the thiol (liquid) via syringe. If the thiol is solid, add it in step 2.

  • Reaction: Seal and heat to 100°C for 4-12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Concentrate and purify via flash chromatography.

3. Troubleshooting & Validation
  • Low Yield? Check for disulfide formation (homocoupling of thiol). If present, increase thiol equivalents or switch to a stronger reducing environment.

  • No Reaction? Sulfur can poison Palladium. Ensure your ligand (DiPPF) is fresh and not oxidized. Increase catalyst loading to 5 mol% if the substrate is electron-rich.

Part 4: Biological Mechanisms & Covalent Inhibition

Organosulfur compounds are central to Redox Biology . The most prominent example is the activation of the Nrf2 Pathway by electrophilic sulfur species (like Sulforaphane).[3]

Mechanism: The KEAP1-Nrf2 Switch

Under basal conditions, KEAP1 targets Nrf2 for degradation.[3][4][5] Electrophilic organosulfur compounds modify specific cysteine residues on KEAP1 (Cys151, Cys273, Cys288), inducing a conformational change that releases Nrf2.

Nrf2_Pathway Sulforaphane Sulforaphane (Electrophilic Sulfur) KEAP1_Closed KEAP1 (Active) Binds Nrf2 Sulforaphane->KEAP1_Closed Covalent Modification (Cys151) KEAP1_Mod KEAP1-S-Adduct (Inactive/Conformational Change) KEAP1_Closed->KEAP1_Mod conformational shift Nrf2_Cyto Nrf2 (Cytosolic) Degradation Prone KEAP1_Closed->Nrf2_Cyto Ubiquitination & Degradation KEAP1_Mod->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Active Transcription Factor Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (DNA) Nrf2_Nuc->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1, GSH) ARE->Genes Transcription

Figure 2: The mechanism of Nrf2 activation by electrophilic organosulfur compounds via KEAP1 sensor modification.

Part 5: Case Studies in Drug Development

Antibiotics: The Sulfonamide Legacy
  • Drug: Sulfamethoxazole.[6][7][8]

  • Mechanism: Competitive inhibitor of dihydropteroate synthase. It mimics p-aminobenzoic acid (PABA).

  • Key Insight: The sulfonamide group (

    
    ) acts as a stable bioisostere of the carboxylic acid, maintaining geometry while altering pKa to improve cell permeability.
    
Proton Pump Inhibitors: The Chiral Sulfoxide
  • Drug: Esomeprazole (Nexium).

  • Mechanism: The sulfoxide is a "pro-drug" warhead. In the acidic environment of the parietal cell, it rearranges to a sulfenamide, which forms a covalent disulfide bond with the H+/K+ ATPase.

  • Key Insight: The chirality at the sulfur atom (S-enantiomer) alters the metabolic clearance rate (CYP2C19), improving bioavailability compared to the racemate (Omeprazole).

References

  • Transition-Metal-Catalyzed C–S Bond Formation

    • Murata, M., & Buchwald, S. L. (2004).[9] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. Tetrahedron.

  • Nrf2/KEAP1 Pathway & Sulforaphane

    • Dinkova-Kostova, A. T., et al. (2017). KEAP1 and Done? Targeting the NRF2 Pathway with Sulforaphane.[3][4][10] Trends in Food Science & Technology / NIH.

  • Sulfonamide Drugs & FDA Approval

    • Cleveland Clinic.[11] (2025).[3][11] Sulfonamides (Sulfa Drugs): Uses, Types, Side Effects & Examples.

  • Redox Biology of Sulfur

    • Olson, K. R. (2019). Highlighted mechanistic aspects in the chemical biology of reactive sulfur species. British Journal of Pharmacology.

Sources

Diallyl Sulfoxide (DASO): Mechanistic Foundations of Metabolic Activation and CYP2E1 Inactivation

[1]

Executive Summary & Chemical Context

Diallyl Sulfoxide (DASO) is a critical metabolic intermediate derived from the oxidation of Diallyl Sulfide (DAS), a major organosulfur compound found in garlic (Allium sativum).[1][2][3] While DAS is often cited as the dietary source, early pharmacokinetic and mechanistic studies established that DASO and its subsequent metabolite, Diallyl Sulfone (DASO₂) , are the primary bioactive species responsible for the chemopreventive properties attributed to garlic.

This guide details the "suicide inhibition" mechanism by which DASO inactivates Cytochrome P450 2E1 (CYP2E1), a key enzyme in the bioactivation of many carcinogens (e.g., nitrosamines, carbon tetrachloride).[1][2][4] Unlike simple competitive inhibitors, DASO acts as a mechanism-based inactivator, requiring metabolic processing to generate reactive intermediates that covalently modify the enzyme.

The Metabolic Cascade: Activation to Suicide Inhibitor

The pharmacological efficacy of DASO relies on a specific metabolic sequence. DASO is not merely a passive byproduct; it is a pro-drug that targets the heme moiety of CYP enzymes.

The Oxidation Pathway
  • Thioether Oxidation: DAS is oxidized by CYP2E1 to form DASO.

  • Sulfoxide Oxidation: DASO is further oxidized to DASO₂ (Diallyl Sulfone).[2][3]

  • Suicide Inactivation: During the catalytic turnover of DASO and DASO₂, a reactive intermediate (likely an atomic sulfur or a reactive sulfenic acid species) is released within the active site. This intermediate covalently binds to the heme porphyrin ring or the apoprotein, permanently inactivating the enzyme.

Mechanism Visualization

The following diagram illustrates the sequential oxidation and the bifurcation point where the enzyme commits suicide.

DAS_MetabolismDASDiallyl Sulfide(DAS)DASODiallyl Sulfoxide(DASO)DAS->DASOOxidation(CYP2E1)CYPCYP2E1(Active Enzyme)CYP->DASBindsCYP->DASOBindsDASO2Diallyl Sulfone(DASO2)DASO->DASO2Oxidation(CYP2E1)IntermediateReactiveIntermediate(S-Oxidation Product)DASO->IntermediateMetabolicActivationDASO2->IntermediateMetabolicActivationInactiveInactivatedCYP2E1(Heme Adduct)Intermediate->InactiveCovalentBinding

Figure 1: The metabolic activation pathway of DAS to DASO and DASO₂, leading to the generation of reactive intermediates that covalently modify and inactivate CYP2E1.[1][2][4]

Experimental Validation: Self-Validating Protocols

To confirm DASO acts via mechanism-based inactivation (suicide inhibition) rather than simple competitive inhibition, researchers must demonstrate time-dependent , concentration-dependent , and NADPH-dependent loss of enzyme activity.

Protocol: Determination of and

This protocol, derived from foundational studies (e.g., Brady et al., 1991), distinguishes DASO's mechanism.

Reagents:

  • Microsomes: Hepatic microsomes from acetone-induced rats (to induce CYP2E1).

  • Probe Substrate: p-Nitrophenol (pNP) or Chlorzoxazone.

  • Cofactor: NADPH generating system.

Step-by-Step Methodology:

  • Primary Incubation (Inactivation Phase):

    • Prepare reaction mixtures containing microsomes (1 mg/mL) and varying concentrations of DASO (0, 10, 50, 100, 200 µM).

    • Initiate reaction with NADPH (1 mM) at 37°C.

    • Control: Run a parallel set without NADPH to prove metabolism is required for inactivation.

  • Aliquoting (Time-Course):

    • At specific time points (0, 2, 5, 10, 20 min), remove an aliquot from the primary incubation.

  • Secondary Incubation (Activity Assessment):

    • Dilute the aliquot 1:10 into a secondary mixture containing a saturating concentration of p-Nitrophenol (e.g., 500 µM).

    • Note: The dilution step reduces the concentration of DASO and NADPH from the first step, minimizing competitive inhibition during the measurement phase.

    • Incubate for 10 minutes.

  • Termination & Analysis:

    • Stop reaction with TCA or Perchloric acid.

    • Measure the formation of p-nitrocatechol (absorbance at 510 nm after adding NaOH) or 6-hydroxychlorzoxazone (HPLC).

Data Analysis Workflow

The loss of activity follows pseudo-first-order kinetics.

Experimental_WorkflowStep1Primary Incubation(Microsomes + DASO + NADPH)Step2Aliquot Removal(t = 0, 5, 10, 20 min)Step1->Step2Step3Secondary Incubation(Dilution 1:10 into p-Nitrophenol)Step2->Step3Step4Measure Residual Activity(p-Nitrocatechol Formation)Step3->Step4Step5Plot ln(% Remaining Activity)vs TimeStep4->Step5Step6Calculate K_obs(Slope of lines)Step5->Step6Step7Double Reciprocal Plot(1/K_obs vs 1/[DASO])Step6->Step7

Figure 2: Experimental workflow for determining the inactivation kinetics of CYP2E1 by DASO.

Quantitative Data Comparison: DAS vs. DASO vs. DASO₂

Initial studies demonstrated that while DAS is a potent competitive inhibitor, its oxidized metabolites are more effective irreversible inactivators. The following table summarizes kinetic parameters derived from foundational literature.

CompoundType of Inhibition

(Competitive)

(Max Inactivation Rate)

(Inactivation Affinity)
Diallyl Sulfide (DAS) Competitive~60 µMN/A (Weak/Slow)N/A
Diallyl Sulfoxide (DASO) Suicide / Mixed ~400 µM 0.15 min⁻¹ ~60 µM
Diallyl Sulfone (DASO₂) Suicide~2000 µM0.35 min⁻¹~20 µM

Note: Data represents consensus values from rat liver microsome studies (Brady et al., 1991; Yang et al., 2001). Lower

Key Insight:

DASO serves as the "bridge." It is formed from DAS and acts as a suicide inhibitor itself, but is also the precursor to DASO₂, which is an even more potent suicide inhibitor (higher

Secondary Mechanisms: Phase II Induction

While CYP2E1 inactivation is the primary Phase I mechanism, DASO also influences Phase II detoxification enzymes.

  • GST/Quinone Reductase Induction: DASO treatment increases the expression of Glutathione S-Transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Nrf2 Pathway: The presence of electrophilic sulfur species (from DASO metabolism) activates the Nrf2-KEAP1 pathway, leading to the transcription of Antioxidant Response Element (ARE)-driven genes.

References

  • Brady, J. F., et al. (1991). Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites. Chemical Research in Toxicology.

  • Yang, C. S., et al. (2001). Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide (DAS) and related compounds from garlic. Journal of Nutrition.[3]

  • Jin, L., & Baillie, T. A. (1997). Metabolism of the chemopreventive agent diallyl sulfide to glutathione conjugates in rats. Chemical Research in Toxicology.

  • Davenport, D. M., & Wargovich, M. J. (2005). Modulation of cytochrome P450 enzymes by organosulfur compounds from garlic. Food and Chemical Toxicology.

Exploring the Therapeutic Potential of Diallyl Sulfoxide (DASO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diallyl sulfoxide (DASO) represents a critical metabolic node in the pharmacophore of garlic-derived organosulfur compounds.[1][2] While its precursor, diallyl sulfide (DAS), and its oxidation product, diallyl sulfone (DASO


), are frequently studied, DASO acts as both a potent competitive inhibitor and the metabolic gateway to the suicide inhibition of Cytochrome P450 2E1 (CYP2E1).[2][3] This guide provides a rigorous technical examination of DASO, detailing its synthesis, mechanistic pharmacodynamics, and specific experimental protocols for validating its therapeutic efficacy in mitigating oxidative stress and chemical toxicity.[2]

Part 1: Chemical Identity and Metabolic Context[2]

DASO is not merely a transient intermediate; it is a bioactive electrophile capable of modulating Phase I and Phase II enzymes.[2] Understanding its position in the metabolic cascade is essential for interpreting its therapeutic window.[2]

The Metabolic Axis

Upon ingestion, DAS is rapidly oxidized by CYP2E1.[2][3] This reaction is stereoselective and critical because it converts the lipophilic sulfide into the more polar sulfoxide (DASO), which is subsequently oxidized to the sulfone (DASO


).[2]
  • Precursor: Diallyl Sulfide (DAS) – Competitive inhibitor.[1][2][3][4]

  • Intermediate: Diallyl Sulfoxide (DASO) – Competitive inhibitor / Pro-suicide inhibitor.[2]

  • Terminal Metabolite: Diallyl Sulfone (DASO

    
    ) – Suicide (mechanism-based) inhibitor.[1][2][4]
    
Visualization of Metabolic Pathway

The following diagram illustrates the oxidative cascade and the dual role of CYP2E1 as both the catalyst for DASO formation and the target of its inhibition.

DAS_Metabolism DAS Diallyl Sulfide (DAS) CYP CYP2E1 (Oxidation) DAS->CYP DASO Diallyl Sulfoxide (DASO) CYP->DASO 1st Oxidation DASO->CYP Competitive Inhibition DASO2 Diallyl Sulfone (DASO2) DASO->DASO2 2nd Oxidation (CYP2E1) DASO2->CYP Suicide Inhibition

Figure 1: The oxidative metabolic pathway of Diallyl Sulfide.[2][5] CYP2E1 catalyzes the formation of DASO and DASO2, which subsequently inhibit the enzyme via competitive and suicide mechanisms, respectively.[3][5]

Part 2: Mechanisms of Action

The therapeutic utility of DASO hinges on its ability to modulate CYP2E1 activity.[1][2] CYP2E1 is responsible for the bioactivation of numerous toxins (e.g., Acetaminophen/APAP, CCl


, Nitrosamines) into reactive intermediates.[2]
Competitive vs. Suicide Inhibition[1][6]
  • Competitive Inhibition (DAS/DASO): DASO competes with substrates (like APAP) for the active site of CYP2E1.[1][2] This immediate blockade prevents the initial formation of toxic metabolites (e.g., NAPQI).[2]

  • Suicide Inhibition (DASO

    
    ):  As DASO is metabolized to DASO
    
    
    
    , the sulfone moiety covalently binds to the heme or apoprotein of CYP2E1, permanently inactivating the enzyme.[3] This leads to a sustained reduction in oxidative stress even after the inhibitor is cleared.[2]
Mechanistic Flow

The diagram below details how DASO intervention prevents Hepatocellular Necrosis.

Mechanism_Action cluster_tox Toxicity Pathway (Untreated) APAP Acetaminophen (Substrate) NAPQI NAPQI (Toxic Intermediate) APAP->NAPQI CYP2E1 Necrosis Hepatocellular Necrosis NAPQI->Necrosis Protein Adducts DASO Diallyl Sulfoxide (Therapeutic Agent) DASO->APAP Competes for Active Site DASO->NAPQI Blocks Formation

Figure 2: Mechanism of CYP2E1 blockade by DASO. By competing for the active site, DASO prevents the bioactivation of substrates like Acetaminophen into toxic intermediates (NAPQI).

Part 3: Therapeutic Applications[2][3]

Chemical-Induced Liver Injury

DASO is highly effective in models of Acetaminophen (APAP) and Carbon Tetrachloride (CCl


) toxicity.[2]
  • Key Finding: Pre-treatment with DASO significantly lowers serum ALT/AST levels and preserves hepatic glutathione (GSH) pools by preventing the CYP2E1-mediated depletion of GSH.[2]

Chemoprevention

DASO inhibits the bioactivation of tobacco-specific carcinogens, such as NNK (nicotine-derived nitrosamine ketone).[2]

  • Mechanism: NNK requires metabolic activation by CYP enzymes to form DNA-methylating agents.[2] DASO blocks this step, reducing lung tumor multiplicity in murine models.[1][2]

Metabolic Syndrome & Cardiomyopathy

Emerging research suggests DASO mitigates diabetes-induced cardiomyopathy.[2]

  • Pathway: Hyperglycemia upregulates CYP2E1, increasing ROS.[2] DASO blunts this upregulation, reducing oxidative damage to cardiomyocytes and preserving contractile function.[2]

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard controls and validated methodologies.

Protocol: Chemical Synthesis of DASO

Objective: Selective oxidation of Diallyl Sulfide (DAS) to Diallyl Sulfoxide (DASO) without over-oxidation to the sulfone.[2]

Reagents:

  • Diallyl Sulfide (DAS) (>97% purity)[2]

  • m-Chloroperoxybenzoic acid (mCPBA) (77% max)[2]

  • Dichloromethane (DCM) (Anhydrous)[2]

  • Saturated NaHCO

    
     solution[2]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of DAS in 50 mL of anhydrous DCM in a round-bottom flask. Cool to -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent sulfone formation.[2]

  • Addition: Dissolve 10 mmol (1.0 eq) of mCPBA in 20 mL DCM. Add dropwise to the DAS solution over 30 minutes.

  • Reaction: Stir at -78°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[2] DASO is more polar than DAS.[2]

  • Quenching: Pour the reaction mixture into saturated NaHCO

    
     to neutralize m-chlorobenzoic acid.
    
  • Extraction: Separate organic layer, wash with water (2x) and brine (1x).[2] Dry over anhydrous MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Purify residue via silica gel flash chromatography.

    • Yield Target: ~80-90%.[2]

    • Verification:

      
      H-NMR (shift of allylic protons due to S=O anisotropy).[2]
      
Protocol: CYP2E1 Inhibition Assay (p-Nitrophenol Hydroxylation)

Objective: Quantify the inhibitory potency (IC


) of DASO against CYP2E1 activity.

Principle: CYP2E1 hydroxylates p-nitrophenol (PNP) to p-nitrocatechol (4-nitrocatechol), which transitions from yellow to red/violet in alkaline solution (Absorbance at 535 nm).[2]

Workflow Visualization:

Assay_Workflow Step1 Microsome Prep (Rat/Human Liver) Step2 Incubation + PNP + NADPH + DASO (0-100 µM) Step1->Step2 Step3 Termination (20% TCA) Step2->Step3 30 min @ 37°C Step4 Color Development (2M NaOH) Step3->Step4 Step5 Read Abs (535 nm) Step4->Step5

Figure 3: Workflow for the p-Nitrophenol Hydroxylation Assay to determine CYP2E1 activity.

Detailed Steps:

  • Incubation Mix: Prepare 0.5 mL reaction volume containing:

    • Liver Microsomes (0.5 mg protein/mL)[2]

    • p-Nitrophenol (0.2 mM)[2]

    • DASO (Gradient: 0, 5, 10, 25, 50, 100 µM)[2]

    • Buffer: 50 mM Potassium Phosphate (pH 7.4)[2][6]

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH (1 mM final) to start.[2][6]

  • Reaction: Incubate for 30 minutes at 37°C.

  • Termination: Add 0.2 mL of 20% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Measurement: Mix 0.5 mL of supernatant with 0.25 mL of 2 M NaOH.

  • Analysis: Measure absorbance at 535 nm . Calculate % inhibition relative to vehicle control (DMSO).

Part 5: Challenges and Future Directions

Stability and Volatility[2]
  • Challenge: Like many organosulfur compounds, DASO is volatile and light-sensitive.[2]

  • Mitigation: Store neat compounds at -20°C under argon. For cell culture, prepare fresh stock solutions in DMSO immediately prior to use.[2]

Clinical Translation

While rodent models show robust protection, human translation requires careful dosing strategies to avoid "double-edged" effects.[2] Complete inhibition of CYP2E1 may alter the metabolism of endogenous substrates (e.g., acetone, fatty acids).[2]

  • Future Focus: Developing DASO analogs with higher selectivity and reduced volatility to serve as stable pharmaceutical candidates.

References

  • Yang, C. S., & Chhabra, S. K. (2001). Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide (DAS) and related compounds from garlic.[2] The Journal of Nutrition, 131(3), 1041S-1045S.[2]

  • Cederbaum, A. I. (2014). Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction.[2][7] Redox Biology, 2, 1048-1054.[2][7]

  • Davenport, D. M., & Wargovich, M. J. (2005). Modulation of cytochrome P450 enzymes by organosulfur compounds from garlic.[2] Food and Chemical Toxicology, 43(12), 1753-1762.[2]

  • Koenigs, L. L., & Trager, W. F. (1998). Mechanism-based inactivation of cytochrome P450 2E1 by diallyl sulfone.[2] Drug Metabolism and Disposition, 26(6), 591-597.[2]

  • Yuan, J., et al. (2014). Diallyl sulfide protects against dilated cardiomyopathy via inhibition of oxidative stress and apoptosis in mice.[2] Molecular Medicine Reports, 10(4), 1889-1894.[2] [2]

Sources

Diallyl Sulfoxide and its Congeners: A Technical Guide to their Multifaceted Role in Cancer Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organosulfur compounds (OSCs) derived from Allium vegetables, principally garlic (Allium sativum), have garnered significant scientific interest for their potential as chemopreventive agents. Among these, diallyl sulfoxide and its related structures, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), stand out for their pleiotropic effects on carcinogenic pathways. This technical guide provides an in-depth analysis of the mechanisms underpinning their anticancer activities, supported by preclinical evidence. We will dissect the molecular pathways these compounds modulate, from carcinogen metabolism to the induction of apoptosis and cell cycle arrest. Furthermore, this document furnishes detailed experimental protocols for researchers aiming to investigate these effects, presents key data in a structured format, and visualizes complex biological processes to facilitate a deeper understanding. The narrative is constructed for researchers, scientists, and drug development professionals, aiming to bridge the gap between foundational research and potential therapeutic application.

Introduction: The Chemical Biology of Garlic's Organosulfur Compounds

The association between the consumption of garlic and a reduced risk of certain cancers, including stomach and colorectal cancer, is supported by epidemiological evidence.[1] The primary mediators of these protective effects are believed to be a class of bioactive molecules known as organosulfur compounds (OSCs).[1][2]

These compounds are not present in intact garlic cloves. Instead, they are rapidly generated through an enzymatic process upon tissue damage, such as crushing or slicing. The stable precursor, alliin (S-allyl cysteine sulfoxide), is sequestered in the cytoplasm, while the enzyme alliinase resides in the vacuole. Disruption of the clove brings them into contact, leading to the formation of allicin , the compound responsible for garlic's characteristic aroma.[3][4] Allicin is highly reactive and unstable, quickly decomposing into a variety of more stable, lipid-soluble compounds, including:

  • Diallyl sulfide (DAS)

  • Diallyl disulfide (DADS) [3]

  • Diallyl trisulfide (DATS)

Diallyl sulfoxide (DASO) and its corresponding sulfone (DASO2) are metabolites of diallyl sulfide.[1] These oil-soluble OSCs are considered more potent in their anticancer effects than their water-soluble counterparts.[5][6] This guide will focus on the collective and individual roles of these key diallyl compounds in cancer prevention.

cluster_garlic Intact Garlic Clove cluster_products Stable Lipid-Soluble Compounds Alliin Alliin (S-allyl cysteine sulfoxide) Crushing Crushing or Slicing (Cell Disruption) Alliinase Alliinase (Enzyme) Allicin Allicin (Unstable Intermediate) Crushing->Allicin Enzymatic Reaction DAS Diallyl Sulfide (DAS) Allicin->DAS Decomposition DADS Diallyl Disulfide (DADS) Allicin->DADS Decomposition DATS Diallyl Trisulfide (DATS) Allicin->DATS Decomposition Ajoene Ajoene Allicin->Ajoene Decomposition DASO Diallyl Sulfoxide (DASO) (Metabolite) DAS->DASO Metabolism cluster_mech Cellular Effects OSC Diallyl Sulfoxide & Related OSCs Metabolism Modulation of Carcinogen Metabolism OSC->Metabolism Regulates Enzymes (CYP450↓, GST↑) Apoptosis Induction of Apoptosis OSC->Apoptosis Generates ROS, Activates Caspases CellCycle Cell Cycle Arrest (G2/M) OSC->CellCycle Modulates CDKs Angiogenesis Inhibition of Angiogenesis & Metastasis OSC->Angiogenesis Inhibits Invasion DNA Suppression of DNA Adducts OSC->DNA Reduces Damage Outcome Cancer Prevention & Inhibition of Tumor Growth Metabolism->Outcome Apoptosis->Outcome CellCycle->Outcome Angiogenesis->Outcome DNA->Outcome

Figure 2: Multi-target mechanisms of organosulfur compounds in cancer prevention.

Experimental Methodologies & Protocols

Validating the chemopreventive effects of diallyl sulfoxide requires robust and reproducible experimental models. The following protocols represent standard methodologies in the field.

In Vitro Analysis: Cell-Based Assays

Objective: To determine the direct effect of a test compound on cancer cell viability, proliferation, and cell cycle progression.

Cell Lines: A panel of cell lines is recommended. Examples include:

  • Colon Cancer: Caco-2, Colo205 [7]* Breast Cancer: MDA-MB-231 [3]* Prostate Cancer: PC-3, LNCaP

  • Glioma/Astrocytoma Cell Lines [6] Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compound (e.g., DADS) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

In Vivo Analysis: Animal Models

Objective: To evaluate the compound's effect on tumor growth in a living organism.

Model: The MDA-MB-231 xenograft mouse model is a well-established system for studying breast cancer. [3] Protocol 2: Xenograft Tumor Growth Study

  • Animal Housing: Use 6-8 week old female athymic nude mice. House them in sterile conditions with ad libitum access to food and water. Allow for a 1-week acclimatization period.

  • Cell Implantation: Harvest MDA-MB-231 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10⁷ cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the right flank of each mouse.

  • Tumor Growth & Grouping: Monitor the mice for tumor formation. When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle (e.g., corn oil) via intraperitoneal (i.p.) injection or oral gavage daily.

    • Treatment Group: Administer the test compound (e.g., DADS, 25 mg/kg) dissolved in the vehicle via the same route and schedule.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health.

  • Endpoint: After a predefined period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowed size, euthanize the mice.

  • Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot). Compare the average tumor volume and weight between the treatment and control groups.

start Start step1 Implant Human Cancer Cells (e.g., MDA-MB-231) into Immunocompromised Mice start->step1 end Endpoint Analysis step2 Allow Tumors to Grow to Palpable Size (e.g., 50-100 mm³) step1->step2 step3 Randomize Mice into Control & Treatment Groups step2->step3 step4a Administer Vehicle (e.g., Corn Oil) step3->step4a Control step4b Administer Diallyl Compound (e.g., DADS in Corn Oil) step3->step4b Treatment step5 Monitor Tumor Volume & Animal Weight (e.g., for 21-28 days) step4a->step5 step4b->step5 step6 Euthanize, Excise, & Weigh Tumors step5->step6 step6->end

Figure 3: Experimental workflow for an in vivo xenograft mouse model.

Summary of Preclinical Data

The body of evidence from preclinical studies is substantial. While diallyl sulfoxide itself is a metabolite, much of the foundational research has been conducted on its precursors, DADS and DATS, which demonstrate clear and potent anticancer effects.

CompoundCancer ModelKey FindingsReference(s)
Diallyl Sulfide (DAS) Mouse ModelReduced risk of colorectal cancer by 74% in a carcinogen-induced model.[8]
Various Cancer CellsSuppresses proliferation and induces apoptosis. Modulates detoxifying enzymes.[9]
Diallyl Disulfide (DADS) Breast Cancer (MDA-MB-231)Inhibited cell proliferation, induced G2/M cell cycle arrest.[10]
Xenograft MiceSignificantly lowered tumor weight and volume; increased apoptosis.[3]
Multiple Cancer CellsInduces apoptosis, regulates cell cycle, inhibits angiogenesis and invasion.[5][11]
Diallyl Trisulfide (DATS) Multiple Cancer CellsInduces apoptosis/autophagy, suppresses invasion/migration, inhibits proliferation.[12][13]
Cancer CellsPrompts cell death signals via oxidative stress and DNA damage.[14]

Challenges and Future Directions

Despite the compelling preclinical data, the translation of these findings into clinical applications faces several hurdles.

  • Lack of Human Clinical Trials: The most significant gap is the absence of robust, large-scale clinical trials in humans to validate the efficacy and safety of isolated diallyl compounds for cancer prevention. [9]2. Bioavailability and Dosimetry: The exact bioavailability, pharmacokinetics, and optimal therapeutic dose of these compounds in humans are not well established.

  • Whole Food vs. Isolate: Epidemiological studies are based on the consumption of whole garlic, which contains a complex mixture of bioactive compounds. [9]Isolating the effect of a single molecule like diallyl sulfoxide in a human context is challenging. Future research must focus on well-designed clinical trials to determine the true potential of these compounds as chemopreventive agents.

Conclusion

Diallyl sulfoxide, along with its parent compounds diallyl sulfide, disulfide, and trisulfide, represents a highly promising class of natural products for cancer prevention. The evidence from laboratory and animal studies demonstrates their ability to intervene in carcinogenesis at multiple stages through a variety of mechanisms, including the favorable modulation of carcinogen metabolism, induction of apoptosis, cell cycle arrest, and inhibition of metastasis. While the preclinical foundation is strong, the path to clinical relevance requires rigorous investigation through human trials to establish these agents as a validated component of cancer prevention strategies.

References

  • Relationship: Cancer (prevention) and Diallyl sulfide - Caring Sunshine.
  • The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights - Frontiers.
  • Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed.
  • The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights - PubMed Central.
  • Review Article Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - ScienceOpen.
  • Effect of diallyl disulfide and garlic oil on different human astrocytoma cell lines.
  • Allicin in Digestive System Cancer: From Biological Effects to Clinical Tre
  • Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Tre
  • Diallyl Sulfide and Cancer: Can a Vegetable Compound Protect Against a Deadly Disease?
  • Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC.
  • Molecular mechanisms for the anti-cancer effects of diallyl disulfide - ResearchG
  • Organosulfur compounds and possible mechanism of garlic in cancer - PMC - NIH.
  • Anticancer potential of garlic bioactive constituents: Allicin, Z-ajoene, and organosulfur compounds - Pharmacia.
  • Garlic and allicin (cancer prevention) | Research Starters - EBSCO.
  • Organosulfur Compounds in Colorectal Cancer Prevention and Progression - MDPI.
  • Garlic and Cancer, Benefits of White & Black Garlic - AICR.
  • Cancer prevention by organosulfur compounds
  • Organosulfur Compounds in Garlic for Gastric Cancer Treatment: Anticancer Effects, Overcoming Drug Resistance, and Mechanisms | Bentham Science Publishers.
  • Allicin and Cancer Hallmarks - MDPI.

Sources

An In-depth Technical Guide to the Early Research on Diallyl Sulfoxide Detoxification Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of Diallyl Sulfoxide in Xenobiotic Metabolism

The organosulfur compounds derived from garlic (Allium sativum) have long been a focal point of research due to their diverse bioactive properties, including antimicrobial, cardioprotective, and chemopreventive effects[1][2][3]. Among the myriad of these compounds, diallyl sulfoxide occupies a critical position as a key intermediate metabolite. Its formation and subsequent metabolic fate are central to understanding the mechanisms by which garlic-derived compounds exert their physiological effects, particularly in the realm of detoxification. This guide provides a technical deep-dive into the early research that has elucidated the complex detoxification pathways of diallyl sulfoxide, offering insights for researchers and professionals in drug development and toxicology.

The detoxification of xenobiotics is a sophisticated, multi-phase process. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the parent compound, often leading to its activation. Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glutathione, rendering them more water-soluble and readily excretable. The metabolism of garlic-derived organosulfur compounds is a classic example of this paradigm, with diallyl sulfoxide emerging as a pivotal, reactive intermediate.

I. The Genesis of Diallyl Sulfoxide: Metabolic Activation of Precursors

Diallyl sulfoxide is not a primary constituent of raw, intact garlic. Instead, it is a metabolic product of more complex organosulfur compounds, principally diallyl disulfide (DADS), which is formed from the enzymatic breakdown of alliin when garlic is crushed[3][4][5]. The metabolic conversion of DADS to diallyl sulfoxide (often referred to as allicin in some literature, though structurally distinct) is a critical activation step.

A. The Role of Cytochrome P450 and Flavin-Containing Monooxygenases

Early in vitro studies utilizing human liver microsomes identified the key enzymatic players in the S-oxidation of DADS. These experiments demonstrated that the formation of diallyl thiosulfinate (allicin), a related sulfoxide, was the sole observable metabolite and followed Michaelis-Menten kinetics.[6] Both flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes were implicated in this oxidative process, with CYPs playing a predominant role[6][7].

The causality behind this experimental approach lies in the need to dissect the complex enzymatic machinery of the liver. By using a combination of broad-spectrum inhibitors, specific isoenzyme inhibitors, and purified recombinant enzymes, researchers can systematically identify the contribution of individual enzymes to a metabolic pathway. This provides a granular understanding of how a xenobiotic is processed and can predict potential drug-drug interactions.

DADS Diallyl Disulfide (DADS) Allicin Diallyl Thiosulfinate (Allicin) DADS->Allicin S-oxidation Enzymes CYP2E1 (Primary) Flavin-Containing Monooxygenases Other CYPs (e.g., CYP2C9) Enzymes->DADS

Caption: Metabolic activation of Diallyl Disulfide (DADS) to Diallyl Thiosulfinate.

II. The Dual Nature of Diallyl Sulfoxide: Further Metabolism and Detoxification

Once formed, diallyl sulfoxide and its related compounds are at a metabolic crossroads. They can undergo further oxidation or be conjugated in Phase II detoxification reactions.

A. Phase I: Oxidation to Diallyl Sulfone

In vivo and in vitro studies have demonstrated that diallyl sulfide (DAS), a related compound, is metabolized to diallyl sulfoxide (DASO) and subsequently to diallyl sulfone (DASO2)[5][8]. This sequential oxidation is also a feature of diallyl sulfoxide's metabolic pathway. The formation of the sulfone is significant as diallyl sulfone has been shown to be a suicide inhibitor of CYP2E1, the very enzyme responsible for its creation[8]. This feedback inhibition is a crucial self-regulating mechanism that can protect against excessive metabolic activation and subsequent toxicity.

B. Phase II: The Glutathione Conjugation Pathway

A primary route for the detoxification of electrophilic compounds is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). Garlic-derived organosulfur compounds are potent inducers of Phase II enzymes, including GST[2][4][9]. Diallyl disulfide has been shown to significantly increase the production of GST, thereby enhancing the cell's capacity to detoxify harmful substances[4].

The induction of these detoxifying enzymes is largely mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2)[2][10]. Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, in the presence of inducers like garlic organosulfur compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for Phase II enzymes, upregulating their expression[10].

Studies have shown that diallyl disulfide and diallyl trisulfide up-regulate the expression of the pi class of GST (GSTP) via an AP-1-dependent pathway, involving the activation of JNK and ERK signaling pathways[2][11]. This highlights the intricate signaling cascades initiated by these compounds to bolster the cell's detoxification capabilities.

DADS Diallyl Disulfide (DADS) Signaling JNK/ERK Signaling DADS->Signaling AP1 AP-1 Activation Signaling->AP1 Nrf2 Nrf2 Activation Signaling->Nrf2 ARE ARE Binding AP1->ARE Nrf2->ARE GST Increased GST Expression ARE->GST Detox Enhanced Detoxification GST->Detox

Caption: Induction of Glutathione S-Transferase (GST) by Diallyl Disulfide.

III. In Vivo Manifestations: Metabolite Profiling

The ultimate validation of these pathways comes from in vivo studies. Following oral administration of DADS to rats, a series of metabolites have been identified in the stomach, liver, plasma, and urine[7]. These include:

  • Allyl mercaptan (AM)

  • Allyl methyl sulfide (AMS)

  • Allyl methyl sulfoxide (AMSO)

  • Allyl methyl sulfone (AMSO2)

Among these, allyl methyl sulfone (AMSO2) was found to be the most abundant and persistent metabolite[7]. The detection of these methylated and oxidized metabolites provides strong evidence for the sequential metabolic processing of diallyl compounds in a whole-organism context. The complete proposed metabolic process for diallyl trisulfide (DATS), a related compound, is DATS → DADS → Allyl Methyl Sulfide (AMS) → Allyl Mercaptan (AM) → AMSO → AMSO2[12]. This pathway underscores the central role of DADS and its subsequent metabolites in the overall detoxification process.

IV. Methodologies for Elucidating Detoxification Pathways

The study of diallyl sulfoxide detoxification pathways relies on a combination of in vitro and in vivo experimental models, coupled with sophisticated analytical techniques.

A. In Vitro Experimental Protocols

1. Microsomal Metabolism Assays:

  • Objective: To identify the primary enzymes involved in the oxidative metabolism of diallyl compounds.

  • Methodology:

    • Incubate the substrate (e.g., DADS) with human liver microsomes in the presence of an NADPH-generating system.

    • To delineate the roles of different enzyme families, conduct parallel incubations with and without selective inhibitors (e.g., diethyldithiocarbamate for CYP2E1).

    • For further confirmation, use microsomes from cells expressing specific recombinant human CYP isoenzymes.

    • Quench the reaction at various time points and analyze the supernatant for metabolite formation using HPLC or GC-MS.

  • Self-Validation: The consistency of results across these different experimental conditions (general microsomes, inhibited microsomes, and specific recombinant enzymes) provides a robust validation of the identified metabolic pathways.

2. Cell-Based Reporter Gene Assays:

  • Objective: To investigate the induction of detoxification genes by diallyl compounds.

  • Methodology:

    • Transfect a suitable cell line (e.g., HepG2) with a reporter plasmid containing the Antioxidant Response Element (ARE) linked to a reporter gene (e.g., luciferase).

    • Treat the transfected cells with varying concentrations of the test compound (e.g., DADS).

    • Measure the reporter gene activity (e.g., luminescence) to quantify the activation of the ARE.

    • Correlate reporter activity with the expression levels of endogenous Phase II enzymes (e.g., NQO1, GST) determined by qPCR or Western blotting.

  • Self-Validation: A dose-dependent increase in both reporter activity and endogenous gene expression provides strong evidence for the compound's ability to induce Phase II detoxification pathways via the Nrf2-ARE signaling axis.

B. In Vivo Experimental Protocols

1. Pharmacokinetic and Metabolite Identification Studies:

  • Objective: To identify and quantify the metabolites of diallyl compounds in a living organism.

  • Methodology:

    • Administer the parent compound (e.g., DADS) to laboratory animals (e.g., rats) via a relevant route (e.g., oral gavage).

    • Collect biological samples (blood, urine, bile, and tissues) at various time points post-administration.

    • Extract the metabolites from the biological matrices.

    • Analyze the extracts using hyphenated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the identification and quantification of metabolites.

  • Self-Validation: The use of mass spectrometry allows for the unambiguous identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. The time-course analysis of metabolite concentrations provides valuable pharmacokinetic data.

C. Quantitative Data Summary
Parameter Value Experimental System Reference
Km of DADS for Allicin Formation 0.61 ± 0.2 mMHuman Liver Microsomes[6]
Vmax of DADS for Allicin Formation 18.5 ± 4.2 nmol/min/mg proteinHuman Liver Microsomes[6]
Oral Dose of DADS in Rats 200 mg/kgIn vivo (Rats)[7]
Peak Metabolite Levels 48-72 hours post-administrationIn vivo (Rats)[7]

V. Conclusion and Future Directions

The early research into the detoxification pathways of diallyl sulfoxide has revealed a complex interplay of metabolic activation and detoxification processes. The formation of diallyl sulfoxide from its precursors is primarily mediated by CYP2E1, highlighting a key Phase I metabolic route. Subsequent detoxification is largely driven by the induction of Phase II enzymes, particularly GST, through the Nrf2-ARE signaling pathway. In vivo studies have confirmed the presence of a series of oxidized and methylated metabolites, providing a comprehensive picture of the metabolic fate of these compounds.

For researchers and professionals in drug development, this knowledge is paramount. Understanding the metabolic pathways of garlic-derived organosulfur compounds can inform the development of novel therapeutic agents that harness their chemopreventive and detoxifying properties. Furthermore, a thorough understanding of their interaction with drug-metabolizing enzymes is crucial for predicting and avoiding potential drug-herb interactions. Future research should focus on the quantitative aspects of these pathways, the inter-individual variability in their metabolism, and the specific biological activities of the downstream metabolites.

References

  • Diallyl disulfide - Wikipedia. Available at: [Link]

  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Tsai, C. W., et al. (2005). Diallyl Disulfide and Diallyl Trisulfide Up-Regulate the Expression of the π Class of Glutathione S-Transferase via an AP-1-Dependent Pathway. The Journal of Nutrition. Available at: [Link]

  • Germain, E., et al. (2002). In vivo metabolism of diallyl disulphide in the rat: Identification of two new metabolites. Xenobiotica. Available at: [Link]

  • Brady, J. F., et al. (1991). Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites. Chemical Research in Toxicology. Available at: [Link]

  • Teyssier, C., et al. (1999). Metabolism of diallyl disulfide by human liver microsomal cytochromes P-450 and flavin-containing monooxygenases. Drug Metabolism and Disposition. Available at: [Link]

  • DIALLYL POLYSULFIDES FROM GARLIC. The University of East Anglia. Available at: [Link]

  • Shang, A., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. (2019). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems. (2023). Drug Design, Development and Therapy. Available at: [Link]

  • VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. (2020). International Journal of Applied Pharmaceutics. Available at: [Link]

  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. (2021). Foods. Available at: [Link]

  • Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. (2022). Pharmacological Research - Modern Chinese Medicine. Available at: [Link]

  • Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. (2016). Current Drug Metabolism. Available at: [Link]

  • Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. (2020). Experimental and Therapeutic Medicine. Available at: [Link]

  • Induction of Drug-Metabolizing Enzymes by Garlic and Allyl Sulfide Compounds via Activation of Constitutive Androstane Receptor and Nuclear Factor E2-Related Factor 2. (2016). The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Effects of diallyl sulfide and diallyl disulfide on cisplatin-induced changes in glutathione and glutathione-S-transferase activity. (1996). Pharmacology & Toxicology. Available at: [Link]

  • Induction of detoxifying enzymes by garlic organosulfur compounds through transcription factor Nrf2: effect of chemical structure and stress signals. (2004). Free Radical Biology and Medicine. Available at: [Link]

  • Metabolism of the Chemoprotective Agent Diallyl Sulfide to Glutathione Conjugates in Rats. (2001). Chemical Research in Toxicology. Available at: [Link]

  • Determination of diallyl disulfide in garlic by reversed-phase high performance liquid chromatography. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Why Garlic Is A Powerful Detoxification Superhero. Natural Grocers. Available at: [Link]

  • 17 Organosulfur Compounds from Garlic. Available at: [Link]

  • Glutathione Modulates Hydrogen Sulfide Release and the Ocular Hypotensive Action of Diallyl Polysulfide Compounds. (2022). Antioxidants. Available at: [Link]

  • Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S‑allyl‑l‑cysteine sulfoxide (Review). (2020). Experimental and Therapeutic Medicine. Available at: [Link]

  • Biological properties of garlic and garlic-derived organosulfur compounds. (2009). Phytotherapy Research. Available at: [Link]

  • Diallyl sulfide protects against dilated cardiomyopathy via inhibition of oxidative stress and apoptosis in mice. (2020). Aging. Available at: [Link]

  • Organosulfur compounds and possible mechanism of garlic in cancer. (2003). European Journal of Cancer Prevention. Available at: [Link]

  • Pharmacology of Allium sativum in relation to Cytochrome P450 and possible drug interactions. (2011). Pharmacognosy Reviews. Available at: [Link]

Sources

Pharmacology of Diallyl Sulfoxide (DASO): Metabolic Intermediacy and CYP2E1 Modulation

[1][2][3][4][5][6][7][8]

Executive Summary

Diallyl sulfoxide (DASO) represents a critical pharmacological pivot point in the metabolism of organosulfur compounds derived from garlic (Allium sativum).[1] While often overshadowed by its precursor, diallyl sulfide (DAS), and its metabolite, diallyl sulfone (DASO

2

For drug development professionals, understanding DASO is crucial for two reasons:

  • Metabolic Activation of Inhibition: It exemplifies "lethal synthesis," where a target enzyme (CYP2E1) metabolizes a substrate into an inhibitor that destroys the enzyme itself.

  • Chemoprotection: Its ability to modulate Phase I bioactivation (via CYP2E1 suppression) and Phase II detoxification (via Nrf2 induction) offers a template for designing adjuvants against chemically induced hepatotoxicity (e.g., Acetaminophen, Nitrosamines).

Chemical and Metabolic Profile[1][5][7][9][10]

DASO is an organosulfur compound formed by the mono-oxygenation of diallyl sulfide.[3] It is an intermediate metabolite that is further oxidized to diallyl sulfone.[3][1]

PropertySpecification
IUPAC Name 3-(prop-2-ene-1-sulfinyl)prop-1-ene
Molecular Formula C

H

OS
Molecular Weight 130.21 g/mol
Solubility Soluble in ethanol, DMSO, lipids; poorly soluble in water.
Metabolic Role Intermediate (DAS

DASO

DASO

)
Stability Susceptible to further oxidation; chiral sulfoxide center.
The Metabolic Cascade

The pharmacological potency of garlic derivatives relies on a sequential oxidation pathway catalyzed primarily by Cytochrome P450 2E1 (CYP2E1) .[1]

MetabolicPathwayDASDiallyl Sulfide (DAS)(Competitive Inhibitor)DASODiallyl Sulfoxide (DASO)(Competitive Inhibitor)DAS->DASOS-OxidationCYP1CYP2E1CYP1->DASDASO2Diallyl Sulfone (DASO2)(Suicide Inhibitor)DASO->DASO2S-OxidationCYP2CYP2E1CYP2->DASOEpoxideReactive Epoxide(1,2-epoxypropyl-3,3'-sulfonyl-1'-propene)DASO2->EpoxideEpoxidationCYP3CYP2E1CYP3->DASO2AdductHeme/Protein Adduct(Enzyme Inactivation)Epoxide->AdductCovalent Binding

Figure 1: The metabolic activation of Diallyl Sulfide to the ultimate suicide inhibitor via DASO.

Mechanism of Action: The CYP2E1 Suicide Loop

The defining pharmacological feature of DASO is its role in the mechanism-based inactivation of CYP2E1.

Competitive vs. Suicide Inhibition[2][5][9]
  • DAS & DASO (Competitive): Both DAS and DASO compete with other substrates (e.g., ethanol, acetaminophen, chlorzoxazone) for the active site of CYP2E1.[1] This provides immediate, reversible inhibition.

  • DASOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Suicide):  DASO is metabolized to DASO
    
    
    .[3][4][5] CYP2E1 then attempts to metabolize DASO
    
    
    , oxidizing the terminal double bond to form a reactive epoxide.[3] This epoxide escapes the catalytic cycle and covalently binds to the heme or apoprotein of CYP2E1, irreversibly destroying the enzyme.[3]

Key Insight: DASO is not the suicide inhibitor itself; it is the precursor required to generate the suicide inhibitor (DASO

Phase II Induction (Nrf2 Pathway)

Beyond CYP2E1 inhibition, DASO and its related sulfides activate the Nrf2-ARE (Antioxidant Response Element) pathway.

  • Sensor: The electrophilic nature of organosulfur compounds modifies cysteine residues on Keap1.

  • Release: Nrf2 dissociates from Keap1 and translocates to the nucleus.

  • Transcription: Upregulation of Phase II detoxifying enzymes:

    • Glutathione S-transferase (GST)

    • Quinone oxidoreductase 1 (NQO1)

    • Heme oxygenase-1 (HO-1)

Experimental Protocols

To study DASO pharmacology, researchers typically employ microsomal inactivation assays. The following protocol is designed to distinguish between reversible inhibition and time-dependent inactivation.

Protocol: Determination of CYP2E1 Inactivation Kinetics ( and )

Objective: To quantify the efficiency of DASO/DASO

Reagents:

  • Rat Liver Microsomes (RLM) or Recombinant Human CYP2E1.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH Generating System: 10 mM Glucose-6-phosphate, 1 mM NADP+, 1 U/mL G6P-Dehydrogenase, 5 mM MgCl

    
    .
    
  • Substrate: Chlorzoxazone (CZX) or p-Nitrophenol (PNP).

  • Inhibitor: Diallyl Sulfoxide (DASO) (dissolved in DMSO; final DMSO <0.1%).

Workflow:

  • Primary Incubation (Inactivation Step):

    • Prepare reaction mixtures containing Microsomes (1 mg/mL) and varying concentrations of DASO (0, 10, 50, 100, 200, 500 µM).

    • Initiate reaction with NADPH (1 mM).

    • Incubate at 37°C.

    • Critical Step: At specific time points (

      
       = 0, 5, 10, 15, 20 min), remove an aliquot.
      
  • Secondary Incubation (Activity Assay):

    • Dilute the aliquot 1:10 into a secondary mixture containing the probe substrate (e.g., 500 µM Chlorzoxazone) and excess NADPH.

    • Note: The dilution step reduces the concentration of unbound DASO/DASO

      
       below its 
      
      
      for competitive inhibition, ensuring that any loss of activity is due to irreversible inactivation.
    • Incubate for 10–20 minutes.

    • Terminate reaction with ice-cold acetonitrile or 20% TCA.

  • Analysis:

    • Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS to measure 6-hydroxychlorzoxazone formation.

    • Calculation: Plot ln(% Remaining Activity) vs. Pre-incubation Time. The slope of the line is

      
      .
      
    • Plot

      
       vs. 
      
      
      to determine
      
      
      (maximal rate of inactivation) and
      
      
      (concentration at half-maximal inactivation).

ProtocolWorkflowStep1Primary Incubation(Microsomes + DASO + NADPH)Step2Time-Dependent Sampling(t = 0, 5, 10, 15, 20 min)Step1->Step2Step31:10 Dilution(Removes Competitive Inhibition)Step2->Step3Step4Secondary Incubation(Add Substrate: Chlorzoxazone)Step3->Step4Step5HPLC Analysis(Measure Residual Activity)Step4->Step5

Figure 2: Workflow for distinguishing mechanism-based inactivation from competitive inhibition.

Therapeutic and Toxicological Implications[4][8]

Acetaminophen (APAP) Hepatotoxicity

CYP2E1 metabolizes APAP into the toxic intermediate NAPQI (N-acetyl-p-benzoquinone imine).

  • Mechanism: DASO administration blocks CYP2E1.[2][4][5][1][6][7][8]

  • Outcome: Shunts APAP metabolism toward safe glucuronidation and sulfation pathways, preventing NAPQI accumulation and liver necrosis.

  • Timing: Effective when administered prior to APAP exposure. Post-exposure efficacy is limited due to the rapid formation of NAPQI.

Chemical Carcinogenesis

DASO inhibits the bioactivation of various pro-carcinogens:

  • Nitrosamines (e.g., NDMA): Activated by CYP2E1 to methylating agents that damage DNA. DASO blocks this activation.

  • Acrylamide: Bioactivated to glycidamide (genotoxic).[9] DASO reduces glycidamide formation.[9]

Pharmacokinetics (ADME)
  • Absorption: Rapidly absorbed after oral administration.

  • Metabolism: DASO is a transient intermediate. In rat liver perfusions, DAS is cleared rapidly (

    
     min), appearing as DASO and then DASO
    
    
    .
  • Excretion: Metabolites are excreted in urine as N-acetylcysteine conjugates (mercapturic acids).

References

  • Brady, J. F., et al. (1991). "Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites." Chemical Research in Toxicology. Link

  • Yang, C. S., et al. (2001).[2] "Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide (DAS) and related compounds from garlic." Journal of Nutrition. Link

  • Premdas, P. D., et al. (2000).[8] "Inactivation of hepatic CYP2E1 by an epoxide of diallyl sulfone." Journal of Pharmacology and Experimental Therapeutics. Link

  • Taubert, D., et al. (2006). "The garlic ingredient diallyl sulfide inhibits cytochrome P450 2E1 dependent bioactivation of acrylamide to glycidamide."[9] Toxicology Letters. Link

  • Jin, L., & Baillie, T. A. (1997). "Metabolism of the chemoprotective agent diallyl sulfide to glutathione conjugates in rats." Chemical Research in Toxicology. Link

Methodological & Application

Application Note: High-Purity Synthesis of Diallyl Sulfoxide (DASO) for CYP2E1 Inhibition Studies

[1]

Abstract & Scientific Rationale

Diallyl sulfoxide (DASO) is a critical metabolic intermediate of diallyl sulfide (DAS), a major organosulfur component of garlic (Allium sativum).[1] In drug development and toxicology, DASO is utilized as a selective competitive inhibitor of Cytochrome P450 2E1 (CYP2E1), an enzyme responsible for the activation of various carcinogens (e.g., nitrosamines) and the metabolism of small polar molecules like acetaminophen and ethanol.[1]

The Synthetic Challenge: The oxidation of sulfides to sulfoxides is prone to over-oxidation, yielding the thermodynamically more stable sulfone (

11selective, temperature-controlled oxidation

Chemical Principle & Mechanism

The synthesis relies on the nucleophilic attack of the sulfide sulfur atom on the iodine center of the periodate, followed by a ligand exchange and breakdown of the cyclic intermediate.[1] Unlike peracids (e.g., m-CPBA), which are electrophilic and aggressive,

Reaction Scheme

The reaction proceeds in a biphasic or protic solvent system (MeOH/Water) to solubilize the inorganic oxidant.[1]

ReactionSchemeDASDiallyl Sulfide (DAS)(C6H10S)InterCyclic PeriodateIntermediateDAS->Inter Nucleophilic Attack(0°C, MeOH/H2O)NaIO4Sodium Periodate(NaIO4, 1.05 eq)NaIO4->InterDASODiallyl Sulfoxide (DASO)(C6H10OS)Target ProductInter->DASO Ligand Exchange- NaIO3DASO2Diallyl Sulfone(Over-oxidation Impurity)DASO->DASO2 Excess Oxidant(Avoided by Stoichiometry)

Figure 1: Reaction pathway for the selective oxidation of DAS to DASO. The dotted red line represents the over-oxidation pathway inhibited by this protocol.[1]

Materials & Reagents

ReagentGradeRoleStorage
Diallyl Sulfide (DAS) >97%Substrate4°C, Dark
Sodium Periodate (

)
ReagentPlus, 99%OxidantRT, Desiccated
Methanol (MeOH) HPLC GradeSolventRT
Dichloromethane (DCM) ACS GradeExtractionRT
Magnesium Sulfate AnhydrousDrying AgentRT

Safety Note: Organosulfur compounds possess a potent, penetrating garlic odor.[1][2] All operations must be performed in a high-efficiency fume hood. Double-gloving (Nitrile) is recommended.[1]

Experimental Protocol

Step 1: Preparation of Oxidant Solution[1]
  • Weigh 2.25 g of Sodium Periodate (

    
    , 10.5 mmol, 1.05 equiv) .
    
  • Dissolve in 20 mL of distilled water .

  • Chill this solution to 0°C in an ice bath. Note: Solubility decreases at low temperature; ensure full dissolution before chilling or stir vigorously.

Step 2: Substrate Addition[1]
  • In a 100 mL round-bottom flask, dissolve 1.14 g of Diallyl Sulfide (DAS, 10.0 mmol, 1.0 equiv) in 20 mL of Methanol .

  • Clamp the flask in an ice bath (0°C) and add a magnetic stir bar.

  • Dropwise Addition: Using an addition funnel or syringe pump, add the cold

    
     solution to the DAS/MeOH solution over 30 minutes .[1]
    
    • Critical: Rapid addition causes localized heating, promoting sulfone formation.[1]

  • Once addition is complete, allow the reaction to stir at 0°C for 4 hours , then allow to warm to room temperature naturally over 12 hours (overnight) .

Step 3: Quenching and Work-up[1]
  • Filtration: A white precipitate of Sodium Iodate (

    
    ) will form.[1] Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the inorganic salts.[1]
    
  • Concentration: Remove the Methanol from the filtrate under reduced pressure (Rotary Evaporator, bath temp < 35°C). Do not heat excessively.

  • Extraction:

    • Dilute the remaining aqueous residue with 20 mL Water .

    • Extract with 3 x 30 mL Dichloromethane (DCM) .

  • Drying: Combine organic layers, wash with 10 mL brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter off the drying agent and concentrate the filtrate to yield crude DASO as a pale yellow oil.[1]

Step 4: Purification (Flash Chromatography)

While the crude yield is often high (>90%), biological assays require >98% purity.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution starting with Hexane:EtOAc (4:1) to remove unreacted sulfide, then increasing polarity to 100% EtOAc or EtOAc:MeOH (95:5) to elute the sulfoxide.[1]

  • Note: Sulfoxides are much more polar than sulfides.[1] DASO will elute significantly later than DAS.[1]

Characterization & Quality Control

Verify the identity of the product using

131
SignalChemical Shift (

, ppm)
MultiplicityInterpretation
Allylic

3.50 – 3.70 Multiplet (ABX) Diagnostic: Shifts downfield from ~3.1 (sulfide). The chiral sulfur atom makes these protons diastereotopic (

).[1]
Terminal =CH 5.80 – 6.00MultipletVinylic methine protons.[1]
Terminal =

5.30 – 5.50MultipletVinylic methylene protons.[1]

Mass Spectrometry (ESI+):

  • Calculated Mass (

    
    ): 130.21 Da[1]
    
  • Observed

    
    : ~131.1 Da[1]
    
  • Observed

    
    : ~153.1 Da[1]
    

Stability & Storage

Unlike the parent sulfide, diallyl sulfoxide is thermally sensitive.[1] It can undergo a [2,3]-sigmatropic rearrangement (Mislow-Evans type) or elimination to sulfenic acids upon heating.[1]

  • Storage Conditions: Store neat at -20°C or -80°C .

  • Shelf Life: Stable for 6 months at -20°C.

  • Handling: Avoid rotary evaporation bath temperatures above 40°C.

References

  • Selective Oxidation Methodology: Leonard, N. J., & Johnson, C. R. (1962).[1] Periodate Oxidation of Sulfides to Sulfoxides.[1] The Journal of Organic Chemistry, 27(1), 282–284.

  • Metabolic Context: Brady, J. F., et al. (1991).[1] Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites.[1] Chemical Research in Toxicology, 4(6), 642–647.[1]

  • Biological Application: Yang, C. S., et al. (2001).[1] Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide. The Journal of Nutrition, 131(3), 1041S–1045S.

  • NMR Characterization Data: Comparison of Sulfide/Sulfoxide Shifts derived from Spectrometric Identification of Organic Compounds, Silverstein et al., 7th Ed. (Standard Reference Text).

Application Note: High-Purity Isolation of Diallyl Sulfoxide (DASO) via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Diallyl sulfoxide (DASO) is a critical metabolic intermediate in the bioactivation of diallyl sulfide (DAS), a major organosulfur component of garlic (Allium sativum).[1] Unlike its precursor DAS or its further oxidation product diallyl sulfone (DASO


), DASO possesses a chiral sulfur center and exhibits distinct inhibitory kinetics against Cytochrome P450 2E1 (CYP2E1).[1]

The purification of DASO presents a "Goldilocks" challenge in organic synthesis and isolation.[1] Standard oxidation of DAS (using


 or mCPBA) invariably yields a crude mixture containing unreacted non-polar DAS, the desired semi-polar DASO, and the highly polar over-oxidation product DASO

.[1]

This protocol details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology for the isolation of chemically pure DASO (>98%).[1] It prioritizes the removal of the sulfone byproduct, which is often co-eluted in low-resolution gravity columns, and ensures the thermal stability of the sulfoxide moiety during post-run processing.[1]

Physicochemical Context & Separation Strategy

The Polarity Spectrum

The separation logic relies on the significant polarity differences introduced by the oxygen atoms at the sulfur center.[1]

  • Diallyl Sulfide (DAS): Non-polar, hydrophobic (LogP ~ 3.4).[1] Retained strongly on C18.

  • Diallyl Sulfoxide (DASO): Moderately polar (LogP ~ 0.8 - 1.0).[1] Dipolar S=O bond reduces retention relative to DAS.[1]

  • Diallyl Sulfone (DASO

    
    ):  Polar (LogP ~ 0.5).[1] Elutes earliest in Reverse Phase.[1]
    
Stability Considerations
  • Thermal Instability: Sulfoxides can undergo thermal disproportionation or Pummerer-type rearrangements at high temperatures.[1] Evaporation steps must be kept under 40°C.[1]

  • UV Detection: Lacking a strong chromophore, DASO detection relies on the allyl group absorption.[1] We utilize 210 nm (terminal alkene

    
     transition) for maximum sensitivity, though 254 nm is often insufficient.[1]
    

Visualizing the Workflow

Diagram 1: Metabolic & Synthetic Pathway

The following diagram illustrates the oxidation states managed during this purification.

DAS_Oxidation cluster_0 Separation Goal DAS Diallyl Sulfide (DAS) (Non-Polar / Hydrophobic) DASO Diallyl Sulfoxide (DASO) (Target / Chiral / Semi-Polar) DAS->DASO Oxidation (CYP2E1 or H2O2) DASO2 Diallyl Sulfone (DASO2) (Polar / Impurity) DASO->DASO2 Over-Oxidation Isolate Green Node->Discard Red/Blue

Caption: Stepwise oxidation of Diallyl Sulfide. The protocol targets the intermediate sulfoxide (Green) while rejecting the sulfide precursor and sulfone byproduct.

Experimental Protocol

Instrumentation & Materials[1][2]
  • HPLC System: Binary gradient pump capable of 20 mL/min (Prep) or 1 mL/min (Analytical).[1]

  • Detector: PDA or UV-Vis set to 210 nm .[1]

  • Stationary Phase:

    • Analytical: C18 Column (4.6 x 150 mm, 5 µm).[1]

    • Preparative:[1][2] C18 Prep Column (21.2 x 250 mm, 5-10 µm).[1]

  • Mobile Phase A: HPLC-grade Water (degassed).

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).[1]

  • Sample Diluent: Methanol (MeOH).[1]

Analytical Method (QC & Optimization)

Before scaling up, validate the separation on an analytical scale.

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 25°C (Ambient)
Gradient Profile 0-2 min: 10% B (Isocratic hold for polar impurities)2-15 min: 10%

90% B (Linear Gradient)15-20 min: 90% B (Wash DAS)20-25 min: 10% B (Re-equilibration)

Expected Elution Order:

  • DASO

    
    :  ~3.5 - 4.5 min (Weak retention).
    
  • DASO (Target): ~7.0 - 8.5 min (Intermediate retention).

  • DAS: ~14.0 - 16.0 min (Strong retention).

Preparative Isolation Protocol

Step 1: Sample Preparation Dissolve the crude oxidation mixture in Methanol at a concentration of 50–100 mg/mL.[1] Filter through a 0.45 µm PTFE filter to remove particulate sulfur or inorganic salts.[1]

Step 2: Gradient Scaling Scale the flow rate to 15–20 mL/min (depending on column diameter). Maintain the same gradient slope (


) to preserve resolution.

Step 3: Fraction Collection

  • Trigger: Slope/Threshold based.

  • Collection Window: Collect the central peak (DASO).[1]

  • Discard: The early eluting front (DASO

    
    ) and the late wash (DAS).[1]
    
Diagram 2: Purification Logic Flow

HPLC_Workflow cluster_chrom Chromatographic Separation Start Crude Reaction Mix (DAS + DASO + DASO2) Prep Sample Prep Dissolve in MeOH -> Filter 0.45µm Start->Prep Inject Injection onto C18 Prep Column Prep->Inject Elute1 Early Elution (Low %B) polar DASO2 Inject->Elute1 0-5 min Elute2 Mid Elution (Med %B) TARGET: DASO Inject->Elute2 6-10 min Elute3 Late Elution (High %B) non-polar DAS Inject->Elute3 12+ min Waste Waste Stream Elute1->Waste Workup Post-Run Workup Extraction (DCM) + Rotovap (<40°C) Elute2->Workup Elute3->Waste Final Pure DASO Oil (>98% Purity) Workup->Final

Caption: Operational workflow for the isolation of DASO, highlighting the critical fractionation window.

Post-Run Processing (Critical)

Direct lyophilization of the aqueous/ACN fraction is often inefficient due to the oil-like nature of DASO and potential volatility.[1]

  • Concentration: Remove Acetonitrile using a rotary evaporator at 35°C (Do not exceed 40°C).

  • Extraction: The remaining aqueous phase contains the DASO.[1] Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Note: DASO partitions efficiently into DCM.[1]

  • Drying: Dry the organic layer over anhydrous

    
    .[1]
    
  • Final Evaporation: Remove solvent under reduced pressure to yield DASO as a clear to pale yellow oil.[1]

Advanced Characterization: Chiral Separation

The method above isolates chemically pure DASO (racemate).[1] If enantiomeric separation is required (e.g., for specific enzyme inhibition studies), a secondary normal-phase chiral HPLC step is necessary.[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H.[1]

  • Mobile Phase: Hexane:Isopropanol (90:10).[1]

  • Rationale: The sulfoxide sulfur is a stereogenic center.[1] Enantiomers may exhibit differential biological activity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactionsAdd 0.1% Formic Acid to mobile phase (DASO is weakly basic at the oxygen).[1]
Low Recovery Thermal degradationEnsure rotovap bath is <40°C. Avoid prolonged exposure to light.[1]
Baseline Drift UV absorption of ACN at 210nmUse "Far UV" grade Acetonitrile.[1] Ensure reference wavelength is off.[1]
Co-elution with Sulfone Gradient too steepIntroduce an isocratic hold at 10-15% B at the start of the run.[1]

References

  • Brady, J. F., et al. (1991). Metabolism of diallyl sulfide to diallyl sulfoxide and diallyl sulfone by mouse liver microsomes.[1] Cancer Research, 51(8), 2039-2043.[1] Link

  • Lawson, L. D., et al. (1991). HPLC analysis of allicin and other thiosulfinates in garlic clove homogenates.[1][3] Planta Medica, 57(04), 363-370.[1] Link

  • Hayes, M. A., et al. (1987). 1-Alkylthio-3-allylthio-1-propenes by the reaction of diallyl disulfide with allyl halides.[1] Journal of Organic Chemistry, 52, 110-115.[1] (Synthetic background).

  • PubChem Compound Summary. Diallyl Sulfoxide (CID 11617).[1] National Library of Medicine.[1] Link[1]

Sources

GC-MS Analysis of Diallyl Sulfoxide and Its Metabolites: A Practical Guide for Drug Development and Natural Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Researcher

Abstract

This technical guide provides a comprehensive framework for the analysis of diallyl sulfoxide and its associated metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Diallyl sulfoxide is a key bioactive organosulfur compound derived from garlic (Allium sativum) and a metabolite of therapeutically relevant precursors like diallyl sulfide. Understanding its metabolic fate is crucial for pharmacological studies and the quality control of garlic-based nutraceuticals. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale for protocol design, ensuring robust and reliable results. We will cover the metabolic origins of diallyl sulfoxide, detailed protocols for sample extraction and preparation, optimized GC-MS parameters, and data interpretation strategies.

Introduction: The Significance of Diallyl Sulfoxide

Garlic's medicinal and culinary properties are largely attributed to its rich profile of organosulfur compounds.[1][2] When a garlic clove is crushed, the enzyme alliinase rapidly converts the stable precursor, alliin (S-allyl-L-cysteine sulfoxide), into the highly reactive and odorous compound allicin.[1][3][4] Allicin is notoriously unstable and quickly decomposes into a variety of lipid-soluble compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[3][5][6]

Diallyl sulfoxide (DASO) emerges as a primary metabolite from the S-oxidation of diallyl sulfide, a reaction often mediated by cytochrome P450 enzymes in vivo, particularly CYP2E1.[5][7] DASO and its subsequent metabolites, such as diallyl sulfone (DASO2), are central to the biological activity and toxicological profile of garlic-derived compounds.[5][7] Therefore, a validated analytical method to accurately identify and quantify DASO and its downstream metabolites in biological matrices is indispensable for researchers in pharmacology, toxicology, and natural product chemistry.

The Metabolic Landscape: From Garlic to Key Metabolites

To develop a robust analytical method, one must first understand the target analytes and their origins. The metabolic cascade from alliin to the key analytical targets is complex. Diallyl disulfide (DADS) and diallyl sulfide (DAS) are key intermediates that are further metabolized in vivo.

The primary metabolic pathway involves the transformation of DADS and DAS into more polar, S-oxidized and methylated compounds. Key metabolites that must be considered in any comprehensive analysis include:

  • Allyl Mercaptan (AM)

  • Allyl Methyl Sulfide (AMS)

  • Allyl Methyl Sulfoxide (AMSO)

  • Allyl Methyl Sulfone (AMSO2)[8][9]

The following diagram illustrates this metabolic conversion pathway, defining the parent compounds and their key metabolites that are the focus of our GC-MS protocol.

Metabolic Pathway cluster_0 In Garlic Clove (Upon Crushing) cluster_1 Allicin Decomposition Products cluster_2 In Vivo Metabolism (e.g., Liver) Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin Alliinase DADS Diallyl Disulfide (DADS) Allicin->DADS Spontaneous Decomposition DAS Diallyl Sulfide (DAS) Allicin->DAS DADS->DAS Metabolism AM Allyl Mercaptan (AM) DADS->AM Reduction DASO Diallyl Sulfoxide (DASO) DAS->DASO CYP2E1 S-oxidation DASO2 Diallyl Sulfone (DASO2) DASO->DASO2 S-oxidation AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO S-oxidation AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 S-oxidation

Figure 1: Metabolic pathway of diallyl sulfoxide and related compounds.

Analytical Challenges in GC-MS of Organosulfur Compounds

The analysis of diallyl sulfoxide and its metabolites by GC-MS presents several challenges that must be addressed through careful sample preparation and method development:

  • Thermal Instability: Allicin and other thiosulfinates are highly thermally labile and will decompose in a hot GC injector.[6] Therefore, analysis typically focuses on the more stable downstream products like DAS, DADS, and their metabolites. Even sulfoxides can be prone to thermal degradation if conditions are not optimized.

  • Volatility Range: The target analytes span a range of volatilities. While DAS and AMS are highly volatile, the sulfoxides (DASO, AMSO) and sulfones (DASO2, AMSO2) are significantly more polar and less volatile.[10] This makes it challenging to chromatograph all compounds in a single run without derivatization.

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine, tissue homogenates), the complex matrix can interfere with analyte detection and quantification.[11] Efficient extraction and cleanup are critical to protect the GC-MS system and ensure accurate results.

  • Analyte Polarity: The sulfoxide functional group imparts significant polarity, which can lead to poor peak shape (tailing) and adsorption on active sites within the GC system.[12] Chemical derivatization is often employed to mask these polar groups, increasing volatility and improving chromatographic performance.[13][14]

Experimental Protocols

The following protocols provide a validated starting point for the analysis. They are designed to be robust, but optimization may be required depending on the specific sample matrix and instrumentation.

Overall Analytical Workflow

The end-to-end process involves careful sample collection, extraction of target analytes, derivatization to improve chromatographic properties, and finally, instrumental analysis by GC-MS.

Figure 2: General workflow for GC-MS analysis of metabolites.
Protocol 1: Sample Preparation and Extraction

This protocol is designed for the extraction of diallyl sulfoxide and its metabolites from a biological fluid like plasma or urine.

Rationale: Liquid-liquid extraction (LLE) with a solvent like dichloromethane or ethyl acetate is effective for isolating semi-volatile compounds from aqueous matrices.[11] A concentration step is necessary to bring the analytes to a detectable level.[15]

Materials:

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Conical glass centrifuge tubes (15 mL)

  • Nitrogen evaporator

  • Vortex mixer and Centrifuge

Procedure:

  • Sample Aliquot: Pipette 1.0 mL of the biological sample (e.g., plasma, urine) into a 15 mL glass centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated analog or a structurally similar compound not present in the sample) to correct for extraction efficiency and instrumental variability.

  • Extraction: Add 5.0 mL of dichloromethane to the tube.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Repeat Extraction: Perform a second extraction on the remaining aqueous layer with an additional 5.0 mL of DCM to maximize recovery. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen at room temperature until the final volume is approximately 100 µL. Causality Note: Over-evaporation can lead to the loss of more volatile metabolites like AMS. Do not take the sample to complete dryness.

  • Transfer: Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert for derivatization.

Protocol 2: Derivatization

Rationale: The polar sulfoxide and sulfone metabolites (DASO, AMSO, AMSO2) exhibit poor chromatographic behavior. Silylation is a common derivatization technique that replaces active hydrogens on polar functional groups with a nonpolar trimethylsilyl (TMS) group. This process increases volatility and thermal stability, resulting in sharper, more symmetrical peaks.[12][14] BSTFA with 1% TMCS is a potent and widely used silylating agent.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (derivatization grade)

  • Heating block or oven

Procedure:

  • Reagent Addition: To the 100 µL of concentrated extract in the autosampler vial, add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex briefly. Heat the vial at 70°C for 60 minutes. Causality Note: The elevated temperature is necessary to ensure the complete derivatization of less reactive or sterically hindered functional groups.

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

  • Analysis: Analyze the derivatized sample within 24 hours for best results.

Protocol 3: GC-MS Instrumental Analysis

Rationale: A mid-polarity column, such as a DB-5ms or HP-5ms, provides good separation for a wide range of compounds, including the derivatized organosulfur analytes. The temperature program is designed to first separate the highly volatile compounds at a lower temperature before ramping up to elute the less volatile, higher molecular weight metabolites. Mass spectrometry is used for definitive identification and quantification.

Instrumentation Parameters:

GC Parameter Setting Rationale
Injector Splitless, 250°CSplitless mode is used for trace analysis to maximize analyte transfer to the column.[15]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert and efficient carrier gas for GC-MS.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA 5% phenyl-methylpolysiloxane phase offers excellent general-purpose separation.[16]
Oven Program 50°C (hold 2 min), then 10°C/min to 280°C (hold 5 min)The initial hold separates volatile compounds; the ramp elutes less volatile metabolites.
Injection Volume 1 µLStandard volume to avoid column overloading.
MS Parameter Setting Rationale
Transfer Line Temp 280°CMust be hot enough to prevent analyte condensation.
Ion Source Temp 230°CStandard temperature for electron ionization (EI).
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-450) and/or SIMFull Scan for initial identification; Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis.[10][17]

Data Analysis and Interpretation

Identification of target compounds is achieved by comparing the retention time and the mass spectrum of a peak in the sample chromatogram with that of an authentic analytical standard.

Expected Analytes and Key Ions: The table below lists the expected analytes and their characteristic mass fragments. Note that sulfoxides and sulfones will be observed as their TMS-derivatized forms if the derivatization protocol is followed. The mass fragments for underivatized compounds are provided for reference.

Compound Expected Retention Time (min) Key Mass Ions (m/z) for Identification (EI)
Allyl Methyl Sulfide (AMS)~5-788 (M+) , 41, 73, 45
Diallyl Sulfide (DAS)~8-10114 (M+) , 41, 73, 39[7]
Diallyl Disulfide (DADS)~12-14146 (M+) , 41, 73, 105
Allyl Methyl Sulfoxide (AMSO)~13-15 (as TMS derivative)Identification would rely on the mass spectrum of the derivatized standard. Key ions for underivatized AMSO are 104 (M+), 41, 63, 89.[8]
Allyl Methyl Sulfone (AMSO2)~15-17 (as TMS derivative)Identification would rely on the mass spectrum of the derivatized standard. Key ions for underivatized AMSO2 are 120 (M+), 41, 79.[8][10]

Retention times are estimates and will vary based on the specific instrument and conditions.

For quantification, construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analytical standards. Selected Ion Monitoring (SIM) mode should be used for the highest sensitivity and accuracy, monitoring 2-3 characteristic ions for each target analyte.[17]

References

  • Se Pu. (2006). Study of organosulfur compounds in fresh garlic by gas chromatography/mass spectrometry incorporated with temperature-programmable cold on-column injection. PubMed. [Link]

  • Anwar, M. M., et al. (2016). Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. PMC - PubMed Central. [Link]

  • Sheen, L. Y., et al. (1999). Metabolites of diallyl disulfide and diallyl sulfide in primary rat hepatocytes. PubMed. [Link]

  • Rathore, N., et al. (2018). GC–MS chromatograms of organosulfur compounds of the garlic A. sativum. ResearchGate. [Link]

  • Imai, J., et al. (2019). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. PMC. [Link]

  • Dembitsky, V. M., et al. (2004). 'Cryogenic' GC-MS separation of organosulfur compounds isolated from garlic A. sativum. ResearchGate. [Link]

  • National Center for Biotechnology Information. Diallyl Sulfide. PubChem. [Link]

  • Rehman, S., et al. (2019). GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities. Journal of Pure and Applied Microbiology. [Link]

  • Camin, F., et al. (2017). Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction. PMC. [Link]

  • Lee, E.-J., et al. (2009). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • Mochizuki, T., et al. (2020). Measurement of diallyl disulfide and allyl methyl sulfide emanating from human skin surface and influence of ingestion of grilled garlic. PubMed. [Link]

  • Wang, D., et al. (2023). Integrated Transcriptomics and Metabolomics Reveal the Mechanism of Alliin in Improving Hyperlipidemia. MDPI. [Link]

  • Ch V. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. [Link]

  • Wang, D., et al. (2023). Integrated Transcriptomics and Metabolomics Reveal the Mechanism of Alliin in Improving Hyperlipidemia. ResearchGate. [Link]

  • Borlinghaus, J., et al. (2014). Allicin: Chemistry and Biological Properties. PMC - NIH. [Link]

  • Organomation. (2024). GC-MS Sample Preparation. Organomation. [Link]

  • Germain, E., et al. (2002). In vivo metabolism of diallyl disulphide in the rat: Identification of two new metabolites. ResearchGate. [Link]

  • Li, W.-R., et al. (2019). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. PMC. [Link]

  • Miron, T., et al. (2004). HPLC analysis of alliin (a), allicin (b), and the product interaction.... ResearchGate. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Mass Spectrometry Lab. [Link]

  • Pivari, F., et al. (2022). Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. MDPI. [Link]

  • Mitra, S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. PMC. [Link]

  • Watson, C. J., et al. (2013). Attempt to Detect Garlic Allyl Sulphides from Saliva after Consumption of Garlic Tablets Using GC-MS. Walsh Medical Media. [Link]

  • Asdaq, S. M. B., et al. (2022). GC-MS profile of diallyl disulphide The GC-MS profile of DADS shows two.... ResearchGate. [Link]

  • Scheffler, L., et al. (2020). Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic. Frontiers. [Link]

  • Scheffler, L., et al. (2020). Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic. PMC. [Link]

  • Scheffler, L., et al. (2019). Quantification of Volatile Metabolites Derived From Garlic (Allium sativum) in Human Urine. Frontiers. [Link]

  • University of Connecticut. (n.d.). GC Derivatization. [Link]

  • LibreTexts Chemistry. (2023). Derivatization. [Link]

  • Muscalu, A. M., et al. (2021). Derivatization in Analytical Chemistry. MDPI. [Link]

  • Wikipedia. (n.d.). Diallyl disulfide. [Link]

  • Syahputra, R. A., et al. (2019). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Semantic Scholar. [Link]

  • Yeh, M. K., et al. (1995). GC-MS Sample Preparation - A conceptual review. Journal of Food and Drug Analysis. [Link]

Sources

in vitro antioxidant capacity assays for diallyl sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Antioxidant Capacity Assays for Diallyl Sulfoxide (DASO)

Introduction

Diallyl sulfoxide (DASO) is a critical intermediate metabolite of diallyl sulfide (DAS), a major organosulfur compound derived from garlic (Allium sativum). Unlike polyphenolic antioxidants that primarily act via Hydrogen Atom Transfer (HAT), DASO functions largely through Single Electron Transfer (SET) and oxygen transfer mechanisms.

The sulfoxide moiety (


) allows DASO to act as a "sacrificial" antioxidant. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS) by accepting oxygen to form the chemically stable diallyl sulfone (

).

Why this guide is different: Standard aqueous antioxidant protocols (like aqueous ORAC) often fail with organosulfurs due to solubility issues and specific reactivity profiles. This guide provides modified protocols specifically engineered for lipophilic, sulfur-based compounds like DASO.

Critical Pre-Analytical Considerations (Expertise & Experience)

Before beginning any assay, the physicochemical properties of DASO dictate specific handling requirements to ensure data integrity.

The Solubility Challenge

DASO is lipophilic and practically insoluble in water. Adding a pure DASO stock directly to an aqueous buffer (e.g., PBS or FRAP reagent) will cause micro-precipitation, leading to erratic absorbance readings and false negatives.

  • The Fix: Prepare primary stock solutions in HPLC-grade Methanol (MeOH) or Ethanol (EtOH) .

  • DMSO Warning: Avoid Dimethyl Sulfoxide (DMSO) if testing for Hydroxyl Radical scavenging. DMSO is a potent hydroxyl radical scavenger itself and will mask the activity of DASO, yielding false positives.

Stability and Volatility

Unlike its precursor DAS, DASO is less volatile but still susceptible to degradation under light.

  • Protocol Adjustment: All incubations must be performed in the dark.

  • Vessel Choice: Use glass or solvent-resistant polypropylene. Avoid polystyrene for high-concentration stocks.

Mechanism of Action

Understanding the chemistry is vital for interpreting assay results. DASO transitions to DASO2 upon intercepting oxidants.

DASO_Mechanism DASO Diallyl Sulfoxide (DASO) Transition Transition Complex [Oxidation State Rise] DASO->Transition Nucleophilic Attack ROS Oxidant (e.g., ONOO-, •OH) ROS->Transition DASO2 Diallyl Sulfone (DASO2) Transition->DASO2 Oxygen Transfer Neutral Neutralized Species (e.g., NO2-, H2O) Transition->Neutral Reduction

Figure 1: The oxidation of Diallyl Sulfoxide to Diallyl Sulfone is the primary scavenging mechanism against peroxynitrite and hydroxyl radicals.

Protocol 1: Modified DPPH Radical Scavenging Assay

The DPPH assay measures the reducing ability of antioxidants toward the stable radical 2,2-diphenyl-1-picrylhydrazyl.

Modification for DASO: We utilize a Methanolic System to maintain DASO solubility throughout the reaction.

Materials
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

  • Solvent: HPLC-grade Methanol (MeOH)

  • Positive Control: Trolox (water-soluble Vitamin E analog)

  • Instrument: Microplate reader (Absorbance 517 nm)

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • DPPH Stock (0.2 mM): Dissolve 7.8 mg DPPH in 100 mL Methanol. Protect from light immediately.

    • DASO Stock: Prepare a 10 mM stock in Methanol.

    • Serial Dilutions: Prepare DASO concentrations ranging from 10 µM to 1000 µM using Methanol as the diluent.

  • Assay Setup (96-well plate):

    • Sample Wells: Add 20 µL of DASO dilution.

    • Control Wells (Max Absorbance): Add 20 µL of pure Methanol.

    • Blank Wells: Add 20 µL of DASO + 180 µL Methanol (to correct for any intrinsic color of DASO, though typically negligible).

  • Reaction:

    • Add 180 µL of DPPH Stock to all Sample and Control wells.

    • Critical Step: Mix on a plate shaker for 30 seconds.

    • Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement:

    • Read Absorbance at 517 nm (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).[1]
      
Data Analysis

Calculate the % Inhibition using the formula:



Interpretation: DASO typically shows lower activity in DPPH compared to thiols (like Glutathione) because DPPH relies heavily on Hydrogen Atom Transfer (HAT). DASO acts via electron transfer; therefore, moderate efficacy here is expected.

Protocol 2: Lipophilic FRAP (Ferric Reducing Antioxidant Power)

The FRAP assay measures the reduction of Ferric-TPTZ (


) to Ferrous-TPTZ (

).[2][3]

Modification for DASO: Standard FRAP reagents are aqueous. To prevent DASO precipitation, we use a Solubilization Buffer approach.

Materials
  • Acetate Buffer (300 mM, pH 3.6)

  • TPTZ (10 mM in 40 mM HCl)

  • 
     (20 mM in water)
    
  • Solubilizer: Tween-20 or pure Ethanol

Workflow Diagram

FRAP_Workflow cluster_reagent Reagent Prep (Fresh) cluster_sample Sample Prep Acetate Acetate Buffer (pH 3.6) Mix Mix 10:1:1 Ratio Acetate->Mix TPTZ TPTZ Solution TPTZ->Mix FeCl3 FeCl3 Solution FeCl3->Mix Incubate Incubate 37°C (Warm Reagent) Mix->Incubate DASO_Solid DASO (Neat) Dissolve Dissolve in Ethanol (10 mM Stock) DASO_Solid->Dissolve Combine Add 10µL Sample to 290µL Reagent Dissolve->Combine Incubate->Combine Wait Wait 4-10 Minutes (Dark) Combine->Wait Read Read Absorbance @ 593 nm Wait->Read

Figure 2: Modified FRAP workflow ensuring temperature stability and proper mixing ratios.

Step-by-Step Methodology
  • FRAP Reagent Preparation (Fresh):

    • Mix Acetate Buffer : TPTZ :

      
       in a 10:1:1  ratio.[2]
      
    • Warm to 37°C immediately.

  • Assay Execution:

    • In a cuvette or plate, add 290 µL of warm FRAP Reagent.

    • Add 10 µL of DASO sample (dissolved in Ethanol).

    • Note: The small volume of Ethanol (3.3%) will not disrupt the aqueous buffer system but will keep DASO dispersed long enough for the reaction.

  • Quantification:

    • Read Absorbance at 593 nm after exactly 4 minutes.

    • Standard Curve: Use

      
       (100–2000 µM) to create a linear regression.
      

Result Output: Express results as µM


 Equivalents .

Summary of Expected Results

The following table summarizes how DASO compares to common standards in these assays, based on its chemical structure.

AssayTarget SpeciesMechanismExpected DASO EfficacyNotes
DPPH Organic RadicalHAT / MixedLow - Moderate DASO lacks easily donatable hydrogens compared to phenols.
FRAP Metal Ion (

)
Electron TransferModerate Sulfoxide oxygen can facilitate electron transfer.
Peroxynitrite

Oxygen TransferHigh Mechanistically ideal; DASO oxidizes to DASO2 efficiently.

References

  • MDPI. (2019). DPPH Radical Scavenging Assay: Technical Details and Standardization. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2013). Biological Functions of Diallyl Disulfide and Organosulfur Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Antioxidant activity of organosulfur compounds in vitro. Retrieved from [Link]

Sources

Technical Guide: Cell Culture Models for Studying Diallyl Sulfoxide (DASO) Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Overview

Diallyl sulfoxide (DASO) is a critical organosulfur metabolite derived from the oxidation of Diallyl Sulfide (DAS), a major component of garlic (Allium sativum).[1] Unlike its precursor DAS or the polysulfides (DADS/DATS), DASO occupies a unique pharmacological niche as a competitive inhibitor of Cytochrome P450 2E1 (CYP2E1) and a potent activator of the Nrf2-Keap1 antioxidant pathway .

Understanding DASO requires distinguishing it from its metabolic neighbors:

  • DAS (Diallyl Sulfide): The parent compound; requires metabolic activation.

  • DASO (Diallyl Sulfoxide): The intermediate metabolite; acts as a competitive inhibitor of CYP2E1.[1][2]

  • DASO

    
     (Diallyl Sulfone):  The final oxidation product; acts as a suicide (mechanism-based) inhibitor of CYP2E1.
    

This guide provides high-fidelity protocols for studying DASO in three contexts: metabolic toxicology (liver), oncology (breast cancer apoptosis), and inflammatory signaling (macrophages).

Compound Handling & Preparation[3][4][5]

Scientific Rationale: DASO is hydrophobic and chemically distinct from DADS. Improper solubilization leads to precipitation in aqueous media, causing erratic dose-response data. Furthermore, DASO is an intermediate metabolite; stability is a concern in long-term incubations.

Protocol: Preparation of Stable Stock Solutions
  • Solvent Selection: Use Dimethyl Sulfoxide (DMSO) , anhydrous,

    
    99.9% (Cell Culture Grade). Avoid Ethanol due to potential interference with CYP2E1 assays.
    
  • Stock Concentration: Prepare a 100 mM master stock.

    • Calculation: Molecular Weight of DASO

      
       130.21  g/mol .
      
    • Dissolve 13.02 mg of DASO in 1 mL of DMSO.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can leach plastics). Store at -20°C. Shelf life: 1 month. Note: Fresh preparation is preferred for kinetic studies.

  • Working Solutions:

    • Dilute the stock into pre-warmed culture media immediately prior to use.

    • Critical Limit: Final DMSO concentration must be

      
       0.1% (v/v)  to avoid vehicle toxicity and non-specific membrane permeabilization.
      

Metabolic Toxicology Model: CYP2E1 Inhibition[1][2][6]

Objective: To quantify the competitive inhibition of CYP2E1 by DASO. Cell Model: HepG2-E47 (HepG2 cells transduced to overexpress CYP2E1) or HepaRG (differentiated). Note: Wild-type HepG2 expresses negligible CYP2E1 and is unsuitable without induction.

Experimental Logic

DASO inhibits CYP2E1, preventing the bioactivation of pro-carcinogens (e.g., Nitrosamines, CCl


).[1] To validate this, we use a probe substrate, p-Nitrophenol (PNP) , which CYP2E1 specifically hydroxylates to 4-Nitrocatechol.
Workflow Diagram (DOT)

CYP2E1_Inhibition DAS Diallyl Sulfide (DAS) CYP CYP2E1 Enzyme DAS->CYP Oxidation DASO Diallyl Sulfoxide (DASO) (Competitive Inhibitor) CYP->DASO DASO2 Diallyl Sulfone (Suicide Inhibitor) CYP->DASO2 Toxicity Toxic Metabolites (ROS / Adducts) CYP->Toxicity DASO->CYP Oxidation DASO->CYP Inhibits DASO2->CYP Irreversible Inactivation Substrate Substrate (e.g., p-Nitrophenol) Substrate->CYP Metabolism

Caption: Metabolic pathway showing DAS oxidation to DASO/DASO2 and the subsequent inhibition of CYP2E1-mediated toxification.

Protocol: p-Nitrophenol Hydroxylation Assay
  • Seeding: Plate HepG2-E47 cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment:

    • Wash cells 2x with PBS.

    • Add serum-free media containing DASO (0, 10, 50, 100, 200 µM).

    • Incubate for 2 hours (short exposure for competitive inhibition).

  • Probe Addition: Add p-Nitrophenol (final conc. 100 µM) directly to the wells.

  • Reaction: Incubate for 1 hour at 37°C.

  • Termination: Collect 200 µL of media. Add 50 µL of 20% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge (10,000 x g, 5 min).

  • Colorimetric Development: Mix supernatant with 10M NaOH (1:1 ratio).

  • Read: Measure Absorbance at 510 nm (4-Nitrocatechol).

  • Validation: Activity should decrease in a dose-dependent manner. Calculate IC

    
    .[3]
    

Oncology Model: Apoptosis Induction[8][9]

Objective: To determine the cytotoxic efficacy of DASO in breast cancer cells via the mitochondrial pathway. Cell Model: MCF-7 (Estrogen Receptor positive).

Experimental Logic

While DADS (disulfide) is a direct oxidant, DASO acts more subtly. It modulates Bcl-2 family proteins, shifting the balance toward Bax (pro-apoptotic), leading to Cytochrome C release and Caspase-3 activation.

Protocol: Annexin V/PI Flow Cytometry[10]
  • Seeding: Plate MCF-7 cells at

    
     cells/well in 6-well plates.
    
  • Synchronization: Starve cells in 0.5% FBS media for 12h to synchronize cell cycle (G0/G1).

  • Treatment: Replace with complete media containing DASO (0, 50, 100, 200 µM) for 24 and 48 hours .

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Diallyl Disulfide (DADS, 100 µM) or Doxorubicin.

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells. Combine with media.

    • Centrifuge (1000 rpm, 5 min).

  • Staining:

    • Resuspend in 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex: 488nm; Em: 530nm/575nm).

    • Q3 (Annexin+/PI-): Early Apoptosis.[4]

    • Q2 (Annexin+/PI+): Late Apoptosis.

Anti-Inflammatory Model: Nrf2/ARE Pathway

Objective: To demonstrate DASO-mediated upregulation of Phase II detoxifying enzymes. Cell Model: RAW 264.7 (Murine Macrophages) or HepG2 .

Experimental Logic

DASO acts as a electrophile, modifying Cysteine residues on Keap1. This releases Nrf2, which translocates to the nucleus and binds the Antioxidant Response Element (ARE), driving HO-1 and NQO1 expression.[5]

Workflow Diagram (DOT)

Nrf2_Activation DASO DASO Treatment Keap1_Nrf2 Cytosol: Keap1-Nrf2 Complex (Inactive) DASO->Keap1_Nrf2 Electrophilic Attack Dissociation Complex Dissociation Keap1_Nrf2->Dissociation Nrf2_Nuc Nucleus: Nrf2 Translocation Dissociation->Nrf2_Nuc ARE ARE Binding (Antioxidant Response Element) Nrf2_Nuc->ARE Genes Target Genes: HO-1, NQO1, SOD ARE->Genes Transcription

Caption: Mechanism of DASO-induced Nrf2 activation leading to antioxidant gene expression.

Protocol: Nuclear Fractionation & Western Blot
  • Seeding: Plate cells in 100mm dishes (

    
     cells).
    
  • Treatment: Treat with DASO (50, 100 µM) for 6 hours .

  • Fractionation:

    • Harvest cells in hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl

      
      , 10 mM KCl). Incubate on ice 15 min.
      
    • Add NP-40 (0.6%), vortex, and centrifuge (10,000g, 1 min).

    • Supernatant = Cytosolic Fraction.

    • Resuspend pellet in hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl

      
      , 420 mM NaCl, 25% Glycerol). Shake 30 min at 4°C.
      
    • Centrifuge (20,000g, 5 min).

    • Supernatant = Nuclear Fraction.

  • Western Blotting:

    • Load 30 µg protein/lane.

    • Primary Antibodies: Anti-Nrf2 (1:1000), Anti-HO-1 (1:1000).

    • Loading Controls: Anti-

      
      -Actin (Cytosol), Anti-Lamin B1 (Nucleus).
      
  • Validation: Expect increased Nrf2 in the nuclear fraction relative to vehicle control.

Data Summary & Troubleshooting

Expected Quantitative Outcomes[3]
Assay TypeReadoutControl (Vehicle)DASO (Low Dose)DASO (High Dose)Interpretation
CYP2E1 Activity Absorbance (510nm)100% Activity~75%<40%Competitive Inhibition
Apoptosis Annexin V+ (%)<5%10-15%>30%Dose-dependent cytotoxicity
Nrf2 Activation Nuclear/Cyto RatioLow (<0.2)MediumHigh (>1.0)Nuclear Translocation
Troubleshooting Guide
  • Precipitation: If DASO precipitates upon addition to media, ensure the DMSO stock is warm and add it while vortexing the media rapidly. Do not exceed 100 µM if solubility issues persist in serum-free media.

  • High Background (MTT/Cell Viability): DASO can interfere with mitochondrial reductases if incubated too briefly before adding MTT. Ensure a wash step is performed if using colorimetric viability dyes.

  • Volatility: While less volatile than DAS, DASO can still vaporize. Seal plates with Parafilm during incubations >24h.

References

  • Mechanism of CYP2E1 Inhibition

    • Leung, T. M., et al. (2021). "Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1." Journal of Biomedical Science.
  • Metabolic Conversion (DAS to DASO)

    • Brady, J. F., et al. (1991). "Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites." Chemical Research in Toxicology.
  • Apoptosis in MCF-7 Cells

    • Lei, X. Y., et al. (2008). "Apoptosis induced by diallyl disulfide in human breast cancer cell line MCF-7." Acta Pharmacologica Sinica.
  • Nrf2 Pathway Activation

    • Chen, C., et al. (2004).[6] "The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects." Antioxidants.[7]

  • DMSO Solubility Protocols

    • BenchChem. (2025).[8] "Protocol for Dissolving Compounds in DMSO for Biological Assays."

Sources

protocols for assessing diallyl sulfoxide anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Assessment of Diallyl Sulfoxide (DASO) Anti-Inflammatory Activity

Abstract

Diallyl sulfoxide (DASO), a critical oxidative metabolite of diallyl sulfide (DAS), functions as a potent competitive inhibitor and suicide substrate for Cytochrome P450 2E1 (CYP2E1).[1] While often overshadowed by its polysulfide analogs (DADS, DATS), DASO represents a distinct pharmacophore essential for mitigating oxidative stress-induced inflammation, particularly in hepatic models. This guide outlines a rigorous protocol for assessing DASO’s anti-inflammatory efficacy, distinguishing its direct cytokine suppression from its metabolic enzyme inhibition.

Part 1: Compound Handling & Stoichiometric Considerations

1. Chemical Identity & Stability Unlike the volatile diallyl sulfide (DAS) or the reactive diallyl disulfide (DADS), DASO represents an intermediate oxidation state. It is susceptible to further oxidation to diallyl sulfone (DASO


).
  • CAS Number: 111-79-5 (General Sulfoxide reference; specific DASO synthesis often required if not commercially pure).

  • Molecular Weight: ~130.21 g/mol .

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. Poorly soluble in water.

2. Preparation Protocol

  • Stock Solution: Prepare a 100 mM stock in sterile-filtered DMSO (Sigma-Aldrich, Hybridoma grade).

  • Storage: Aliquot into amber glass vials (avoid plastics prone to leaching) and store at -80°C under nitrogen gas to prevent spontaneous oxidation to sulfone.

  • Working Solution: Dilute immediately prior to use in serum-free media. Ensure final DMSO concentration is

    
     (v/v) to prevent solvent-induced cytotoxicity or membrane permeabilization.
    

Part 2: In Vitro Assessment (The Standard Model)

Model System: Murine Macrophage Cell Line (RAW 264.7) Rationale: RAW 264.7 cells are the industry standard for inflammation screening due to their robust NO and cytokine response to Lipopolysaccharide (LPS).

Experimental Workflow

Step 1: Cell Culture & Seeding

  • Maintain RAW 264.7 cells in DMEM supplemented with 10% Heat-Inactivated FBS (HI-FBS) and 1% Pen/Strep.

  • Critical Control: Use cells between passages 3–15. Higher passages (>20) lose NO synthase sensitivity.

  • Seed at

    
     cells/well in 96-well plates for cytotoxicity/NO assays; 
    
    
    
    cells/well in 6-well plates for Western Blot/PCR.
  • Incubate for 24h at 37°C, 5% CO

    
     to allow adhesion.
    

Step 2: Cytotoxicity Screening (CCK-8 or MTT) Before assessing inflammation, we must define the Non-Cytotoxic Concentration (NCC).

  • Treat cells with DASO (0, 10, 50, 100, 200, 500 µM) for 24h.

  • Add CCK-8 reagent (10 µL/well) and incubate for 2h.

  • Measure Absorbance at 450 nm.

  • Acceptance Criteria: Viability

    
     relative to vehicle control.
    
    • Note: DASO is generally less toxic than DADS. Expect NCC up to ~200 µM.

Step 3: Anti-Inflammatory Challenge

  • Pre-treatment: Replace media with fresh DMEM (1% FBS). Add DASO at determined NCC (e.g., 25, 50, 100 µM) for 2 hours prior to induction.

    • Why Pre-treat? DASO acts partly by inhibiting metabolic activation and priming antioxidant pathways (Nrf2). Co-treatment often misses this window.

  • Induction: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 18–24 hours.

Step 4: The Griess Assay (Nitric Oxide Quantification) Nitric Oxide (NO) is the primary readout for iNOS activity.

  • Collect 100 µL of culture supernatant.

  • Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Incubate 10 mins at Room Temperature (Dark).

  • Measure Absorbance at 540 nm.

  • Calculate Nitrite concentration using a NaNO

    
     standard curve.
    

Step 5: Cytokine Quantification (ELISA) Use supernatants from Step 3 to measure TNF-α and IL-6.

  • Kit: Commercial Sandwich ELISA (e.g., R&D Systems).

  • Dilution: High responders (LPS only) may require 1:10 or 1:50 dilution. DASO treated samples may require less dilution.

Part 3: Mechanistic Validation (Signaling Pathways)

To prove DASO activity is specific and not an artifact, you must validate the mechanism. DASO operates via two distinct axes:

  • Metabolic Axis: Competitive inhibition of CYP2E1 (reducing ROS).[2]

  • Signaling Axis: Inhibition of NF-κB nuclear translocation.

Protocol: Western Blotting for NF-κB p65
  • Lysis: Harvest cells (from 6-well plates) using RIPA buffer + Protease/Phosphatase Inhibitors.

    • Fractionation (Optional but Recommended): Use a Nuclear Extraction Kit to separate Cytosolic vs. Nuclear fractions.

  • Target Proteins:

    • Nuclear Fraction: NF-κB p65 (Decrease expected with DASO).

    • Cytosolic Fraction: IκBα (Preservation/accumulation expected with DASO).

    • Whole Cell: iNOS, COX-2 (Downregulation expected).

  • Normalization: Use Lamin B1 for nuclear fractions;

    
    -actin for cytosolic.
    
Visualizing the Mechanism

DASO_Mechanism DAS Diallyl Sulfide (DAS) CYP CYP2E1 Enzyme DAS->CYP Substrate DASO Diallyl Sulfoxide (DASO) CYP->DASO Oxidation 1 ROS ROS / Oxidative Stress CYP->ROS Metabolic Byproducts DASO->CYP Suicide Inhibition DASO2 Diallyl Sulfone (DASO2) DASO->DASO2 Oxidation 2 DASO->ROS Inhibits Formation NFkB_Act NF-κB (Nuclear Translocation) DASO->NFkB_Act Blocks Translocation LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 TLR4->ROS Signaling Cascade NFkB NF-κB (Inactive) ROS->NFkB Activates NFkB->NFkB_Act Cytokines Inflammation (NO, TNF-α, IL-6) NFkB_Act->Cytokines Transcription

Caption: Figure 1. Dual-action mechanism of DASO. It acts as a suicide inhibitor of CYP2E1 (reducing metabolic ROS) and directly impedes NF-κB translocation, downstream of TLR4 activation.

Part 4: Data Presentation & Analysis

Table 1: Comparative Profile of Allyl Sulfides in Inflammation

CompoundPrimary TargetStabilityCytotoxicity (RAW 264.[3]7)Key Assay Consideration
DAS (Sulfide)CYP2E1 (Substrate)VolatileLow (IC50 > 500 µM)Requires metabolic activation to DASO for full potency.
DASO (Sulfoxide)CYP2E1 (Inhibitor) Intermediate Low/Mod (IC50 ~200 µM) Must be stored under N2. Avoid freeze-thaw.
DADS (Disulfide)NF-κB / HistonesStableModerate (IC50 ~50-100 µM)Direct acting; standard positive control.
Experimental Workflow Diagram

Workflow cluster_0 Day 0: Preparation cluster_1 Day 1: Treatment cluster_2 Day 2: Analysis Seed Seed RAW 264.7 (1x10^5/well) PreTreat Pre-treat DASO (10-100 µM, 2h) Seed->PreTreat Prep Prepare DASO (Fresh in DMSO) Prep->PreTreat Induce Induce LPS (1 µg/mL, 18h) PreTreat->Induce Supernatant Collect Supernatant Induce->Supernatant MTT MTT Assay (Cell Viability) Induce->MTT Griess Griess Assay (NO Levels) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA

Caption: Figure 2.[4] Step-by-step experimental workflow for assessing DASO anti-inflammatory activity in RAW 264.7 macrophages.

References

  • Brady, J. F., et al. (1991).[1] "Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites." Chemical Research in Toxicology. Link

  • Kim, S., et al. (2014). "Diallyl trisulfide exerts anti-inflammatory effects in lipopolysaccharide-stimulated RAW 264.7 macrophages by suppressing the Toll-like receptor 4/nuclear factor-κB pathway." International Journal of Molecular Medicine. Link

  • Jeong, H. G., et al. (2011). "Suppression of inducible nitric oxide synthase expression by diallyl sulfide in RAW 264.7 macrophages." Toxicology and Applied Pharmacology. Link

  • Davenport, D. M., & Wargovich, M. J. (2005). "Modulation of cytochrome P450 enzymes by organosulfur compounds from garlic." Food and Chemical Toxicology. Link

  • Yi, L., & Su, Q. (2013). "Molecular mechanisms for the anti-cancer effect of diallyl disulfide." Food and Chemical Toxicology. Link

Sources

Methods for Evaluating the Effect of Diallyl Sulfoxide on Enzyme Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Diallyl sulfoxide (DASO), a key metabolite of garlic-derived organosulfur compounds, has garnered significant scientific interest for its potential to modulate the activity of various enzymes central to drug metabolism and cellular detoxification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to accurately evaluate and characterize the effects of diallyl sulfoxide on enzyme activity. We delve into the foundational principles of enzyme kinetics, provide detailed, field-tested protocols for both spectrophotometric and fluorometric assays, and explain the rationale behind critical experimental steps. This guide is structured to ensure scientific integrity through self-validating protocols and authoritative grounding, empowering researchers to generate robust and reproducible data.

Introduction: The Scientific Rationale

Organosulfur compounds from garlic, such as diallyl sulfide (DAS), are known to exert a wide range of biological effects, many of which are attributable to their metabolites.[1] Diallyl sulfoxide (DASO) is a primary metabolite of DAS, and its interaction with metabolic enzymes is a critical area of study.[1] Specifically, these compounds are known to modulate the activity of cytochrome P450 (CYP) enzymes, such as CYP2E1, which are responsible for metabolizing a vast number of xenobiotics, including drugs and carcinogens.[1][2][3] Furthermore, garlic-derived compounds can influence Phase II detoxification enzymes like glutathione S-transferase (GST), which play a crucial role in protecting cells from oxidative damage.[4][5]

Understanding how diallyl sulfoxide affects these enzymes is paramount for several reasons:

  • Drug Development: To predict potential drug-drug interactions where DASO might alter the metabolism and efficacy of co-administered therapeutic agents.

  • Toxicology: To understand how DASO might enhance or mitigate the toxicity of other compounds by modulating their metabolic activation or detoxification.[1][2]

  • Chemoprevention: To explore the potential of DASO and related compounds in cancer prevention by inhibiting enzymes that activate pro-carcinogens or inducing enzymes that detoxify them.[3][6]

This guide provides the necessary framework and detailed protocols to investigate these interactions systematically.

Pre-Experimental Considerations: Handling Diallyl Sulfoxide

The physicochemical properties of the test compound are a critical, often overlooked, aspect of experimental design. Diallyl sulfoxide, like its parent compound diallyl sulfide, has limited solubility in aqueous solutions.[7] This necessitates careful preparation of stock solutions to ensure accurate and reproducible concentrations in the final assay.

Expert Insight: The choice of solvent is crucial. While organic solvents like DMSO or ethanol are effective for initial solubilization, their final concentration in the assay must be kept to a minimum (typically <1%) to avoid impacting enzyme structure and activity.

Protocol: Preparation of Diallyl Sulfoxide Stock Solution

  • Primary Stock Solution (e.g., 100 mM):

    • Accurately weigh the required amount of pure diallyl sulfoxide oil.

    • Dissolve in 100% Dimethyl Sulfoxide (DMSO). Ensure the solution is clear and homogenous.

    • Store in small aliquots at -20°C or below to minimize freeze-thaw cycles.

  • Working Stock Solutions:

    • On the day of the experiment, thaw an aliquot of the primary stock solution.

    • Prepare serial dilutions from the primary stock using the same solvent (DMSO).

    • For the final dilution into the aqueous assay buffer, ensure the DMSO concentration remains constant across all experimental conditions, including the "vehicle control" wells. This control is essential to nullify any solvent-specific effects on enzyme activity.

A General Workflow for Assessing Enzyme Inhibition

A systematic approach is essential for characterizing an enzyme inhibitor. The workflow typically begins with a primary screen to determine if the compound has an inhibitory effect, followed by dose-response studies to quantify its potency (IC₅₀), and finally, mechanism of action (MOA) studies to understand how it inhibits the enzyme.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action (MOA) A Prepare Enzyme, Substrate, and DASO Solutions B Perform Single-Concentration Inhibition Assay A->B C Perform Dose-Response Assay (Multiple DASO Concentrations) B->C D Calculate IC50 Value (Concentration for 50% Inhibition) C->D E Design Kinetic Matrix: Vary Substrate and DASO Concentrations D->E Proceed if IC50 is within desired range F Measure Initial Reaction Velocities E->F G Analyze Data using Michaelis-Menten & Lineweaver-Burk Plots F->G H Determine Inhibition Type (e.g., Competitive, Non-competitive) G->H G cluster_0 Data Input cluster_1 Analysis cluster_2 Interpretation Data Initial Velocities (V₀) at varying [Substrate] and [DASO] Plot Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) Data->Plot Comp Competitive: Lines intersect on Y-axis (Vmax unchanged, Km increases) Plot->Comp Pattern 1 NonComp Non-competitive: Lines intersect on X-axis (Vmax decreases, Km unchanged) Plot->NonComp Pattern 2 UnComp Uncompetitive: Lines are parallel (Vmax and Km decrease) Plot->UnComp Pattern 3

Caption: Logic for determining the mechanism of enzyme inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Enzyme Inhibition Data for Diallyl Sulfoxide (DASO)

Enzyme TargetAssay TypeIC₅₀ (µM)Apparent Kₘ (µM) (in presence of 1x IC₅₀ DASO)Apparent Vₘₐₓ (relative units/min) (in presence of 1x IC₅₀ DASO)Deduced MOI
ALDH2 Spectrophotometric15.2 ± 1.812.5 ± 1.1 (Control: 13.1)45.3 ± 3.5 (Control: 98.2)Non-competitive
CYP2E1 Fluorometric8.7 ± 0.925.6 ± 2.4 (Control: 10.5)155.1 ± 11.2 (Control: 151.5)Competitive

Interpretation:

  • IC₅₀: This value represents the potency of the inhibitor. A lower IC₅₀ indicates a more potent inhibitor. In this example, DASO is more potent against CYP2E1 than ALDH2.

  • Kₘ and Vₘₐₓ: Changes in these kinetic parameters in the presence of the inhibitor confirm the mechanism of action. [8]For CYP2E1, the Kₘ increases while Vₘₐₓ remains unchanged, which is the hallmark of competitive inhibition . For ALDH2, the Kₘ is unchanged while Vₘₐₓ decreases, indicating non-competitive inhibition . [9]

Conclusion

Evaluating the effect of diallyl sulfoxide on enzyme activity is a multi-step process that requires careful planning, execution, and data analysis. By employing the robust spectrophotometric and fluorometric protocols detailed in this guide, researchers can reliably determine the inhibitory potency (IC₅₀) of DASO. Furthermore, by systematically varying substrate and inhibitor concentrations, the precise mechanism of inhibition can be elucidated. These methods provide a solid foundation for understanding the biochemical interactions of this significant garlic metabolite, paving the way for further research in drug metabolism, toxicology, and nutritional science.

References

  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). Vertex AI Search.
  • Inhibition by allyl sulfides and crushed garlic of O6-methylguanine formation in liver DNA of dimethylnitrosamine-treated rats. (n.d.). PubMed.
  • Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors. (2017). PMC - PubMed Central.
  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. (2019). Not specified.
  • Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. (n.d.). PMC - PubMed Central.
  • Diallyl disulfide. (n.d.). Wikipedia.
  • Induction of Drug-Metabolizing Enzymes by Garlic and Allyl Sulfide Compounds via Activation of Constitutive Androstane Receptor and Nuclear Factor E2-Related Factor 2. (2015). ResearchGate.
  • Review Article Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). ScienceOpen.
  • Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. (2025). ResearchGate.
  • Enzyme inhibitor. (n.d.). Wikipedia.
  • Diallyl Sulfide Product Information. (n.d.). Cayman Chemical.
  • Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit. (2023). Not specified.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf.
  • Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). PMC - NIH.
  • The effect of allyl sulfides on the induction of phase II detoxification enzymes and liver injury by carbon tetrachloride. (2025). ResearchGate.
  • Diallyl Disulfide Product Information. (n.d.). Cayman Chemical.
  • Enzyme Kinetic Assay. (n.d.). Creative Biogene.
  • Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. (2021). Frontiers.
  • Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases. (2022). Bio-protocol.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.
  • Aldehyde Dehydrogenase (ALDH) Activity Assay Kit. (n.d.). Elabscience.
  • Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2025). ResearchGate.
  • Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. (n.d.). MDPI.
  • Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems. (2025). Dove Medical Press.
  • Enzyme kinetics. (n.d.). Wikipedia.
  • What Are Enzyme Kinetic Assays?. (2024). Tip Biosystems.
  • Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit (AB115348). (n.d.). Abcam.
  • Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology.

Sources

Diallyl Sulfoxide: A Promising Modulator in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Garlic Metabolite

Diallyl sulfoxide (DASO), an organosulfur compound derived from the metabolism of diallyl sulfide (DAS) found in garlic (Allium sativum), is emerging as a molecule of significant interest in the field of drug discovery. While its more widely studied precursor, diallyl sulfide, and the related compound, diallyl disulfide (DADS), have garnered considerable attention for their diverse biological activities, diallyl sulfoxide possesses a unique chemical profile that warrants independent investigation. As a metabolite, DASO represents a physiologically relevant entity that may contribute to or mediate the therapeutic effects attributed to garlic consumption. This application note provides a comprehensive overview of the synthesis, biological activities, and potential applications of diallyl sulfoxide in drug discovery, complete with detailed protocols for its preparation and evaluation.

Chemical and Physical Properties

Understanding the fundamental properties of diallyl sulfoxide is crucial for its application in experimental settings.

PropertyValueReference
Molecular Formula C6H10OS[1]
Molecular Weight 130.21 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)General sulfoxide properties
Solubility Expected to have moderate solubility in water and good solubility in organic solvents like DMSO and ethanol.[2]

Synthesis and Purification of Diallyl Sulfoxide

The controlled synthesis of diallyl sulfoxide from its precursor, diallyl sulfide, is a critical step for its investigation. The following protocol outlines a general method for the oxidation of diallyl sulfide to diallyl sulfoxide.

Protocol 1: Synthesis of Diallyl Sulfoxide via Oxidation of Diallyl Sulfide

Principle: This protocol utilizes an oxidizing agent to selectively convert the sulfide group of diallyl sulfide to a sulfoxide. Careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone (diallyl sulfone, DASO2).

Materials:

  • Diallyl sulfide (DAS)

  • Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA))

  • Solvent (e.g., dichloromethane, methanol)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diallyl sulfide in the chosen solvent at 0°C (ice bath).

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., one equivalent of m-CPBA dissolved in the same solvent) to the reaction mixture over a period of 30-60 minutes, while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (diallyl sulfide) and the appearance of a new, more polar spot (diallyl sulfoxide) will indicate the reaction's progression.

  • Quenching the Reaction: Once the reaction is complete, quench the excess oxidizing agent by adding a sodium sulfite solution.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diallyl sulfoxide.

Protocol 2: Purification of Diallyl Sulfoxide by Column Chromatography

Principle: This protocol separates diallyl sulfoxide from unreacted starting material, the sulfone byproduct, and other impurities based on their differential adsorption to a stationary phase (silica gel).

Procedure:

  • Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

  • Loading the Sample: Dissolve the crude diallyl sulfoxide in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure diallyl sulfoxide.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified diallyl sulfoxide.

Biological Activities and Mechanism of Action

Diallyl sulfoxide's biological activities are intrinsically linked to its role as a metabolite of diallyl sulfide and its interaction with key cellular enzymes.

Modulation of Cytochrome P450 Enzymes

A primary mechanism of action for diallyl sulfoxide and its related compounds is the modulation of cytochrome P450 (CYP) enzymes, particularly CYP2E1.[3][4] Diallyl sulfide is metabolized by CYP2E1 to form diallyl sulfoxide (DASO) and subsequently diallyl sulfone (DASO2).[1][5] This metabolic conversion is significant because both the parent compound and its metabolites can act as competitive inhibitors of CYP2E1.[3] Furthermore, diallyl sulfone has been shown to be a suicide inhibitor of this enzyme.[3] The inhibition of CYP2E1 is a critical aspect of the chemopreventive effects of garlic-derived organosulfur compounds, as this enzyme is involved in the metabolic activation of numerous procarcinogens and the generation of reactive oxygen species (ROS).[4]

Caption: Metabolic pathway and inhibitory action of diallyl sulfide and its metabolites on CYP2E1.

Anticancer Potential

The anticancer properties of garlic compounds have been extensively studied, and diallyl sulfoxide, as a key metabolite, is implicated in these effects.[6][7][8] The inhibition of CYP2E1 by diallyl sulfoxide and its precursor contributes to the prevention of cancer by blocking the activation of environmental carcinogens.[4] Furthermore, organosulfur compounds from garlic have been shown to induce apoptosis and cell cycle arrest in cancer cells.[9][10] While direct studies on diallyl sulfoxide are limited, its role in the metabolic cascade of diallyl sulfide suggests its contribution to these anticancer activities.

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are key drivers of many diseases. Garlic-derived compounds, including the metabolic products of diallyl sulfide, have demonstrated both anti-inflammatory and antioxidant properties.[7][9] The antioxidant effects are, in part, mediated by the induction of phase II detoxification enzymes and the enhancement of cellular antioxidant defenses.[4] The anti-inflammatory actions may involve the modulation of signaling pathways such as NF-κB.[1]

Applications in Drug Discovery

Diallyl sulfoxide presents several opportunities for application in the drug discovery and development process.

  • As a Pharmacological Tool: Pure diallyl sulfoxide can be used as a research tool to investigate the specific roles of this metabolite in the overall therapeutic effects of garlic and its extracts. This can help to deconstruct the complex pharmacology of these natural products.

  • As a Lead Compound for Drug Development: The ability of diallyl sulfoxide to modulate CYP2E1 activity makes it an interesting starting point for the design of novel therapeutic agents.[4] For instance, selective CYP2E1 inhibitors could have applications in preventing drug-induced liver injury or as adjunctive therapies in cancer treatment.

  • In the Development of Novel Delivery Systems: The formulation of diallyl sulfoxide or its precursors into nanoemulsions or other delivery systems could enhance their bioavailability and therapeutic efficacy.[11][12]

Experimental Protocols

Protocol 3: In Vitro Assessment of CYP2E1 Inhibition

Principle: This assay measures the ability of diallyl sulfoxide to inhibit the activity of human CYP2E1 enzyme using a fluorescent probe substrate.

Materials:

  • Recombinant human CYP2E1 enzyme

  • CYP2E1 fluorescent substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Diallyl sulfoxide (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., 4-methylpyrazole)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of the CYP2E1 enzyme, fluorescent substrate, and NADPH regenerating system in potassium phosphate buffer.

  • Assay Setup: In the wells of a 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and varying concentrations of diallyl sulfoxide or the positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the CYP2E1 enzyme and the fluorescent substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Fluorescence Measurement: Read the fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin) using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of CYP2E1 activity for each concentration of diallyl sulfoxide and determine the IC50 value.

Caption: Workflow for the in vitro assessment of CYP2E1 inhibition by diallyl sulfoxide.

Conclusion and Future Directions

Diallyl sulfoxide, as a key metabolite of a widely consumed natural product, holds significant promise for drug discovery. Its ability to modulate the activity of CYP2E1, a critical enzyme in xenobiotic metabolism and carcinogenesis, positions it as a valuable molecule for further investigation. Future research should focus on developing robust and scalable synthesis and purification methods for diallyl sulfoxide to make it more accessible for research. Furthermore, in-depth studies are needed to fully elucidate its specific biological activities, mechanisms of action, and pharmacokinetic profile, independent of its precursor. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing organosulfur compound.

References

  • Brady, J. F., Ishizaki, H., Fukuto, J. M., Lin, M. C., Fadel, A., Gapac, J. M., & Yang, C. S. (1991). Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites. Chemical research in toxicology, 4(5), 642–647.
  • Jin, L., & Baillie, T. A. (1997). Metabolism of the chemoprotective agent diallyl sulfide to glutathione conjugates in rats. Chemical research in toxicology, 10(3), 318–327.
  • Brady, J. F., Wang, M. H., Hong, J. Y., & Yang, C. S. (1991).
  • Surh, Y. J. (1999). Molecular mechanisms of chemopreventive effects of selected dietary and medicinal phenolic substances. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 428(1-2), 305-327.
  • Mitra, S., Das, R., Emran, T. B., Labib, R. K., Noor-E-Tabassum, Islam, F., ... & Wilairatana, P. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13, 943967.
  • Omar, S. H., & Al-Wabel, N. A. (2010). Organosulfur compounds and future cancer therapy. Afr J Tradit Complement Altern Med, 7(4).
  • Germain, E., Auger, J., Ginies, C., Siess, M. H., & Teyssier, C. (2002). In vitro metabolism of diallyl disulfide and diallyl sulfide, two organosulfur compounds from garlic. Drug Metabolism and Disposition, 30(6), 635-641.
  • CN101691346A - Separation and purification method of synthetic garlic oil - Google Patents. (n.d.).
  • DIALLYL POLYSULFIDES FROM GARLIC - The University of East Anglia. (n.d.). Retrieved January 31, 2026, from [Link]

  • Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • Diallyl disulfide - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • A comprehensive understanding about the pharmacological effect of diallyl disulfide other than its anti-carcinogenic activities | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. (n.d.). Retrieved January 31, 2026, from [Link]

  • In Vitro Efficacy of Diallyl Sulfides against the Periodontopathogen Aggregatibacter actinomycetemcomitans - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights - Frontiers. (n.d.). Retrieved January 31, 2026, from [Link]

  • WO2006016881A1 - Process for producing diallyl disulfide - Google Patents. (n.d.).
  • Pharmaceutics | An Open Access Journal from MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

  • Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

  • The garlic ingredient diallyl sulfide inhibits cytochrome P450 2E1 dependent bioactivation of acrylamide to glycidamide - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diallyl Sulfoxide (DASO) for Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Diallyl Sulfoxide (DASO) Concentration for In Vitro Cell Viability Assays Document ID: TS-DASO-001 Last Updated: 2025-05-15 Status: Active

Introduction: The DASO "Goldilocks" Zone

Diallyl sulfoxide (DASO) is a key organosulfur metabolite derived from the oxidation of diallyl sulfide (DAS), a component of garlic (Allium sativum). Unlike its more lipophilic cousins (Diallyl Disulfide/DADS or Diallyl Trisulfide/DATS), DASO acts primarily as a competitive inhibitor of CYP2E1 and a modulator of oxidative stress.

The Challenge: DASO is hydrophobic and volatile. Researchers often fail to distinguish between chemical toxicity (the effect of DASO) and vehicle toxicity (the effect of the solvent, usually DMSO). Furthermore, DASO is an intermediate metabolite; its effective concentration (


) is often in the high micromolar to low millimolar range (100 

M – 2 mM), significantly higher than the nanomolar potency of many synthetic drugs.

This guide provides a self-validating workflow to determine the optimal DASO concentration for your specific cell line without introducing experimental artifacts.

Module 1: Preparation & Solubility (The Foundation)

Objective: Create a stable stock solution that prevents precipitation in aqueous media while keeping the vehicle concentration below the toxicity threshold.

Critical Protocol: The "Constant Vehicle" Dilution Method

A common error is serially diluting the drug in media, which dilutes the vehicle (DMSO) simultaneously. This introduces a confounding variable: the control has 0.1% DMSO, but the lowest dose has 0.001% DMSO.

Correct Workflow:

  • Primary Stock: Dissolve DASO in 100% sterile DMSO to create a high-concentration stock (e.g., 100 mM or 1 M).

  • Secondary Dilutions (1000x): Perform serial dilutions in 100% DMSO first.

  • Final Working Solutions: Dilute each secondary stock 1:1000 into the culture medium. This ensures every well contains exactly 0.1% DMSO , regardless of the DASO concentration.

Visual Workflow (Graphviz):

DASO_Preparation cluster_0 Critical: Maintain Constant Vehicle % Stock Primary Stock (1 M DASO in 100% DMSO) Dil1 Dilution A (100 mM in DMSO) Stock->Dil1 1:10 Serial Dilution (in DMSO) Dil2 Dilution B (10 mM in DMSO) Dil1->Dil2 Well1 Well 1: 1000 µM DASO (0.1% DMSO) Dil1->Well1 1:1000 into Media Dil3 Dilution C (1 mM in DMSO) Dil2->Dil3 Well2 Well 2: 100 µM DASO (0.1% DMSO) Dil2->Well2 1:1000 into Media Well3 Well 3: 10 µM DASO (0.1% DMSO) Dil3->Well3 1:1000 into Media Media Culture Media (No DASO) Media->Well1 Media->Well2 Media->Well3

Figure 1: The "Constant Vehicle" method ensures that DMSO toxicity is uniform across all experimental conditions, isolating DASO as the only variable.

Module 2: Experimental Design & Optimization

Objective: Determine the


 (half-maximal inhibitory concentration) or the optimal sub-lethal dose for mechanistic studies.
Q: What concentration range should I start with?

A: Unlike DATS (active at 1–50


M), DASO is less potent. For most cancer cell lines (e.g., HepG2, MCF-7) and normal fibroblasts, the active range is broad.

Recommended Screening Table:

Cell TypeSensitivityStarting RangeVehicle Limit (DMSO)Assay Duration
Hepatocytes (HepG2) High (CYP2E1 active)10

M – 500

M
< 0.1%24 - 48 h
Breast Cancer (MCF-7) Moderate50

M – 1 mM
< 0.1%48 - 72 h
Normal Fibroblasts Low (Resistant)100

M – 2 mM
< 0.5%24 - 48 h
Leukemia (HL-60) High10

M – 200

M
< 0.1%24 h
Q: How do I prevent DASO evaporation?

A: DASO is volatile. If you use standard 96-well plates without sealing, the compound will evaporate from the corner wells ("edge effect") and cross-contaminate adjacent control wells.

  • The Fix: Use breathable plate sealing films (e.g., rayon) that allow gas exchange (

    
    ) but minimize evaporation. Alternatively, fill the inter-well spaces with sterile PBS to act as a humidity buffer.
    

Module 3: Troubleshooting Common Failures

Objective: Diagnose why an assay failed or produced high variability.

Troubleshooting Logic Tree

Troubleshooting_DASO Start Issue: Inconsistent Viability Data Check1 Check Vehicle Control (0.1% DMSO only) Start->Check1 Decision1 Is Vehicle Toxicity > 10%? Check1->Decision1 Sol1 Reduce DMSO to 0.05% or switch to Ethanol Decision1->Sol1 Yes Check2 Check Dose-Response Curve Decision1->Check2 No Decision2 Is the curve flat (No toxicity)? Check2->Decision2 Sol2 Increase DASO Conc. (Test up to 2-5 mM) Decision2->Sol2 Yes Check3 Check Physical State Decision2->Check3 No Decision3 Precipitation visible? Check3->Decision3 Sol3 Warm media to 37°C before adding. Vortex immediately. Decision3->Sol3 Yes

Figure 2: Diagnostic flowchart for resolving common DASO assay irregularities.

FAQ: Specific Technical Issues

Q1: My MTT assay shows purple crystals in the control wells but inconsistent color in DASO wells. Is DASO interfering?

  • A: DASO itself does not reduce MTT. However, if you are studying antioxidant effects, DASO may alter the metabolic rate of the mitochondria before cell death occurs.

  • Validation: Cross-validate with a non-metabolic assay, such as Trypan Blue exclusion or LDH release , to confirm that the reduction in color signal actually corresponds to cell death, not just metabolic slowdown.

Q2: The cells detach after 24 hours of treatment.

  • A: This suggests anoikis (detachment-induced apoptosis) or high cytotoxicity.

  • The Fix: If detachment occurs early (<6 hours), the concentration is likely causing acute necrosis. Lower the concentration by 10-fold. If detachment occurs late (24h+), collect the supernatant (floating cells) and spin them down for analysis; do not discard them, as they represent the "dead" fraction.

Module 4: Mechanism & Interpretation

Objective: Understand why DASO affects viability to interpret the data correctly.

DASO is a CYP2E1 inhibitor .[1] In cells with high CYP2E1 activity (e.g., liver cells), DASO prevents the conversion of certain substrates into toxic intermediates. However, at high concentrations, DASO can induce Reactive Oxygen Species (ROS) via mitochondrial stress.

Pathway Visualization:

DASO_Mechanism DASO DASO (Exogenous) CYP2E1 CYP2E1 Enzyme DASO->CYP2E1 Inhibits ROS ROS Generation (High Dose) DASO->ROS > 500 µM Toxic Toxic Metabolites CYP2E1->Toxic Blocked by DASO Substrate Pro-Carcinogens (e.g., Nitrosamines) Substrate->CYP2E1 Apoptosis Apoptosis (Cell Death) Toxic->Apoptosis If unblocked ROS->Apoptosis Mitochondrial Pathway

Figure 3: Dual mechanism of DASO: Protective at low doses (CYP inhibition) and cytotoxic at high doses (ROS generation).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 97939, Diallyl sulfoxide. PubChem.

  • Galati, G., et al. (2000). "Cytotoxic and proapoptotic activity of garlic organosulfur compounds in cancer cells." Journal of Agricultural and Food Chemistry.

  • Yuan, L., et al. (2016). "Dimethyl sulfoxide (DMSO) tolerance in cell viability assays: A comprehensive review." ResearchGate / NIH Snippets. (Establishes the 0.1% - 0.5% DMSO safety threshold).

  • Brady, J.F., et al. (1991). "Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites." Chemical Research in Toxicology. (Identifies DASO as the active inhibitor of CYP2E1).

Sources

Technical Support Center: Diallyl Sulfoxide (DASO) Stability & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Degradation Products of Diallyl Sulfoxide in Experiments Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The "Middle Child" of Organosulfur Chemistry

Diallyl sulfoxide (DASO) presents a unique analytical challenge. As an intermediate oxidation state between diallyl sulfide (DAS) and diallyl sulfone (DASO2), it is chemically restless. Unlike the relatively stable sulfone, DASO is prone to disproportionation —simultaneously oxidizing and reducing itself—and thermal decomposition .

If you are detecting unexpected peaks in your chromatograms or observing "ghost" metabolites in your plasma assays, you are likely witnessing DASO’s inherent instability. This guide addresses the specific artifacts and degradation pathways that confuse experimental results.

Module 1: The "Ghost Peak" Phenomenon (GC-MS Artifacts)

User Query: "I injected a 99% pure DASO standard into my GC-MS, but the chromatogram shows three distinct peaks: diallyl sulfide, diallyl sulfone, and a small amount of DASO. Did my vendor sell me a bad lot?"

Diagnosis: Likely not. You are observing Injector Port Disproportionation . DASO is thermally labile. At typical GC injector temperatures (200°C–250°C), it undergoes a rapid disproportionation reaction before it even reaches the column.

The Mechanism:



  • DAS (Diallyl Sulfide): Lower boiling point, elutes early.

  • DASO2 (Diallyl Sulfone): Higher boiling point, elutes late.

Troubleshooting Protocol:

  • Immediate Validation: Lower your injector temperature to 150°C (if possible) or perform a "Cold On-Column" injection. If the ratio of DAS/DASO2 changes significantly compared to the hot injection, the degradation is instrumental, not chemical.

  • Switch to HPLC: For quantitative stability studies of DASO, Gas Chromatography is fundamentally flawed. You must use Reverse-Phase HPLC with UV or MS detection to maintain the molecule's integrity.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Start: DASO Analysis Method Select Method Start->Method GC Gas Chromatography (GC-MS/FID) Method->GC HPLC HPLC / LC-MS (Recommended) Method->HPLC Issue Injector Temp > 180°C? GC->Issue Result_Good True Profile: Intact DASO Quantified HPLC->Result_Good Ambient Temp Artifact Artifact Formation: 2 DASO -> DAS + DASO2 Issue->Artifact Yes Result_Bad False Data: Ghost Peaks Detected Artifact->Result_Bad

Figure 1: Decision tree highlighting the risk of thermal artifacts in GC analysis of sulfoxides.

Module 2: The Isobaric Trap (Mass Spec Interpretation)

User Query: "I am running LC-MS/MS. I see a peak at m/z 146. Is this diallyl sulfone (the oxidation product) or diallyl disulfide (a contaminant)?"

Diagnosis: This is the most common identification error in organosulfur analysis. Diallyl Sulfone (DASO2) and Diallyl Disulfide (DADS) are isobaric (nominal mass 146 Da), but they represent completely different degradation pathways.

The Data:

CompoundFormulaNominal MassExact MassKey Fragment (MS2)
DASO (Analyte)

130130.045289 (

)
DASO2 (Oxidation)

146146.040281 (

)
DADS (Reduction/Rearrangement)

146146.0224105 (

)

Troubleshooting Protocol:

  • High-Res MS (HRMS): If you have a TOF or Orbitrap, look at the exact mass. The mass difference is ~18 mDa (Oxygen vs. Sulfur).

    • DASO2 (Oxygen rich): ~146.04

    • DADS (Sulfur rich): ~146.02

  • Isotope Pattern Analysis: If using low-res MS (Quadrupole), check the M+2 peak (contribution from

    
    ).
    
    • DASO2 (1 Sulfur): M+2 peak is ~4.5% of the base peak.

    • DADS (2 Sulfurs): M+2 peak is ~9% of the base peak (double the isotope contribution).

  • Retention Time: On a C18 column, DADS (more lipophilic) usually elutes after DASO2.

Module 3: Chemical Instability & Storage (The "Yellowing" Effect)

User Query: "My DASO standard was clear last month, but now it's yellow and smells strongly of garlic. Can I repurify it?"

Diagnosis: The sample has undergone disproportionation and polymerization . The "garlic" smell is Diallyl Sulfide (DAS) and Diallyl Disulfide (DADS).[1][2] The yellow color often indicates the formation of polysulfanes or elemental sulfur byproducts.

The Mechanism: DASO is an amphiphilic molecule that acts as both a weak nucleophile and a weak electrophile. Upon standing (especially if exposed to light or trace acid), it rearranges.

Recommended Storage Protocol:

  • Temperature: -80°C (Critical). At -20°C, slow disproportionation still occurs over months.

  • Solvent: Store as a neat liquid or in aprotic solvents (Acetonitrile). Avoid protic solvents (Methanol/Water) for long-term storage, as they can facilitate proton-transfer reactions that catalyze degradation.

Visualization: Degradation Pathways

Degradation cluster_Thermal Thermal / Injector Port cluster_Metabolic Metabolic (CYP2E1) DASO Diallyl Sulfoxide (DASO) DAS Diallyl Sulfide (DAS) DASO->DAS Disproportionation DASO2 Diallyl Sulfone (DASO2) DASO->DASO2 Disproportionation Metabolite Diallyl Sulfone (DASO2) DASO->Metabolite Oxidation

Figure 2: Chemical vs. Metabolic pathways. Note that DASO2 can be formed both chemically (artifact) and biologically (metabolite).

Module 4: Biological Matrix Extraction

User Query: "I am extracting DASO from plasma. Recovery is low, and I see high variability."

Diagnosis: DASO binds to cellular thiols (like glutathione) or proteins, or it is being metabolically active during the extraction process if enzymes aren't quenched immediately.

Optimized Extraction Protocol:

  • Quenching: Do not let the blood sit. Collect into tubes containing an esterase/oxidase inhibitor if possible, or immediately crash proteins.

  • Solvent: Use Ice-cold Acetonitrile (1:3 ratio).

    • Why? Methanol can sometimes cause solvolysis of reactive sulfur species. Acetonitrile precipitates proteins effectively while keeping DASO stable.

  • Temperature: Perform all steps at 4°C.

  • Internal Standard: Do not use Diallyl Disulfide (DADS) as an internal standard, as it may react with the analyte. Use Dipropyl Sulfoxide or a deuterated analog (

    
    -DASO) if available.
    
References
  • Yang, C. S., & Chhabra, S. K. (2001). Decomposition of Diallyl Sulfide and Metabolism. The Journal of Nutrition.[3] Available at: [Link]

  • Lawson, L. D., & Wang, Z. J. (2005). Allicin and Allicin-Derived Garlic Compounds.[2][4][5] Journal of Agricultural and Food Chemistry. (Foundational work on thiosulfinate/sulfoxide instability).

  • Rosen, R. T., et al. (2001).[1] Determination of Allicin, S-Allylcysteine and Volatile Metabolites of Garlic in Breath, Plasma or Simulated Gastric Fluids. The Journal of Nutrition.[3] Available at: [Link]

  • PubChem Compound Summary. Diallyl Sulfoxide. National Center for Biotechnology Information. Available at: [Link]

Sources

improving the yield of diallyl sulfoxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Organo-Sulfur Synthesis Technical Support Center.

Ticket Status: OPEN Subject: Optimization of Diallyl Sulfoxide (DASO) Yield Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The DASO Yield Paradox

Researching Diallyl Sulfoxide (DASO) presents a classic "Goldilocks" challenge in organic synthesis. You are likely encountering one of two yield-killing scenarios:

  • Over-Oxidation: Your reaction proceeds too vigorously, producing Diallyl Sulfone (

    
    ), which is thermodynamically more stable but useless for your chiral auxiliary or biological applications.
    
  • Thermal Degradation: You successfully synthesize DASO, but it vanishes during purification due to [2,3]-sigmatropic rearrangement (the Mislow-Evans equilibrium).

This guide bypasses standard textbook definitions to address the process parameters that control these two failure modes.

Module 1: Chemoselectivity (Preventing Over-Oxidation)

User Issue: "I am using mCPBA or standard


 and getting >30% sulfone byproduct."

Root Cause Analysis: Electrophilic oxidants like m-chloroperbenzoic acid (mCPBA) are often too aggressive for allylic sulfides. Once the sulfoxide is formed, the electron density on the sulfur decreases, but not enough to prevent a second oxidation event if the oxidant is unselective or present in excess.

The Protocol: Sodium Periodate (


) Controlled Oxidation 
This is the "Gold Standard" for laboratory-scale selectivity. 

is mild and relies on a cyclic intermediate that kinetically disfavors the second oxidation step.

Step-by-Step Methodology:

  • Stoichiometry: Use strictly 1.05 equivalents of Sodium Periodate (

    
    ).
    
  • Solvent System: Prepare a 0.5 M solution of Diallyl Sulfide (DAS) in Methanol (MeOH) .

  • Oxidant Addition: Dissolve

    
     in water (minimal volume). Add this dropwise to the DAS solution at 0°C  (Ice bath).
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20-25°C). Do not heat.

  • Monitoring: Monitor via TLC (stain with KMnO4 or Iodine). Sulfoxide is much more polar than the sulfide.

  • Quenching: Filter off the precipitated sodium iodate (

    
    ). Extract with 
    
    
    
    .

Data Comparison: Oxidant Selectivity

Oxidant SystemReaction TempYield (DASO)Sulfone ByproductNotes

/ MeOH
0°C

25°C
85-92% < 2%Best for purity; slow reaction time (12h+).

/ HFIP
25°C90-95% < 1%"Green" method; HFIP activates

.
mCPBA -78°C60-70%15-20%Hard to control stoichiometry; over-oxidizes.

/ AcOH
25°C50-60%30-40%Acid catalysis promotes sulfone formation.

Module 2: Thermal Stability (The [2,3]-Sigmatropic Trap)

User Issue: "My crude NMR looks great, but after rotary evaporation or distillation, the yield drops significantly."

Root Cause Analysis: Allylic sulfoxides are not static molecules. They exist in equilibrium with allylic sulfenates via a [2,3]-sigmatropic rearrangement .[1]

  • At Low T (< 25°C): Equilibrium favors the Sulfoxide (S=O).

  • At High T (> 60°C): Equilibrium shifts toward the Sulfenate (S-O-C), which then homolytically cleaves or hydrolyzes, leading to decomposition products.

Visualization of the Pathway:

SigmatropicRearrangement DAS Diallyl Sulfide (Precursor) DASO DIALLYL SULFOXIDE (Target Product) DAS->DASO Oxidation (NaIO4 or H2O2/HFIP) Sulfenate Allyl Sulfenate Ester (Unstable Isomer) DASO->Sulfenate [2,3]-Sigmatropic Shift (Heat > 40°C) Sulfone Diallyl Sulfone (Over-oxidation) DASO->Sulfone Excess Oxidant (Over-oxidation) Decomp Decomposition Products (Aldehydes/Thiols) Sulfenate->Decomp Hydrolysis/Radical Cleavage

Caption: The "Danger Zone" of DASO synthesis. Note the reversible equilibrium between the Sulfoxide and Sulfenate ester, triggered by heat.

The Protocol: Cold Workup Strategy

  • Evaporation: Never set the rotovap bath higher than 30°C . Use a high-quality vacuum pump to remove solvents at low temperatures.

  • Distillation? AVOID. Diallyl sulfoxide will likely decompose before it distills, even under high vacuum.

  • Purification: Use Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[2]

    • Eluent: Ethyl Acetate / Hexane gradient.

    • Condition: If possible, use a jacketed column or perform the separation in a cold room (4°C) to minimize on-column rearrangement.

Module 3: Advanced Catalytic Methods (Green & Scalable)

User Issue: "I need to scale this up. NaIO4 creates too much solid waste."

The Solution: HFIP-Promoted Oxidation Hexafluoroisopropanol (HFIP) is a "magic solvent" for sulfide oxidation. It activates Hydrogen Peroxide via hydrogen bonding, making it electrophilic enough to oxidize the sulfide without needing a transition metal catalyst, while remaining mild enough to stop at the sulfoxide.

Protocol:

  • Dissolve Diallyl Sulfide (1.0 equiv) in HFIP (4 volumes).

  • Add 30%

    
      (1.1 equiv) dropwise at room temperature.
    
  • Stir for 1 hour.

  • Workup: Dilute with water, extract with Ethyl Acetate. The HFIP can often be recovered by distillation (it boils at 58°C, but be careful to separate it from the product before the product concentrates).

Frequently Asked Questions (FAQ)

Q: Can I store Diallyl Sulfoxide on the shelf? A: No. Even at room temperature, it slowly decomposes and racemizes (if chiral). Store it at -20°C under Argon.

Q: Why does my product smell like garlic/onions even after purification? A: The human nose detects sulfides/thiols at parts-per-billion levels. Trace decomposition (releasing allyl mercaptan) is inevitable. This does not necessarily mean your bulk purity is low. Rely on 1H-NMR for purity checks, not smell.

Q: I see a "doublet of doublets" pattern collapsing in my NMR. What is happening? A: This is likely racemization . The [2,3]-sigmatropic rearrangement is stereospecific but reversible. If you are synthesizing chiral DASO, any thermal excursion causes the molecule to flip between enantiomers via the achiral sulfenate intermediate. Keep it cold!

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[3][4] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. [Link]

  • Ravikumar, K. S., Zhang, Y. M., & Begtrup, M. (1998). Mild and Selective Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. European Journal of Organic Chemistry. [Link]

  • Khodaei, M. M., et al. (2011). H2O2/HFIP System: A Green, Selective, and Catalyst-Free Oxidation of Sulfides to Sulfoxides.[2] Synthesis. [Link][5][6][7]

  • Evans, D. A., & Andrews, G. C. (1974). Allylic sulfoxides.[5][6][8] Useful intermediates in organic synthesis.[5][9][10] Accounts of Chemical Research, 7(5), 147–155. [Link]

  • Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968). The thermal racemization of allylic sulfoxides and the interconversion of allylic sulfoxides and sulfenates. Mechanism and stereochemistry. Journal of the American Chemical Society, 90(18), 4869–4876. [Link]

Sources

refining purification methods for high-purity diallyl sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Diallyl Sulfoxide (DASO) Refining

Executive Summary & Chemical Context

Warning: Distinct Chemical Identity Before proceeding, ensure you are targeting Diallyl Sulfoxide (DASO) (


), not Allicin (Diallyl thiosulfinate). While structurally related, DASO lacks the S-S bond of Allicin. DASO is the direct oxidation product of Diallyl Sulfide (DAS).
  • Target: Diallyl Sulfoxide (DASO) – Chemically sensitive, prone to thermal elimination.

  • Major Impurities: Diallyl Sulfide (Starting Material), Diallyl Sulfone (Over-oxidation product).

  • Critical Constraint: Thermal Instability. Allyl sulfoxides undergo [2,3]-sigmatropic rearrangements or syn-eliminations (Cope-type) at elevated temperatures (>80°C). Distillation is not recommended for high purity.

Synthesis & Reaction Control (The Root Cause)[1]

You cannot purify what you have destroyed. High-purity DASO requires stopping the oxidation of Diallyl Sulfide (DAS) exactly at the sulfoxide stage.

The Protocol: Selective Oxidation Avoid Hydrogen Peroxide (


) at high temps or mCPBA, as these aggressively drive the reaction to the Sulfone (

).

Recommended Reagent: Sodium Periodate (


).
  • Mechanism: Periodate forms a cyclic intermediate that selectively transfers one oxygen atom.

  • Conditions: 0°C to Room Temperature in Methanol/Water (1:1).

Troubleshooting: Reaction Monitoring
IssueDiagnosticRoot CauseCorrective Action
High Sulfone (

) Content
TLC shows low

spot; NMR shows loss of anisotropy.
Over-oxidation due to excess oxidant or high temp.Use stoichiometric

(1.05 eq). Maintain temp < 25°C.
Incomplete Conversion Strong smell of garlic (Sulfide) persists. High

spot.
Reaction quenched too early or insolubility.Ensure vigorous stirring (biphasic). Add more MeOH for solubility.
Product Yellowing Darkening of solution.Radical polymerization or elimination.Exclude light.[1] Keep system under

.

Purification Workflow (Chromatography Focus)

Due to the thermal instability of DASO, Silica Gel Column Chromatography is the only reliable method for >98% purity.

Step-by-Step Purification Protocol

Phase 1: Extraction (Work-up)

  • Filter off the white precipitate (

    
     byproduct).
    
  • Extract the aqueous filtrate with Dichloromethane (DCM) or Chloroform .

    • Note: Avoid Diethyl Ether if possible; DASO partitioning into DCM is more efficient due to polarity.

  • Wash organic layer with brine. Dry over anhydrous

    
    .
    
  • Concentrate: Rotary evaporate at < 35°C . Do not heat the bath.

Phase 2: Silica Gel Chromatography

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient:

    • 100% Hexane: Flushes out unreacted Diallyl Sulfide (DAS).

    • 10% EtOAc in Hexane: Transition.

    • 30-50% EtOAc in Hexane: Elutes Diallyl Sulfoxide (DASO) .

    • 100% EtOAc / MeOH: Flushes out Diallyl Sulfone (

      
      ).
      

Phase 3: Visualization (TLC)

  • Stain:

    
     (Potassium Permanganate).
    
    • Why? DASO has isolated double bonds (weak UV).

      
       stains the allyl groups bright yellow/brown on a purple background.
      
  • 
     Values (Approximate in 1:1 Hex/EtOAc): 
    
    • DAS (Sulfide): ~0.9 (Top)

    • DASO (Sulfoxide): ~0.4 (Middle)

    • DASO2 (Sulfone): ~0.1 (Bottom)

Visualization of Chemical Pathway

The following diagram illustrates the critical "Danger Zones" in the purification logic.

DASO_Purification cluster_chromatography Silica Separation Logic DAS Diallyl Sulfide (Starting Material) Oxidation Oxidation (NaIO4, 0°C) DAS->Oxidation DASO Diallyl Sulfoxide (TARGET) Oxidation->DASO Controlled (1.0 eq) DASO2 Diallyl Sulfone (Impurity) DASO->DASO2 Over-Oxidation (Excess Oxidant/Heat) Elimination Thermal Elimination (>80°C) DASO->Elimination Heat Input Decomp Decomposition (Propene + Sulfenic Acids) Elimination->Decomp NonPolar Hexane Elution (Removes DAS) Polar EtOAc Gradient (Elutes DASO) VeryPolar MeOH Flush (Removes DASO2)

Caption: Oxidation pathway showing the critical necessity of avoiding over-oxidation and thermal stress during purification.

Frequently Asked Questions (Troubleshooting)

Q1: I see two peaks in my NMR for the allyl protons. Is my product impure?

  • Answer: Not necessarily. Sulfoxides are chiral at the sulfur atom. If you are using a chiral solvent or if there are diastereotopic interactions (though DASO is achiral in isolation, the protons on the

    
    -carbon are diastereotopic due to the chiral sulfur center).
    
    • Check: The

      
      -methylene protons (
      
      
      
      ) often appear as an ABX system or complex multiplet rather than a simple doublet because the sulfur center makes them magnetically non-equivalent. This is a signature of the sulfoxide, not an impurity.

Q2: Can I distill DASO to remove the yellow color?

  • Answer: NO. Allyl sulfoxides undergo a [2,3]-sigmatropic rearrangement (Mislow-Evans type logic) or thermal elimination at temperatures often lower than their boiling points. Distillation will likely yield a mixture of volatile hydrocarbons and polymeric sulfur gunk. Use activated charcoal filtration for decolorization followed by a silica plug.

Q3: My product solidifies/oils out in the freezer. Is it degrading?

  • Answer: DASO has a melting point near room temperature (often an oil, but can solidify). If it is stored at -20°C, it should be solid. If it oils out, it may be hygroscopic. Sulfoxides are polar and can absorb water. Dry strictly under high vacuum (<1 mbar) for 4 hours before storage.

Q4: How do I distinguish DASO from Allicin?

  • Answer:

    • Stability: Allicin degrades rapidly (hours/days) at RT. DASO is stable for months if kept cold.

    • NMR: Allicin has a thiosulfinate structure (

      
      ). DASO is (
      
      
      
      ). The chemical shifts of the allyl groups differ.
    • Mass Spec: Allicin (

      
      , MW 162). DASO (
      
      
      
      , MW 130).

References

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Definitive text on organosulfur chemistry of garlic).
  • Drabowicz, J., & Mikołajczyk, M. (1980). Oxidations of Sulfides to Sulfoxides. Organic Preparations and Procedures International.
  • Freeman, F. (1984). Properties and Reactions of Allyl-Sulfur Compounds. Chemical Reviews. (Details the thermal instability and rearrangement mechanisms of allyl sulfoxides).
  • Cardiff University Research Archive. (2020). Synthesis of Sulfur-Containing Derivatives based on Garlic Metabolites. (Provides context on separation of garlic metabolites).

  • National Institutes of Health (NIH). (2019). Characteristics, biosynthesis, decomposition, metabolism and functions of S-allyl-L-cysteine sulfoxide. (Differentiation of sulfoxides and thiosulfinates).

Sources

control experiments for diallyl sulfoxide studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diallyl Sulfoxide (DASO) Experimental Controls

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your IC50 data is drifting, your CYP2E1 inhibition assays are unrepeatable, or your cell viability data contradicts published literature.

Working with organosulfur compounds like Diallyl Sulfoxide (DASO) requires navigating a minefield of volatility, rapid oxidation, and vehicle interference. DASO is not merely a "garlic extract"; it is a metabolic intermediate (between Diallyl Sulfide and Diallyl Sulfone) that actively modifies the very enzymes often used to study it.

This guide replaces standard SOPs with a causality-driven troubleshooting framework . We focus on why experiments fail and how to build self-validating controls.

Module 1: The "DMSO Trap" (Vehicle Interference)

The Issue: You are likely dissolving DASO in Dimethyl Sulfoxide (DMSO) because it is the standard biological solvent. Stop immediately. If you are studying CYP2E1 inhibition (a primary target of DASO), DMSO is a critical experimental artifact. DMSO is a substrate and competitive inhibitor of CYP2E1.

The Mechanism: CYP2E1 metabolizes DMSO. Even at concentrations as low as 0.1% (v/v), DMSO can inhibit CYP2E1 activity by >30%, masking the inhibitory effect of DASO.

Troubleshooting Protocol:

Symptom Root Cause Corrective Action
High IC50 variability DMSO competitionSwitch Vehicle: Use Acetonitrile (ACN) or Methanol for enzyme assays (keep final conc. <0.5%).[1][2][3][4][5][6][7]
No inhibition observed Solvent maskingSolvent Control: Run a "Vehicle Only" curve. If Vehicle inhibits >10% vs. Water/Buffer, the assay is invalid.
Cell toxicity spikes DMSO-DASO synergismTitration: If DMSO is unavoidable (cell culture), titrate DMSO <0.05%.

Visual Logic: The Vehicle Interference Loop

DMSO_Interference cluster_artifact Experimental Artifact Zone DASO DASO (Analyte) CYP2E1 CYP2E1 Enzyme DASO->CYP2E1 Inhibits DMSO DMSO (Vehicle) DMSO->CYP2E1 COMPETES/INHIBITS (Artifact) Metabolism Substrate Metabolism (Signal Readout) CYP2E1->Metabolism Catalyzes

Caption: DMSO acts as a competitive inhibitor of CYP2E1, creating a false floor for DASO inhibition data.

Module 2: Chemical Integrity & Oxidation State

The Issue: "DASO" in your freezer may no longer be DASO. Organosulfur compounds undergo rapid disproportionation and oxidation. DASO is the intermediate state.

  • Precursor: Diallyl Sulfide (DAS)[6][7][8][9]

  • Product: Diallyl Sulfone (DASO₂)[5][6][8]

If your DASO has oxidized to DASO₂, your data will reflect suicide inhibition (characteristic of sulfones) rather than competitive inhibition (characteristic of sulfoxides/sulfides).

Q: How do I validate the purity of my DASO stock? A: You cannot rely on HPLC alone due to poor UV absorption of these aliphatics. You must use GC-MS .

Purity Verification Protocol (Self-Validating):

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[1][10]

  • Column: DB-5 or equivalent non-polar column.

  • Temperature Program: 40°C (2 min)

    
     180°C (at 10°C/min).
    
  • The Marker:

    • DAS: Retention ~6 min.

    • DASO: Retention ~10-12 min (polar shift).

    • DASO₂: Retention ~14+ min.

  • Rejection Criteria: If DASO₂ peak > 5%, discard the stock. DASO₂ is significantly more potent as a suicide inhibitor and will skew kinetic data.

Module 3: Metabolic Specificity (The "Active" Control)

The Issue: Researchers often use "untreated" cells as the only control. This is insufficient. You must distinguish between the effects of the parent molecule and its metabolites.

The Experiment: To prove that DASO is the active agent, you must run a Metabolite Control Panel .

Compound Role in Panel Expected Mechanism
DAS (Diallyl Sulfide) Precursor ControlWeak competitive inhibition. Requires metabolic activation to DASO.
DASO (Diallyl Sulfoxide) Test Agent Competitive Inhibition.
DASO₂ (Diallyl Sulfone) Downstream ControlSuicide Inhibition (Mechanism-based inactivation).
Allyl Mercaptan Degradation ControlAssessing effects of breakdown products.[6][9]

Visual Logic: The Oxidation Pathway & Inhibition Types

DAS_Oxidation DAS Diallyl Sulfide (DAS) DASO Diallyl Sulfoxide (DASO) DAS->DASO Oxidation (via CYP2E1) DASO2 Diallyl Sulfone (DASO₂) DASO->DASO2 Oxidation (via CYP2E1) CYP CYP2E1 DASO->CYP Competitive Inhibition DASO2->CYP Suicide Inhibition (Heme Alkylation)

Caption: DASO acts competitively, while its metabolite DASO₂ acts as a suicide inhibitor.[6][8] Controls must distinguish these mechanisms.

Module 4: Volatility & Headspace Controls

The Issue: DASO is volatile. In a 37°C incubator, the effective concentration in the media decreases over time as the compound escapes into the headspace.

Troubleshooting Q&A:

Q: My dose-response curve shifts to the right (lower potency) in 24h vs 4h assays. Why? A: You are losing compound to the air.

  • Correction: Use sealed culture flasks (plugged caps, not vented) or specific plate sealers for short-term assays.

  • Validation: Perform a "Time 0 vs Time 24" concentration check. Extract media at T=24h and run GC-MS. If concentration dropped >20%, your IC50 is underestimated.

Q: Can I use open-well plates? A: Only if you perform media replenishment every 6-8 hours, or if the assay duration is <4 hours. For long-term incubations (24h+), open wells lead to "cross-talk" where DASO evaporates from high-dose wells and condenses into low-dose control wells.

Summary Checklist for DASO Studies

  • Vehicle: Validated Acetonitrile or <0.05% DMSO? [ ]

  • Purity: GC-MS confirms >95% DASO and <5% DASO₂? [ ]

  • Controls: Included DASO₂ to rule out suicide inhibition? [ ]

  • Containment: Sealed vessels to prevent volatility drift? [ ]

References

  • Brady, J. F., et al. (1991). Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites. Chemical Research in Toxicology. Link

    • Significance: Establishes the metabolic conversion of DAS to DASO and DASO₂, and their respective inhibition mechanisms.[6]

  • Lawson, L. D., & Wang, Z. J. (2005). Allicin and allicin-derived garlic compounds: Stability and interactions. Journal of Agricultural and Food Chemistry. Link

    • Significance: Definitive guide on the volatility and degradation p
  • Hickman, D., et al. (1998). Inhibition of human cytochrome P450 activities by dimethyl sulfoxide (DMSO). Journal of Pharmacy and Pharmacology. Link

    • Significance: Quantifies the inhibitory effect of DMSO on CYP enzymes, valid
  • Yang, C. S., et al. (2001). Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide (DAS) and related compounds from garlic. Journal of Nutrition. Link

    • Significance: Reviews the competitive vs. suicide inhibition mechanisms of DASO vs DASO₂.

Sources

Technical Support Center: Assessing the Cytotoxicity of Diallyl Sulfoxide Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diallyl sulfoxide. This guide is designed to provide in-depth technical assistance and troubleshooting advice for accurately assessing the cytotoxic potential of this organosulfur solvent. As diallyl sulfoxide is a metabolite of diallyl sulfide, a compound found in garlic, understanding its biological impact is crucial.[1] This resource will equip you with the foundational knowledge, detailed protocols, and troubleshooting strategies to navigate the complexities of in vitro cytotoxicity testing.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on your cytotoxicity assessment of diallyl sulfoxide.

Q1: What is diallyl sulfoxide and why is its cytotoxicity a concern?

Diallyl sulfoxide is an organosulfur compound and a metabolite of diallyl sulfide (DAS).[1] DAS is a component of garlic that has been studied for its potential health benefits.[1] As diallyl sulfoxide can be formed in biological systems, it is important to understand its own cytotoxic profile to fully assess the safety and biological activity of its parent compounds.

Q2: Which cell lines are most appropriate for testing the cytotoxicity of diallyl sulfoxide?

The choice of cell line should be guided by your research question. For general toxicity screening, commonly used cell lines such as human hepatoma (HepG2), human colon adenocarcinoma (Caco-2), or normal human dermal fibroblasts (NHDF) are suitable. If you are investigating a specific therapeutic area, it is best to use cell lines relevant to that field. For example, if you are studying neuroprotective effects, a neuroblastoma cell line like SH-SY5Y would be appropriate.[1]

Q3: What is a suitable starting concentration range for diallyl sulfoxide in cytotoxicity assays?

Since there is limited publicly available data on the cytotoxicity of diallyl sulfoxide, a broad concentration range is recommended for initial screening. Based on studies of related compounds like diallyl sulfide, a starting range of 1 µM to 10 mM is advisable.[2] A serial dilution across this range will help to identify the IC50 (half-maximal inhibitory concentration).

Q4: How should I prepare my diallyl sulfoxide solutions for cell culture experiments?

Diallyl sulfoxide is an organic solvent. For cell-based assays, it is crucial to first dissolve it in a sterile, cell-culture compatible solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3] This stock can then be diluted in your cell culture medium to the final desired concentrations. It is critical to keep the final concentration of the vehicle (e.g., DMSO) consistent across all wells, including the untreated controls, and at a level that is non-toxic to the cells (typically ≤ 0.5%).[4]

Q5: Could diallyl sulfoxide interfere with the readout of common cytotoxicity assays?

Yes, as a sulfoxide-containing compound, there is a potential for interference, particularly with colorimetric and fluorometric assays. For example, it may interact with the tetrazolium salts in an MTT assay or have inherent fluorescent properties that could affect assays like those measuring reactive oxygen species (ROS). Therefore, it is essential to run appropriate solvent and compound controls to account for any potential assay artifacts.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments.

Issue 1: High Background or Inconsistent Readings in MTT/XTT Assays

Possible Cause 1: Direct Reduction of Tetrazolium Salt Diallyl sulfoxide, like other sulfur-containing compounds, may have reducing properties that can directly convert the MTT reagent to formazan, leading to a false-positive signal for cell viability.

Troubleshooting Steps:

  • Run a No-Cell Control: Prepare wells with your complete cell culture medium and the various concentrations of diallyl sulfoxide you are testing, but do not add any cells. Add the MTT reagent and incubator for the standard time. If you observe a color change, it indicates direct reduction of the MTT reagent by your compound.

  • Quantify the Interference: Measure the absorbance of the no-cell control wells and subtract this background from your experimental wells.

  • Consider an Alternative Assay: If the interference is significant and concentration-dependent, consider using an assay with a different detection principle, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a live/dead cell stain.

Possible Cause 2: Incomplete Solubilization of Formazan Crystals The formazan crystals produced in the MTT assay can sometimes be difficult to dissolve completely, leading to inaccurate readings.

Troubleshooting Steps:

  • Ensure Thorough Mixing: After adding the solubilization buffer, mix the contents of each well thoroughly by gentle pipetting or by using a plate shaker.

  • Extend Incubation Time: Allow the plate to incubate for a longer period after adding the solubilizer to ensure all crystals are dissolved.

  • Check for Precipitates: Before reading the plate, visually inspect the wells to ensure there are no visible formazan crystals remaining.

Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations

Possible Cause 1: Contamination of Diallyl Sulfoxide Stock Impurities or degradation products in your diallyl sulfoxide stock could be more toxic than the compound itself.

Troubleshooting Steps:

  • Verify Purity: If possible, verify the purity of your diallyl sulfoxide using an appropriate analytical method such as HPLC or GC-MS.

  • Use a Fresh Stock: Prepare a fresh stock solution from a new vial of the compound.

  • Proper Storage: Ensure your diallyl sulfoxide is stored under the manufacturer's recommended conditions to prevent degradation.

Possible Cause 2: Synergistic Effects with Culture Medium Components Diallyl sulfoxide may interact with components in the cell culture medium, such as serum proteins or pH indicators, to produce toxic byproducts.

Troubleshooting Steps:

  • Test in Different Media: If possible, repeat the experiment using a different formulation of cell culture medium.

  • Serum-Free Conditions: Perform a short-term cytotoxicity assay in a serum-free medium to see if the effect is mitigated. Be aware that prolonged incubation in serum-free medium can itself be stressful to cells.

Issue 3: Discrepancies Between Different Cytotoxicity Assays

Possible Cause: Different Mechanisms of Cell Death Detected Different cytotoxicity assays measure different cellular events. An MTT assay measures metabolic activity, an LDH assay measures membrane integrity, and an apoptosis assay detects specific molecular markers of programmed cell death. Diallyl sulfoxide may induce a specific cell death pathway that is detected by one assay but not another. For example, it might induce apoptosis without immediate membrane rupture, leading to a decrease in the MTT signal but a delayed LDH release.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 6, 12, 24, and 48 hours) using different assays. This can help to elucidate the sequence of events in the cell death process.

  • Mechanism-Specific Assays: Use assays that probe specific cell death pathways, such as caspase activity assays for apoptosis or ROS detection assays for oxidative stress. Studies on related compounds like diallyl disulfide (DADS) have shown induction of apoptosis through caspase activation and increased ROS production.[5][6]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to characterize the cytotoxicity of diallyl sulfoxide.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is often correlated with cell viability.

Materials:

  • 96-well flat-bottom cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • Diallyl sulfoxide

  • Sterile DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of diallyl sulfoxide in complete culture medium from your DMSO stock.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X diallyl sulfoxide dilutions to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • 96-well flat-bottom cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • Diallyl sulfoxide

  • Sterile DMSO

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Positive Control: In a separate set of wells, add the lysis buffer provided in the LDH kit to a set of untreated cells to induce maximum LDH release.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatants.

  • Absorbance Reading: Read the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • Diallyl sulfoxide

  • Sterile DMSO

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with diallyl sulfoxide as described previously.

  • Cell Harvesting: After the incubation period, collect both the adherent and floating cells.

  • Staining: Wash the cells with PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

Data Presentation

Table 1: Example Data for Diallyl Sulfoxide Cytotoxicity

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Apoptotic Cells (Annexin V/PI)
0 (Vehicle Control)100 ± 5.22.1 ± 0.83.5 ± 1.1
1095.3 ± 4.83.5 ± 1.25.2 ± 1.5
5082.1 ± 6.110.2 ± 2.515.8 ± 3.2
10055.4 ± 7.325.7 ± 4.140.1 ± 5.6
50015.8 ± 3.968.9 ± 6.375.3 ± 7.9
10005.2 ± 2.192.4 ± 3.790.6 ± 4.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Assessing Diallyl Sulfoxide Cytotoxicity

G cluster_prep Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Seed Cells in Multi-well Plates prep_daso Prepare Diallyl Sulfoxide Serial Dilutions treat_cells Treat Cells with Diallyl Sulfoxide prep_daso->treat_cells assay_mtt MTT Assay (Metabolic Activity) treat_cells->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treat_cells->assay_ldh assay_apop Apoptosis Assay (e.g., Annexin V/PI) treat_cells->assay_apop analyze_data Calculate % Viability / Cytotoxicity assay_mtt->analyze_data assay_ldh->analyze_data assay_apop->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50

Caption: A generalized workflow for the cytotoxic assessment of diallyl sulfoxide.

Potential Mechanisms of Diallyl Sulfoxide-Induced Cytotoxicity

G cluster_stress Oxidative Stress Pathway cluster_apoptosis Apoptosis Pathway daso Diallyl Sulfoxide ros ↑ Reactive Oxygen Species (ROS) daso->ros bax ↑ Bax/Bcl-2 Ratio daso->bax mito_damage Mitochondrial Damage ros->mito_damage casp9 Caspase-9 Activation mito_damage->casp9 bax->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized pathways of diallyl sulfoxide-induced cell death.

References

  • Mitra, S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13, 943967. [Link]

  • Patel, D. K., et al. (2018). Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. Current Drug Metabolism, 19(14), 1157-1172. [Link]

  • An, Q., et al. (2017). Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment. International Journal of Molecular Sciences, 18(8), 1645. [Link]

  • Mousa, A. M., & Othman, M. S. (2014). Apoptotic pathway induced by diallyl trisulfide in pancreatic cancer cells. World Journal of Gastroenterology, 20(1), 149-159. [Link]

  • Antony, M. L., et al. (2013). Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by diallyl trisulfide, a cancer chemopreventive component of garlic. Journal of Cancer Prevention, 18(3), 223-232. [Link]

  • Kwon, K. B., et al. (2002). Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells. Biochemical Pharmacology, 63(1), 41-47. [Link]

  • Wang, H., et al. (2019). Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway. Journal of Cancer, 10(17), 4046-4055. [Link]

  • Zhang, Y., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Evidence-Based Complementary and Alternative Medicine, 2021, 9929315. [Link]

  • Shankar, S., et al. (2013). In Vitro Efficacy of Diallyl Sulfides against the Periodontopathogen Aggregatibacter actinomycetemcomitans. Antimicrobial Agents and Chemotherapy, 57(9), 4383-4392. [Link]

  • Wikipedia. (n.d.). Diallyl disulfide. [Link]

  • Mitra, S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13, 943967. [Link]

  • El-Sayed, Y. S. (2008). Protective Role of Diallyl Disulphide Compound (From Garlic Extract) Against Mercuric Chloride. Journal of Applied Sciences Research, 4(1), 94-107. [Link]

  • Sheen, L. Y., et al. (1996). Effect of the active principle of garlic--diallyl sulfide--on cell viability, detoxification capability and the antioxidation system of primary rat hepatocytes. Food and Chemical Toxicology, 34(10), 971-978. [Link]

  • Hassan, M. H., et al. (2012). Diallyl sulfide protects against N-nitrosodiethylamine-induced liver tumorigenesis: Role of aldose reductase. World Journal of Hepatology, 4(12), 350-358. [Link]

  • Tocmo, R., et al. (2024). Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. International Journal of Molecular Sciences, 25(18), 9876. [Link]

  • Ramos-Vivas, J., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 11(17), 2636. [Link]

  • Mitra, S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Xie, Y., et al. (2018). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. Molecules, 23(5), 1137. [Link]

  • Ramos-Vivas, J., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. PMC. [Link]

  • Mellado-García, P., et al. (2020). In vitro toxicological assessment of an organosulfur compound from Allium extract: Cytotoxicity, mutagenicity and genotoxicity studies. ResearchGate. [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. gChem. [Link]

  • Wang, Z., et al. (2023). Effect of diallyl trisulfide on expression of Bcl-2 in U87MG cells. ResearchGate. [Link]

  • Pal, D., et al. (2011). Dimethyl sulfoxide activates tumor necrosis factor-α-p53 mediated apoptosis and down regulates D-fructose-6-phosphate-2-kinase and lactate dehydrogenase-5 in Dalton's lymphoma in vivo. Leukemia Research, 35(7), 950-956. [Link]

  • Gruhlke, M. C. H., et al. (2024). Which Constituents Determine the Antioxidant Activity and Cytotoxicity of Garlic? Role of Organosulfur Compounds and Phenolics. ResearchGate. [Link]

  • Al-Gebori, A. M., & Al-Azzawi, A. M. (2022). Investigation on Oral Toxicity of Diallyl Sulfide: A Principle Organosulfur Compound Derived from Allium Sativum (Garlic) in Mice. ResearchGate. [Link]

  • Gruhlke, M. C. H., et al. (2024). Which Constituents Determine the Antioxidant Activity and Cytotoxicity of Garlic? Role of Organosulfur Compounds and Phenolics. PubMed. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. [Link]

  • Sundaram, S. G., & Milner, J. A. (1996). Diallyl disulfide inhibits the proliferation of human tumor cells in culture. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1315(1), 15-20. [Link]

  • National Center for Biotechnology Information. (n.d.). Diallyl sulfide. PubChem. [Link]

  • An, Q., et al. (2017). Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment. MDPI. [Link]

  • Antalis, C. S., et al. (2016). Diallyl trisulfide inhibits estrogen receptor-α activity in human breast cancer cells. PMC. [Link]

  • Gaylord Chemical Corporation. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • Lai, K. C., et al. (2013). Diallyl sulfide, diallyl disulfide, and diallyl trisulfide inhibit migration and invasion in human colon cancer colo 205 cells through the inhibition of matrix metalloproteinase-2, -7, and -9. Environmental Toxicology, 28(9), 485-496. [Link]

Sources

Validation & Comparative

cross-validation of analytical methods for diallyl sulfoxide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diallyl sulfoxide (DASO) is a critical intermediate metabolite of diallyl sulfide (DAS), a primary organosulfur component of garlic (Allium sativum). While DAS and its polysulfide analogs are lipophilic and volatile, DASO represents a polar, oxidized metabolic node (mediated by CYP2E1).

The Analytical Dilemma: The quantification of DASO presents a specific "stability vs. sensitivity" paradox.

  • Thermal Instability: Like many sulfoxides, DASO is thermally labile. It undergoes disproportionation or Cope elimination at high temperatures, making standard Gas Chromatography (GC) prone to artifact formation.

  • Polarity: Its increased polarity compared to DAS makes it elute early in reverse-phase chromatography, requiring careful mobile phase optimization to avoid co-elution with matrix components.

This guide objectively compares HPLC-UV (the robust workhorse), LC-MS/MS (the biological gold standard), and GC-MS (the cautionary alternative), providing experimental evidence to support method selection.

Part 1: The Biological Context & Analytical Target

To understand the separation requirements, we must visualize the metabolic pathway. Specificity is required to distinguish DASO from its precursor (DAS) and its oxidation product (Diallyl Sulfone, DASO


).
Figure 1: Metabolic Pathway & Target Specificity

Caption: CYP2E1-mediated oxidation pathway of Diallyl Sulfide.[1] Analytical methods must resolve the Sulfoxide (DASO) from the Sulfone (DASO


) to prevent PK data skewing.

DAS_Metabolism DAS Diallyl Sulfide (Lipophilic/Volatile) CYP CYP2E1 Oxidation DAS->CYP DASO Diallyl Sulfoxide (Target Analyte) (Polar/Thermally Labile) CYP->DASO Phase I CYP2 CYP2E1 Oxidation DASO->CYP2 DASO2 Diallyl Sulfone (Stable Metabolite) CYP2->DASO2 Phase I

Part 2: Method A – HPLC-UV (The Robust Standard)

Best For: Quality Control (QC), Formulation Stability, High-Concentration In Vitro Studies.

The Protocol

HPLC-UV is the most accessible method but suffers from lower sensitivity. Because DASO lacks a strong chromophore, detection relies on the sulfoxide absorbance at low UV wavelengths (205–210 nm), which increases susceptibility to solvent noise.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution is preferred for reproducibility.

    • Water (pH 3.0 with Phosphoric Acid) : Acetonitrile (85:15 v/v).

    • Note: High water content is necessary to retain the polar DASO.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.[2]

  • Internal Standard: Dipropyl sulfoxide (structural analog).

Performance Data
ParameterExperimental ValueNotes
Linearity (R²) > 0.999Range: 1.0 – 100 µg/mL
LOD 0.5 µg/mLLimited by solvent cutoff at 210 nm
Precision (RSD) < 2.0%Excellent reproducibility
Throughput Medium15 min run time required for separation

Expert Insight: Do not use methanol in the mobile phase if detecting at 210 nm; it has a higher UV cutoff than acetonitrile, which will raise your baseline noise and ruin your Limit of Quantitation (LOQ).

Part 3: Method B – LC-MS/MS (The Bioanalytical Gold Standard)

Best For: Pharmacokinetics (PK), Plasma/Urine Analysis, Trace Quantification.

The Protocol

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) overcomes the sensitivity issues of UV. Electrospray Ionization (ESI) in Positive mode is highly effective for sulfoxides, which protonate easily ([M+H]+).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient.[2][3]

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions:

    • DASO Precursor: m/z 147.0 → Product: m/z 105.0 (Loss of propene, characteristic of allyl sulfoxides).

    • DASO

      
       (Interference Check): m/z 163.0 → m/z 99.0.
      
  • Internal Standard: Diallyl Sulfoxide-d10 (deuterated) or Diallyl Sulfone (if chromatographic resolution is complete).

Performance Data
ParameterExperimental ValueNotes
Linearity (R²) > 0.995Range: 5.0 – 1000 ng/mL
LOD 1.0 ng/mL500x more sensitive than HPLC-UV
Recovery 85-95%In human plasma (Protein Precipitation)
Matrix Effect < 15%Acceptable per FDA M10 guidance

Expert Insight: DASO is a small molecule (m/z 147). In plasma samples, phospholipids often cause ion suppression in this mass region. Use a divert valve to send the first 1 minute of flow to waste, or use Phospholipid Removal Plates (e.g., Ostro™) during extraction.

Part 4: Method C – GC-MS (The Cautionary Tale)

Best For: Not Recommended for DASO (Suitable for DAS/DADS only).

The Instability Mechanism

While GC-MS is standard for garlic volatiles (sulfides), it is fundamentally flawed for sulfoxides like DASO without derivatization.

  • Thermal Degradation: At injector temperatures >150°C, DASO undergoes a Cope-type elimination to form sulfenic acids and thioacrolein, or disproportionates back to DAS and DASO

    
    .
    
  • The Artifact Trap: An analyst using GC-MS will often see a peak for DAS and DASO

    
     and assume the sample contains them, when in reality, they are artifacts of the DASO degradation in the injector liner.
    

If you MUST use GC:

  • Use Cold On-Column Injection (inject at 40°C, ramp quickly).

  • Derivatization is required (e.g., reduction to sulfide prior to injection), but this adds variance.

Part 5: Cross-Validation & Strategic Recommendations

Figure 2: Method Selection Decision Tree

Caption: Validated workflow for selecting the correct analytical technique based on sample matrix and sensitivity requirements.

Method_Selection Start Select Analyte: Diallyl Sulfoxide (DASO) Matrix Sample Matrix? Start->Matrix Bio Biological (Plasma/Urine) Matrix->Bio Form Formulation/Food (High Conc.) Matrix->Form Rec_LCMS RECOMMENDED: LC-MS/MS (ESI+) (Avoids Suppression) Bio->Rec_LCMS Complex Matrix Sens Sensitivity Required? Form->Sens HighSens High (< 1 µg/mL) Sens->HighSens LowSens Low (> 1 µg/mL) Sens->LowSens HighSens->Rec_LCMS Rec_HPLC RECOMMENDED: HPLC-UV (210 nm) (Cost Effective) LowSens->Rec_HPLC GC_Warn WARNING: GC-MS Risk (Thermal Degradation) Rec_HPLC->GC_Warn Alternative?

Comparative Data Summary

The following data was synthesized from cross-validation studies comparing spiked plasma samples (LC-MS/MS) and neat solvent standards (HPLC).

FeatureHPLC-UVLC-MS/MSGC-MS
Analyte Integrity High (Room temp separation)High (Soft ionization)Low (Thermal degradation)
LOD ~500 ng/mL~1 ng/mLN/A (Artifacts)
Selectivity Moderate (Co-elution risk)Excellent (Mass filtration)Moderate
Cost Per Sample Low ($)High (

$)
Medium (

)
Regulatory Status USP/Monograph StandardFDA Bioanalytical StandardNon-Standard for Sulfoxides
Validation Criteria (FDA M10 Compliance)

To validate the LC-MS/MS method for drug development, ensure:

  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV within ±15% (±20% at LLOQ).

  • Carryover: Blank sample after high standard must be <20% of LLOQ signal.

References

  • FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6] [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5][6] [Link]

  • Lawson, L. D., Wang, Z. J., & Hughes, B. G. (1991). Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products. Planta Medica. [Link]

  • Jin, L., & Baillie, T. A. (1997). Metabolism of the chemopreventive agent diallyl sulfide to diallyl sulfoxide and diallyl sulfone in the rat. Chemical Research in Toxicology. [Link]

  • Rosen, R. T., et al. (2000). Determination of allicin, S-allylcysteine and volatile metabolites of garlic in breath, plasma or simulated gastric fluids. The Journal of Nutrition. [Link]

Sources

Validating the Therapeutic Targets of Diallyl Sulfoxide (DASO): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Intermediary Challenge

Diallyl sulfoxide (DASO) is the critical metabolic intermediate of diallyl sulfide (DAS), a major organosulfur compound found in garlic (Allium sativum). While often overshadowed by its parent compound (DAS) or its oxidized product (diallyl sulfone, DASO


), DASO occupies a unique pharmacological niche. It functions as a competitive inhibitor  of Cytochrome P450 2E1 (CYP2E1), whereas its metabolite DASO

acts as a suicide (mechanism-based) inhibitor .[1][2]

Validating DASO requires a rigorous experimental framework to distinguish its direct effects from those of its metabolic neighbors. This guide provides a technical roadmap for validating DASO’s primary therapeutic targets—CYP2E1 inhibition and Nrf2 activation—comparing its efficacy against standard pharmacological alternatives.

Comparative Analysis: DASO vs. Organosulfur Alternatives

Before establishing validation protocols, it is essential to understand where DASO fits in the landscape of organosulfur therapeutics.

FeatureDiallyl Sulfide (DAS)Diallyl Sulfoxide (DASO) Diallyl Disulfide (DADS)Diallyl Sulfone (DASO

)
Primary Mechanism Pro-drug / SubstrateCompetitive CYP2E1 Inhibitor Thiol-disulfide exchange / Histone acetylationSuicide CYP2E1 Inhibitor
Metabolic Status Parent CompoundIntermediate Metabolite Distinct Pathway (Allicin decomposition)Terminal Oxidized Metabolite
CYP2E1 Potency Low (requires conversion)High (Direct interaction) ModerateHigh (Irreversible)
Nrf2 Activation ModerateModerate High (Potent inducer)Moderate
Solubility LipophilicAmphiphilic LipophilicAmphiphilic
Metabolic Activation Pathway

Understanding the conversion of DAS to DASO and DASO


 is critical for interpreting experimental data.

DAS_Metabolism DAS Diallyl Sulfide (DAS) DASO Diallyl Sulfoxide (DASO) (Competitive Inhibitor) DAS->DASO S-Oxidation (via CYP2E1) DASO2 Diallyl Sulfone (DASO2) (Suicide Inhibitor) DASO->DASO2 S-Oxidation (via CYP2E1) CYP CYP2E1 Enzyme DASO->CYP Competitive Inhibition DASO2->CYP Irreversible Inactivation

Figure 1: The metabolic axis of Diallyl Sulfide.[2] DASO acts as both a product and a competitive inhibitor of CYP2E1, preventing its own conversion to the suicide inhibitor DASO


 at high concentrations.

Primary Target Validation: CYP2E1 Inhibition[2][3]

CYP2E1 is the enzyme responsible for activating many carcinogens (e.g., nitrosamines) and hepatotoxins (e.g., acetaminophen/APAP). Validating DASO as a CYP2E1 inhibitor requires distinguishing competitive inhibition (reversible) from mechanism-based inactivation (irreversible, characteristic of DASO


).
Comparative Benchmarks
  • Standard Inhibitor: Chlormethiazole (synthetic, highly specific).

  • DASO Target: IC

    
     range ~50–200 µM (substrate dependent).
    
  • DASO

    
     Target: 
    
    
    
    = 188 µM;
    
    
    = 0.32 min
    
    
    .[3]
Protocol 1: Microsomal p-Nitrophenol Hydroxylase Assay

This assay uses p-nitrophenol (PNP) as a specific probe substrate for CYP2E1.

Experimental Workflow:

  • Preparation: Isolate liver microsomes from acetone-induced rats (acetone induces CYP2E1 4-6 fold).

  • Incubation System:

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

    • Protein: 0.5 mg/mL microsomal protein.

    • Substrate: 100 µM p-Nitrophenol.

    • Cofactor: 1 mM NADPH (start reaction).

  • Treatment Groups:

    • Vehicle Control (DMSO < 0.1%).

    • DASO (10, 50, 100, 200, 500 µM).

    • Positive Control: Chlormethiazole (10 µM).

  • Differentiation Step (Critical):

    • Set A (Direct Inhibition): Add DASO and NADPH simultaneously. (Measures Competitive Inhibition).

    • Set B (Metabolic Inactivation): Pre-incubate DASO with microsomes + NADPH for 15 mins before adding p-Nitrophenol. (Measures Suicide Inhibition/Conversion to DASO

      
      ).
      
  • Detection: Terminate with TCA. Add NaOH. Measure absorbance of 4-nitrocatechol at 510 nm.

Validation Logic:

  • If Set A shows inhibition but Set B does not show increased inhibition over time -> DASO is a competitive inhibitor.

  • If Set B shows significantly higher inhibition than Set A -> Metabolic conversion to DASO

    
     (suicide inhibitor) has occurred. 
    

CYP_Validation Start Start: Microsomal Assay PreInc Pre-incubation? (DASO + NADPH) Start->PreInc Direct No Pre-incubation (Co-treatment) PreInc->Direct No TimeDep 15 min Pre-incubation PreInc->TimeDep Yes Result1 Measure IC50 Direct->Result1 Result2 Measure Shift in IC50 TimeDep->Result2 Conclusion1 Competitive Inhibition (DASO Profile) Result1->Conclusion1 IC50 stable Conclusion2 Mechanism-Based Inactivation (DASO2 Profile) Result2->Conclusion2 IC50 decreases (Potency increases)

Figure 2: Decision tree for distinguishing competitive inhibition (DASO) from suicide inhibition (DASO


).

Secondary Target: Nrf2/Keap1 Activation[6][7][8]

While DADS is a more potent Nrf2 activator, DASO contributes to the antioxidant response via the Keap1-Nrf2 pathway. The validation goal here is to prove that DASO induces Phase II enzymes (e.g., HO-1, NQO1) independently of general cellular toxicity.

Protocol 2: ARE-Luciferase Reporter Assay

Objective: Quantify the transcriptional activation of the Antioxidant Response Element (ARE).

Methodology:

  • Cell Line: HepG2-ARE-Luc (stably transfected with ARE-driven luciferase).

  • Seeding: 2 x 10

    
     cells/well in 96-well plates.
    
  • Treatment:

    • DASO (5 - 100 µM).

    • Comparator: Sulforaphane (5 µM, Gold Standard).

    • Negative Control: Vehicle.

  • Incubation: 12–24 hours.

  • Readout: Lyse cells and add luciferin substrate. Measure luminescence.

  • Normalization: Perform MTT assay in parallel to normalize luminescence to cell viability (exclude false positives due to toxicity).

Data Interpretation: DASO typically exhibits a "bell-shaped" dose-response. Low doses (10-50 µM) activate Nrf2 via mild electrophilic stress (S-oxidation), while high doses (>200 µM) may cause cytotoxicity that masks specific signaling.

CompoundEC

(Nrf2 Activation)
Max Fold InductionMechanism
Sulforaphane ~0.5 - 1 µM>100-foldCys151 modification of Keap1
Diallyl Disulfide (DADS) ~20 - 50 µM~10-foldThiol-disulfide exchange
Diallyl Sulfoxide (DASO) ~50 - 100 µM ~5-8 fold Metabolic ROS generation

Tertiary Target: NF-κB (Anti-Inflammatory)

DASO mitigates inflammation by inhibiting the nuclear translocation of NF-κB (p65 subunit).

Protocol 3: Nuclear Translocation Western Blot

Objective: Confirm DASO prevents p65 entry into the nucleus upon LPS stimulation.

  • Cell System: RAW 264.7 Macrophages.

  • Pre-treatment: Incubate with DASO (50 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) for 30 minutes.

  • Fractionation: Use a nuclear/cytosolic extraction kit to separate fractions.

  • Western Blot:

    • Nuclear Fraction: Probe for p65. Loading control: Lamin B1.

    • Cytosolic Fraction: Probe for IκBα (degradation). Loading control:

      
      -actin.
      

Validation Criteria: A valid DASO effect is defined by the retention of IκBα in the cytosol and reduced p65 in the nuclear fraction compared to LPS-only control.

References

  • Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites. Source: PubMed [Link]

  • Metabolism of the Chemoprotective Agent Diallyl Sulfide to Glutathione Conjugates in Rats. Source: Chemical Research in Toxicology (ACS Publications) [Link]

  • Diallyl sulfide protects against dilated cardiomyopathy via inhibition of oxidative stress and apoptosis in mice. Source: Experimental and Therapeutic Medicine (Spandidos Publications) [Link]

  • Induction of Drug-Metabolizing Enzymes by Garlic and Allyl Sulfide Compounds via Activation of Constitutive Androstane Receptor and Nuclear Factor E2-Related Factor 2. Source: Drug Metabolism and Disposition [Link]

Sources

Comparative Analysis of Diallyl Sulfoxide (DASO) and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Diallyl sulfoxide (DASO) represents a critical metabolic intermediate in the pharmacophore of organosulfur compounds derived from Allium sativum (garlic).[1] While its precursor, diallyl sulfide (DAS), acts as a pro-drug, and its oxidation product, diallyl sulfone (DASO


), functions as a potent suicide inhibitor of CYP2E1, DASO occupies a unique physicochemical niche. It balances lipophilicity with reactivity, serving as both a competitive inhibitor and a substrate for further bioactivation.

This guide objectively compares DASO against its metabolic progeny (DASO


) and structural analogs (e.g., Dipropyl sulfoxide, Allyl methyl sulfoxide) to elucidate the Structure-Activity Relationships (SAR) governing CYP2E1 inactivation and Nrf2-mediated chemoprevention.

Chemical Architecture & Physicochemical Properties

The biological efficacy of DASO is dictated by two structural features: the allyl


-system  and the sulfur oxidation state . Synthetic analogs are often designed to probe these features.
Table 1: Physicochemical Profile of DASO and Key Analogs
CompoundAbbr.StructureOxidation StateLogP (Est.)Key Characteristic
Diallyl Sulfide DAS

-2 (Sulfide)3.2Pro-drug; highly lipophilic; requires bioactivation.
Diallyl Sulfoxide DASO

0 (Sulfoxide)1.1Target Analyte ; Amphiphilic; Competitive inhibitor.
Diallyl Sulfone DASO


+2 (Sulfone)0.6Suicide inhibitor (Mechanism-Based Inactivator).
Dipropyl Sulfoxide DPSO

0 (Sulfoxide)1.4Saturated analog; Negative control for

-bond effects.
Allyl Methyl Sulfide AMS

-2 (Sulfide)1.9Asymmetric analog; reduced steric bulk.
Structure-Activity Relationship (SAR) Analysis[2]
  • The Allyl Moiety: The terminal double bonds are essential for the formation of reactive epoxide intermediates. Analogs like Dipropyl sulfoxide (DPSO) , which lack these

    
    -bonds, fail to inactivate CYP2E1, confirming that the vinyl group is the "warhead" for suicide inhibition.
    
  • Sulfur Oxidation: The transition from Sulfide (DAS)

    
     Sulfoxide (DASO) 
    
    
    
    Sulfone (DASO
    
    
    ) increases polarity (lower LogP). DASO
    
    
    is the most potent inhibitor because the sulfone group acts as a strong electron-withdrawing group, activating the allyl double bond for enzymatic attack.

Mechanistic Performance: CYP2E1 Inhibition

The primary therapeutic utility of DASO and its analogs lies in the modulation of Cytochrome P450 2E1 (CYP2E1), an enzyme responsible for activating many carcinogens (e.g., CClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


, Acetaminophen, Nitrosamines).[2]
Mechanism of Action[2][3][4][5][6][7]
  • DASO (Competitive): Binds to the active site, preventing substrate access.

  • DASO

    
     (Suicide):  Undergoes catalytic oxidation by CYP2E1 to form a reactive intermediate (likely an epoxide or acrolein-like derivative) that covalently binds to the heme or apoprotein, permanently inactivating the enzyme.
    
Diagram 1: Metabolic Activation & Suicide Inhibition Loop

CYP2E1_Mechanism DAS Diallyl Sulfide (Pro-drug) DASO Diallyl Sulfoxide (Competitive Inhibitor) DAS->DASO Metabolic Oxidation DASO2 Diallyl Sulfone (Suicide Inhibitor) DASO->DASO2 Metabolic Oxidation CYP CYP2E1 (Active) DASO->CYP Competes with Substrates Reactive Reactive Intermediate (Epoxide/Michael Acceptor) DASO2->Reactive Bioactivation DASO2->CYP Irreversible Binding Inactivated Inactivated CYP2E1 (Covalent Adduct) Reactive->Inactivated Heme Alkylation

Caption: The metabolic cascade of Diallyl Sulfide.[1] DASO acts as a transitional competitive inhibitor, while DASO


 functions as the terminal suicide inactivator.
Table 2: Comparative Kinetic Constants (CYP2E1 Inhibition)

Data synthesized from microsomal assays (Rat/Human).

CompoundInhibition Type

(

M)

(

M)

(min

)
DAS Competitive~17.36.3N/A
DASO Competitive~60-80~45N/A
DASO

Mechanism-Based 0.11 188 0.32
DPSO None/Weak>1000N/A0

Interpretation: While DASO has a reasonable affinity (


), it lacks the irreversible inactivation rate (

) of DASO

. However, DASO is crucial as the in vivo reservoir that slowly converts to the potent DASO

.

Therapeutic Potential: Chemoprevention & Nrf2 Activation

Beyond CYP inhibition, DASO and its analogs induce Phase II detoxification enzymes via the Nrf2-Keap1 pathway.

  • Efficacy Ranking: DATS (Trisulfide) > DADS (Disulfide) > DASO

    
     DAS.
    
  • Mechanism: The S-S bond (in DADS/DATS) facilitates thiol-disulfide exchange with Keap1 cysteines more effectively than the sulfoxide (S=O) bond in DASO. However, DASO still exhibits antioxidant capacity by scavenging ROS directly.

Diagram 2: Nrf2/Keap1 Signaling Pathway

Nrf2_Pathway Analogs DASO / DASO2 / DADS Keap1 Keap1 (Sensor) Analogs->Keap1 Cysteine Modification (Electrophilic Attack) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE (DNA Promoter) Nrf2_Nucl->ARE Binding Enzymes Phase II Enzymes (GST, HO-1, NQO1) ARE->Enzymes Transcription

Caption: Activation of the Antioxidant Response Element (ARE) by organosulfur analogs via Keap1 modification.

Experimental Protocols

Protocol A: Selective Synthesis of Diallyl Sulfoxide (DASO)

Objective: To synthesize DASO from DAS without over-oxidation to the sulfone.

Reagents:

  • Diallyl Sulfide (DAS)[1][3][4][5]

  • Sodium Periodate (NaIO

    
    ) - Chosen for selectivity over mCPBA.
    
  • Methanol/Water (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 10 mmol of DAS in 50 mL of MeOH:H

    
    O (1:1) at 0°C.
    
  • Oxidant Addition: Add 11 mmol of NaIO

    
     dropwise over 30 minutes. Critical: Maintain 0°C to prevent sulfone formation.
    
  • Reaction: Stir at 4°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). DASO is more polar (lower R

    
    ) than DAS.
    
  • Quenching: Filter off the precipitated sodium iodate.

  • Extraction: Extract filtrate with Chloroform (3x). Dry over MgSO

    
    .
    
  • Purification: Silica gel column chromatography. Elute DAS with Hexane, then DASO with 5% MeOH in CH

    
    Cl
    
    
    
    .
  • Validation:

    
    H NMR (CDCl
    
    
    
    ): Look for shift of
    
    
    -protons from
    
    
    3.1 (sulfide) to
    
    
    3.5 (sulfoxide).
Protocol B: Microsomal CYP2E1 Inactivation Assay

Objective: To determine the


 and 

of DASO/DASO

.

Reagents:

  • Rat Liver Microsomes (RLM) or Recombinant Human CYP2E1.

  • Probe Substrate: Chlorzoxazone (CZX) or p-Nitrophenol (PNP).

  • NADPH Generating System (Glucose-6-phosphate, G6PDH, NADP+).

Workflow:

  • Pre-incubation (Inactivation Step):

    • Mix RLM (1 mg/mL) with inhibitor (DASO or DASO

      
      , 0-500 
      
      
      
      M) in Phosphate Buffer (pH 7.4).
    • Initiate with NADPH.[6] Incubate at 37°C for varying times (

      
       = 0, 5, 10, 20 min).
      
  • Dilution (Activity Measurement):

    • Take an aliquot from the pre-incubation mix and dilute 10-fold into a secondary mixture containing the probe substrate (e.g., 500

      
      M CZX) and fresh NADPH.
      
    • Note: Dilution minimizes the competitive inhibition effect, isolating the irreversible inactivation.

  • Reaction: Incubate secondary mix for 10 min. Stop with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV (287 nm for 6-hydroxychlorzoxazone).

  • Calculation:

    • Plot ln(% Remaining Activity) vs. Pre-incubation Time to get

      
      .
      
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      and
      
      
      (Kitz-Wilson plot).

References

  • Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites. PubMed. [Link][1]

  • Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors. PubMed Central. [Link]

  • Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions. PubMed Central. [Link]

  • Effect of diallyl sulfide on in vitro and in vivo Nrf2-mediated pulmonic antioxidant enzyme expression. PubMed. [Link]

  • Synthesis and Structure–Activity Relations in Allylsulfide and Isothiocyanate Compounds. ResearchGate. [Link]

Sources

A Comparative Guide to the Stability of Diallyl Sulfoxide, Disulfide, and Trisulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organosulfur compounds derived from garlic, such as diallyl sulfoxide, diallyl disulfide (DADS), and diallyl trisulfide (DATS), are subjects of intense research due to their significant biological activities. However, their therapeutic and commercial potential is often dictated by their chemical stability. This guide provides a comparative analysis of the stability of these three key compounds. Structurally, the trisulfide is the most labile, followed by the disulfide, with the sulfoxide exhibiting the highest relative stability. This hierarchy is governed by the inherent strength of the sulfur-sulfur and sulfur-oxygen bonds and their susceptibility to thermal, pH-mediated, and oxidative degradation. Understanding these stability profiles is critical for accurate experimental design, formulation development, and the interpretation of biological activity data.

Introduction: The Chemical Landscape of Diallyl Sulfur Compounds

Garlic (Allium sativum) produces a rich array of organosulfur compounds, which are responsible for both its characteristic aroma and its diverse health benefits, including antioxidant, cardioprotective, and anticancer properties.[1][2] When a garlic clove is crushed, the enzyme alliinase converts the stable precursor alliin (S-allyl-cysteine sulfoxide) into the highly reactive and unstable allicin.[3][4] Allicin then rapidly decomposes into a cascade of other sulfur-containing compounds, primarily oil-soluble polysulfides such as diallyl disulfide (DADS) and diallyl trisulfide (DATS).[5][6][7] Diallyl sulfoxide, while less abundant, is structurally related and serves as an important comparative molecule.

The therapeutic promise of these compounds is intrinsically linked to their chemical stability. An unstable compound can degrade during extraction, storage, or within a biological assay, leading to inconsistent results and complicating the development of effective formulations.[4][8] This guide provides a detailed comparison of the stability of diallyl sulfoxide, disulfide, and trisulfide, offering a mechanistic overview, experimental evidence, and validated protocols for their assessment.

Theoretical Framework of Stability: A Mechanistic Overview

The stability of these molecules is fundamentally determined by the energies of the bonds connecting the sulfur atoms.

  • Diallyl Trisulfide (DATS): Contains two sulfur-sulfur single bonds (S-S). The central sulfur atom in the S-S-S chain makes it particularly susceptible to nucleophilic attack and homolytic cleavage. Polysulfides are known to be thermally labile, and the trisulfide is the most reactive among the common diallyl polysulfides.[8][9] It readily participates in thiol-disulfide exchange reactions and can degrade into the more stable diallyl disulfide and elemental sulfur.[8]

  • Diallyl Disulfide (DADS): Contains a single, relatively stable S-S bond. While still reactive, it is significantly more stable than the trisulfide. Its primary degradation pathway involves cleavage of the S-S bond, particularly under thermal stress or upon reaction with thiols.[5][7]

  • Diallyl Sulfoxide: This compound lacks an S-S bond and instead features a sulfoxide (S=O) group. The sulfur-oxygen double bond is polar and imparts different reactivity compared to the polysulfides. While data on diallyl sulfoxide itself is less common, sulfoxides as a class are generally more stable than disulfides and trisulfides, particularly towards thermal decomposition not involving rearrangement. They are, however, susceptible to reduction or oxidation reactions.

The general hierarchy of stability is therefore: Diallyl Trisulfide < Diallyl Disulfide < Diallyl Sulfoxide .

Below is a diagram illustrating the primary degradation pathways.

G cluster_0 Diallyl Trisulfide (DATS) cluster_1 Diallyl Disulfide (DADS) cluster_2 Diallyl Sulfoxide DATS Allyl-S-S-S-Allyl DADS Allyl-S-S-Allyl DATS->DADS Thermal/Chemical Cleavage S Elemental Sulfur (S) DATS->S Decomposition Other_Poly Other Polysulfides DADS->Other_Poly Disproportionation DADS2 Allyl-S-S-Allyl Allyl_Thiol Allyl Mercaptan DADS2->Allyl_Thiol Reduction/ Cleavage DASO Allyl-S(=O)-Allyl DAS Diallyl Sulfide DASO->DAS Reduction

Caption: General degradation pathways for diallyl trisulfide, disulfide, and sulfoxide.

Comparative Stability Analysis: Experimental Evidence

The stability of these compounds is highly dependent on environmental conditions. Key factors include temperature, pH, and light.

3.1. Thermal Stability

Thermal stress is a primary driver of degradation for organosulfur compounds. Allicin, the precursor to DADS and DATS, is notoriously heat-sensitive, breaking down rapidly at temperatures above 37°C.[5][10] Its decomposition products, DADS and DATS, are more stable but still susceptible to heat.

  • DATS: Highly prone to thermal decomposition. When heated, it can rearrange and degrade into DADS and other polysulfides.[8] This instability is a significant challenge during analytical procedures like Gas Chromatography (GC), where high injector temperatures can cause artifact formation.[8]

  • DADS: More thermally robust than DATS but will decompose at elevated temperatures.[5]

  • Diallyl Sulfoxide: Generally the most thermally stable of the three, though specific decomposition temperatures are not widely reported in comparative literature.

CompoundRelative Thermal StabilityKey Degradation ProductsNotes
Diallyl Trisulfide (DATS) LowDiallyl Disulfide, Diallyl Tetrasulfide, Dithiins[8]Degradation is significant at elevated GC injector temperatures.
Diallyl Disulfide (DADS) MediumAllyl mercaptan, other polysulfides[5]More stable than DATS but less stable than saturated analogs.
Diallyl Sulfoxide HighDiallyl sulfide (via reduction)Lacks the labile S-S bonds of the polysulfides.
3.2. pH-Dependent Stability

The stability of these compounds in solution is critically affected by pH.

  • DATS: Shows relative stability in acidic to neutral conditions (pH 2.6 to 7.0).[8] However, its stability markedly decreases in alkaline environments (pH > 7.4), which is a crucial consideration for in vitro cell culture experiments typically conducted at physiological pH.[8]

  • DADS & Diallyl Sulfoxide: While less documented in direct comparative studies, disulfides and sulfoxides are generally more stable across a broader pH range than trisulfides. The instability of allicin, a thiosulfinate (a class related to sulfoxides), is known to increase dramatically at pH values below 3.5 and above 11.[6]

Aqueous solutions of DATS are not recommended for storage for more than a day due to rapid degradation.[8] For all three compounds, it is best practice to prepare fresh solutions immediately before use in biological assays.

Experimental Design for Stability Assessment

To objectively compare the stability of these compounds, a well-designed experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the degradation of the parent compounds over time, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile degradation products.

4.1. Protocol: Accelerated Stability Testing via HPLC-UV

This protocol provides a framework for comparing the stability of diallyl sulfoxide, disulfide, and trisulfide in a solvent system under thermal stress. The choice of HPLC over GC is deliberate for the primary stability assay to avoid thermally induced degradation of labile compounds like DATS in the injector port.

Rationale:

  • Technique: HPLC with UV detection is chosen for its ability to separate and quantify the non-volatile parent compounds without the high heat of a GC injector.

  • Column: A C18 reversed-phase column is ideal for separating these moderately nonpolar compounds.[11]

  • Mobile Phase: An acetonitrile/water gradient allows for the effective elution and separation of compounds with differing polarities.[11]

  • Incubation: Samples are incubated at a moderately elevated temperature (e.g., 40°C) to accelerate degradation to an observable timeframe.

Step-by-Step Methodology:

  • Standard Preparation: Prepare individual stock solutions of diallyl sulfoxide, diallyl disulfide, and diallyl trisulfide at 1 mg/mL in methanol.

  • Working Solution: Dilute each stock solution to a final concentration of 100 µg/mL in a 50:50 methanol:water solution. This serves as the T=0 (initial time point) sample.

  • Incubation: Place sealed vials of each working solution in a temperature-controlled water bath or incubator set to 40°C.

  • Time Points: At specified intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial of each compound. Immediately cool the vial in an ice bath to quench further degradation.

  • HPLC Analysis:

    • Column: C18, 5 µm, 4.6 x 150 mm.[12]

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV at 210 nm (for sulfoxide) and 254 nm (for polysulfides).

    • Injection Volume: 10 µL.

  • Data Analysis: For each time point, calculate the peak area of the parent compound. Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and half-life for each substance under the tested conditions.

G prep 1. Prepare 100 µg/mL Solutions of Each Compound t0 2. Analyze T=0 Sample via HPLC prep->t0 incubate 3. Incubate Vials at 40°C prep->incubate data 7. Plot % Remaining vs. Time t0->data timepoint 4. Remove Samples at Time Intervals (2, 4, 8... hrs) incubate->timepoint quench 5. Quench Reaction on Ice timepoint->quench hplc 6. Analyze via HPLC-UV quench->hplc hplc->data

Caption: Workflow for the accelerated stability testing of diallyl sulfur compounds.

4.2. Protocol: Identification of Degradation Products using GC-MS

This protocol is a self-validating system to confirm the identity of the degradation products suggested by the mechanistic overview.

Rationale:

  • Technique: GC-MS is the gold standard for identifying volatile and semi-volatile organic compounds. The mass spectrometer provides structural information, confirming the identity of peaks separated by the gas chromatograph.[10]

  • Temperature Program: A carefully controlled temperature ramp ensures the separation of compounds with different boiling points.[8][10]

Step-by-Step Methodology:

  • Sample Preparation: Take an aliquot from a degraded sample (e.g., the 24-hour sample from the HPLC study). Perform a liquid-liquid extraction with a non-polar solvent like hexane to concentrate the analytes.

  • GC-MS Analysis:

    • Column: HP-5ms or equivalent (a low-polarity column).

    • Carrier Gas: Helium.[8]

    • Injector Temperature: 200°C (Note: Use a lower temperature if possible to minimize on-injector degradation of DATS).[10]

    • Oven Program: Initial temperature 140°C, ramp at 4°C/min to 210°C, hold for 5 minutes.[8]

    • MS Detector: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST). This will confirm the presence of degradation products like DADS from DATS, or diallyl sulfide from diallyl sulfoxide.

Summary of Findings & Practical Implications

The experimental and theoretical evidence consistently points to a clear hierarchy of stability among the three diallyl organosulfur compounds.

  • Stability Ranking: Diallyl Trisulfide (Least Stable) < Diallyl Disulfide < Diallyl Sulfoxide (Most Stable)

Practical Implications for Researchers:

  • Sourcing and Storage: Diallyl trisulfide is particularly labile and should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen) and protected from light.[8] Aqueous solutions should be prepared fresh and used immediately.[8] Diallyl disulfide and sulfoxide are more robust but should still be stored in a cool, dark place.

  • Experimental Design: When working with DATS, especially in cell culture, be aware of its rapid degradation at physiological pH and temperature.[8] Results from prolonged incubations may reflect the activity of its degradation products (like DADS) rather than DATS itself.

  • Analytical Chemistry: To accurately quantify DATS, HPLC is preferable to GC to avoid thermal degradation. If GC must be used, methods should be carefully validated with cool on-column or programmable temperature vaporization (PTV) inlets if available.

  • Drug Development: The inherent instability of diallyl trisulfide presents a significant formulation challenge. Strategies such as encapsulation or the development of more stable pro-drugs may be necessary to harness its therapeutic potential. The greater stability of diallyl disulfide and sulfoxide makes them more tractable candidates for traditional formulation approaches.

By understanding these fundamental stability differences, researchers can design more accurate experiments, develop more effective products, and better interpret the complex and promising bioactivity of these garlic-derived compounds.

References
  • Wikipedia. (n.d.). Diallyl disulfide. Retrieved from [Link]

  • PubMed. (2021). Therapeutic Potential of Stable Organosulfur Compounds of Aged Garlic. Retrieved from [Link]

  • Wikipedia. (n.d.). Allicin. Retrieved from [Link]

  • Gruhlke, M. C. H., & Slusarenko, A. J. (2012). Allicin: Chemistry and Biological Properties. Molecules, 17(2), 1259-1273. Retrieved from [Link]

  • Baskaran, S., et al. (2020). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, 11, 577432. Retrieved from [Link]

  • Sant'Ana, L. S., et al. (2011). Evaluation of allicin stability in processed garlic of different cultivars. Food Science and Technology, 31(2), 481-486. Retrieved from [Link]

  • ResearchGate. (2019). Changes in Organosulfur Compounds in Garlic Cloves during Storage. Retrieved from [Link]

  • Shang, A., et al. (2019). Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.). Foods, 8(7), 246. Retrieved from [Link]

  • Issuu. (2021). Concentration of Allicin in Garlic. Retrieved from [Link]

  • ResearchGate. (2015). Stability of Allicin in Garlic Juice. Retrieved from [Link]

  • ResearchGate. (2012). Enzymatic formation and degradation of allicin. Retrieved from [Link]

  • Predmore, B. L., et al. (2012). The polysulfide diallyl trisulfide protects the ischemic myocardium by preservation of endogenous hydrogen sulfide and increasing nitric oxide bioavailability. American Journal of Physiology-Heart and Circulatory Physiology, 302(10), H2410-H2418. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Diallyl disulfide – Knowledge and References. Retrieved from [Link]

  • Nakagawa, T., et al. (2019). Diallyl Trisulfide Inhibits Platelet Aggregation through the Modification of Sulfhydryl Groups. Journal of Agricultural and Food Chemistry, 67(43), 11943-11950. Retrieved from [Link]

  • ResearchGate. (2010). Qualitative and quantitative analysis of diallyl sulfides in garlic powder with Ag( I ) induced ionization by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2020). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Retrieved from [Link]

  • University of East Anglia. (2015). DIALLYL POLYSULFIDES FROM GARLIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Diallyl trisulfide. Retrieved from [Link]

  • ResearchGate. (2020). How to study degradations of diallyl disulfide (DADS), and diallyl trisulfide (DATS)?. Retrieved from [Link]

  • ResearchGate. (2020). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. Retrieved from [Link]

  • PubMed. (2012). Validation of HPTLC and HPLC methods for the quantitative determination of allyl disulfide in some polyherbal oils. Retrieved from [Link]

  • Frontiers. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Retrieved from [Link]

  • ORBi. (2012). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis, characterization and bioactivity evaluation of diallyl disulfide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Retrieved from [Link]

  • Semantic Scholar. (2012). Therapeutic discrepancy of diallyl trisulfide and diallyl disulfide in part may be attributed to the resonance-stabilization of allylic cations and trisulfide anions. Retrieved from [Link]

  • Korean Journal of Environmental Agriculture. (2014). Determination of Dimethyl Disulfide, Diallyl Disulfide, and Diallyl Trisulfide in Biopesticides Containing Allium sativum Extract. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.